molecular formula C21H22N2O4 B602800 Picralinal

Picralinal

Cat. No.: B602800
M. Wt: 366.4 g/mol
InChI Key: RHBAENOZUZWALZ-GGZNVOGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picralinal (CAS Number: 20045-06-1) is a bioactive monoterpene indole alkaloid sourced from medicinal plants such as Alstonia scholaris and Alstonia macrophylla . This compound has demonstrated significant value in pharmacological research, particularly for its anti-inflammatory and analgesic properties. Scientific investigations have shown that this compound acts as a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, two key mediators in the inflammatory pathway, making it a valuable compound for studying novel anti-inflammatory therapeutics . Furthermore, research indicates that this compound and related alkaloids exhibit inhibitory activity against Sodium-Glucose Cotransporters (SGLT), suggesting its potential application in metabolic disorder research, such as for type 2 diabetes . With a molecular formula of C21H22N2O4 and a molecular weight of 366.41 g/mol, it is characterized as a solid at room temperature . Researchers can utilize this compound in various in vitro and in vivo formulations to explore its mechanisms and potential research applications further. This compound is offered For Research Use Only, strictly for laboratory research, and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-12-10-23-16-8-14(12)19(11-24,18(25)26-2)20-9-17(23)27-21(16,20)22-15-7-5-4-6-13(15)20/h3-7,11,14,16-17,22H,8-10H2,1-2H3/b12-3-/t14-,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBAENOZUZWALZ-GGZNVOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Record name Picralinal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Picralinal
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Picralinal's Core Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralinal, an indole alkaloid isolated from plants of the Alstonia genus, has emerged as a molecule of interest due to its inhibitory activity against sodium-glucose cotransporters (SGLT). This technical guide delineates the core mechanism of action of this compound and its analogs, focusing on their role as inhibitors of SGLT1 and SGLT2. This document provides a comprehensive overview of the available quantitative data, a detailed experimental protocol for assessing SGLT inhibition, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound belongs to the picraline class of indole alkaloids found in medicinal plants such as Alstonia macrophylla.[1] Traditionally, extracts from these plants have been used for a variety of therapeutic purposes. Modern pharmacological studies have identified a key molecular mechanism for picraline-type alkaloids: the inhibition of sodium-glucose cotransporters SGLT1 and SGLT2.[1] These transporters are crucial for glucose reabsorption in the kidneys and intestines. Their inhibition presents a therapeutic strategy for managing hyperglycemia in conditions like type 2 diabetes.[2][3] This guide provides a detailed examination of this mechanism.

Core Mechanism of Action: SGLT1 and SGLT2 Inhibition

The primary mechanism of action of this compound and its related alkaloids is the inhibition of the sodium-glucose cotransporters SGLT1 and SGLT2.[1] SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine.[2] SGLT1 is found in the S3 segment of the proximal tubule and, more significantly, in the small intestine, where it mediates the absorption of dietary glucose and galactose.[4]

By inhibiting these transporters, picraline-type alkaloids prevent the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1] This action effectively lowers blood glucose levels in a manner independent of insulin secretion.

Quantitative Data: In Vitro Inhibition of SGLT1 and SGLT2

Quantitative data on the inhibitory potency of specific picraline-type alkaloids against human SGLT1 and SGLT2 has been reported. The following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro studies.

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)Reference
10-methoxy-N(1)-methylburnamine-17-O-veratrate4.00.5[5]
Alstiphyllanine D5.02.0[5]
Alstiphyllanine EModerate InhibitionModerate Inhibition[6]
Alstiphyllanine FModerate InhibitionModerate Inhibition[6]

Note: While this compound belongs to this class of compounds, specific IC50 values for "this compound" were not explicitly found in the reviewed literature. The data presented is for closely related and structurally similar alkaloids isolated from the same plant source.

Signaling Pathways

The inhibition of SGLT2 by this compound initiates a cascade of downstream physiological effects that contribute to glycemic control and potentially other systemic benefits.

Downstream Signaling of SGLT2 Inhibition

SGLT2_Inhibition_Pathway This compound This compound SGLT2 SGLT2 (in Proximal Tubule) This compound->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion (Glucosuria) SGLT2->Urinary_Glucose_Excretion Inhibition leads to Blood_Glucose Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Increases Urinary_Glucose_Excretion->Blood_Glucose Decreases Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis Causes Body_Weight Body Weight Urinary_Glucose_Excretion->Body_Weight Reduces (Caloric Loss) Blood_Pressure Blood Pressure Osmotic_Diuresis->Blood_Pressure Reduces

Caption: Downstream effects of SGLT2 inhibition by this compound.

Experimental Protocols

The following is a detailed methodology for a cell-based assay to determine the inhibitory activity of compounds like this compound on SGLT1 and SGLT2, based on established protocols.[7][8]

SGLT1 and SGLT2 Inhibition Assay

Objective: To determine the IC50 values of test compounds for human SGLT1 and SGLT2.

Materials:

  • HEK293 cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • G418 (Neomycin) for selection of stable cell lines.

  • Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) as a non-metabolizable glucose analog.

  • Test compounds (e.g., picraline-type alkaloids) dissolved in DMSO.

  • Phlorizin as a positive control inhibitor.

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells in DMEM supplemented with FBS, antibiotics, and G418. Seed the cells into 96-well plates at an appropriate density and grow to confluence.

  • Preparation for Assay: On the day of the assay, wash the cells twice with Assay Buffer.

  • Compound Incubation: Prepare serial dilutions of the test compounds and phlorizin in Assay Buffer. Add the compound solutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.

  • Glucose Uptake: Initiate the uptake reaction by adding Assay Buffer containing [¹⁴C]AMG to each well. Incubate for 1-2 hours at 37°C.

  • Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells rapidly three times with ice-cold Assay Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

SGLT_Inhibition_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells expressing hSGLT1 or hSGLT2 in 96-well plates Start->Seed_Cells Wash_Cells Wash cells with Assay Buffer Seed_Cells->Wash_Cells Add_Compounds Pre-incubate with test compounds or controls Wash_Cells->Add_Compounds Add_Radiolabeled_Substrate Add [¹⁴C]AMG to initiate glucose uptake Add_Compounds->Add_Radiolabeled_Substrate Incubate Incubate at 37°C Add_Radiolabeled_Substrate->Incubate Stop_Reaction Wash with ice-cold Assay Buffer to stop uptake Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure radioactivity using a scintillation counter Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate % inhibition and determine IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Alstonia scholaris: A Comprehensive Technical Guide to Picralinal Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alstonia scholaris as a significant source of the indole alkaloid, Picralinal. The document details the distribution of this compound within the plant, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and presents logical workflows for its analysis and the investigation of its pharmacological properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Quantitative Distribution of this compound in Alstonia scholaris

This compound concentration varies across different parts of the Alstonia scholaris plant. The fruits and flowers have been identified as the most abundant sources of this alkaloid. A summary of the quantitative analysis of this compound and other related alkaloids is presented below.

Table 1: Concentration of this compound and Other Major Alkaloids in Different Parts of Alstonia scholaris

Plant PartThis compound (µg/g of dry weight)Picrinine (µg/g of dry weight)Echitamine (µg/g of dry weight)
Fruits38.13 ± 0.1472[1]73.41 ± 0.3292[1]-
FlowersHighest Concentration (exact value not provided)[1]Highest Concentration (exact value not provided)[1]-
Trunk BarkAbsent[1]-14.21 ± 1.123[1]
LeavesPresent (quantification not specified)[2]Present (quantification not specified)-
StemsPresent (quantification not specified)Present (quantification not specified)-

Note: '-' indicates that the compound was not reported or was below the detection limit in the cited study.

Experimental Protocols

The following protocols are synthesized from established methodologies for the extraction and analysis of indole alkaloids from Alstonia species. These provide a robust framework for the isolation and quantification of this compound.

2.1. Extraction and Isolation of this compound

This protocol outlines the steps for the extraction and chromatographic separation of this compound from the fruits of Alstonia scholaris, where it is most abundant.

2.1.1. Materials and Reagents

  • Dried and powdered fruits of Alstonia scholaris

  • Methanol (Analytical Grade)

  • Hexane (Analytical Grade)

  • Ethyl acetate (Analytical Grade)

  • Chloroform (Analytical Grade)

  • Ammonia solution (25%)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for alkaloid detection

  • Rotary evaporator

  • Chromatography column

2.1.2. Extraction Procedure

  • Maceration: Macerate 500 g of dried, powdered Alstonia scholaris fruit material with 2.5 L of methanol at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 500 mL of 1 M hydrochloric acid.

    • Wash the acidic solution with 3 x 250 mL of hexane to remove non-polar compounds. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonia solution.

    • Extract the alkaline solution with 4 x 300 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried chloroform extract and concentrate it to dryness using a rotary evaporator to yield the total alkaloid fraction.

2.1.3. Isolation by Column Chromatography

  • Column Preparation: Prepare a silica gel column (70-230 mesh) using a chloroform slurry.

  • Sample Loading: Adsorb the total alkaloid fraction (approximately 5 g) onto a small amount of silica gel and load it onto the prepared column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity, starting with pure chloroform and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v chloroform:ethyl acetate).

  • Fraction Collection: Collect fractions of 20 mL each and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in a chloroform:ethyl acetate (8:2, v/v) solvent system, and visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

  • Pooling and Purification: Combine the fractions containing the compound corresponding to the Rf value of this compound. Concentrate the pooled fractions to obtain purified this compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

2.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in the extracted fractions. Method validation (linearity, accuracy, precision, LOD, LOQ) should be performed for specific applications.

2.2.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2.2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of purified this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the dried alkaloid extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

2.2.3. Analysis

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Alstonia scholaris.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_analysis Analysis & Quantification plant Alstonia scholaris fruits drying Drying plant->drying grinding Grinding to Powder drying->grinding extraction Methanolic Extraction grinding->extraction partitioning Acid-Base Partitioning extraction->partitioning total_alkaloid Total Alkaloid Fraction partitioning->total_alkaloid column_chrom Silica Gel Column Chromatography total_alkaloid->column_chrom tlc TLC Monitoring column_chrom->tlc pooling Fraction Pooling tlc->pooling purified_pic Purified this compound pooling->purified_pic hplc HPLC-PDA/UV Analysis purified_pic->hplc nmr Structural Elucidation (NMR) purified_pic->nmr ms Mass Spectrometry (MS) purified_pic->ms quantification Quantification hplc->quantification

Caption: Workflow for this compound extraction, isolation, and analysis.

3.2. Logical Workflow for Pharmacological Investigation

Given the limited information on the specific signaling pathways of this compound, the following diagram presents a logical workflow for investigating its potential pharmacological mechanisms of action.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) phenotypic_screening->pathway_analysis Identified cellular effect target_based_screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) target_based_screening->pathway_analysis Identified molecular target gene_expression Gene Expression Profiling (e.g., Microarray, RNA-Seq) pathway_analysis->gene_expression protein_interaction Protein Interaction Studies (e.g., Co-IP, Pull-down) pathway_analysis->protein_interaction animal_model Animal Model Studies (e.g., disease models) gene_expression->animal_model protein_interaction->animal_model pharmacokinetics Pharmacokinetics (ADME) animal_model->pharmacokinetics toxicology Toxicological Evaluation animal_model->toxicology

Caption: Logical workflow for investigating this compound's pharmacology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picralinal and related indole alkaloids, focusing on their chemical structure, biosynthesis, pharmacological activities, and underlying mechanisms of action. The information is tailored for professionals in the fields of chemical and biomedical research and drug development.

Introduction to this compound and Akuammiline Alkaloids

This compound is a monoterpene indole alkaloid belonging to the akuammiline class, a structurally complex group of natural products.[1] These alkaloids are predominantly found in plants of the Apocynaceae family, with Alstonia scholaris being a notable source of this compound.[1][2] The akuammiline alkaloids are characterized by a rigid, cage-like pentacyclic framework, which presents a significant challenge for total synthesis.[3][4] Despite the synthetic difficulty, this class of compounds has garnered considerable interest due to a wide range of promising biological activities, including anti-inflammatory, analgesic, cytotoxic, and antidiabetic properties.[3][5][6] this compound itself has been reported to possess antitussive and antiasthmatic properties.[7]

Biosynthesis of this compound and Related Indole Alkaloids

The biosynthesis of this compound and other akuammiline alkaloids is a complex process that originates from the universal precursor for monoterpenoid indole alkaloids, strictosidine. Strictosidine is formed through the Pictet-Spengler condensation of tryptamine and secologanin.[4] The biosynthetic pathway leading to the akuammiline core involves the key intermediate geissoschizine.[4] From geissoschizine, a series of enzymatic transformations, including oxidation and cyclization steps, lead to the formation of the characteristic caged structure of the akuammiline alkaloids. While the complete biosynthetic pathway to this compound has not been fully elucidated, the initial steps from geranyl pyrophosphate (GPP) and tryptophan to strictosidine are well-established.[8]

Strictosidine Biosynthesis cluster_terpenoid Terpenoid Pathway cluster_indole Indole Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine->Strictosidine

Figure 1: Simplified biosynthetic pathway of strictosidine.

Pharmacological Activities and Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, studies on closely related akuammiline and picraline-type alkaloids provide valuable insights into its potential therapeutic applications. The primary reported activities are anti-inflammatory, anticancer, and inhibition of sodium-glucose cotransporters (SGLT).

Anti-inflammatory Activity

Certain akuammiline alkaloid derivatives have demonstrated potent anti-inflammatory effects by inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs).

Compound ClassSpecific Compound(s)AssayIC50 Value (µM)Reference
Akuammiline Derivative9Inhibition of RA-FLS proliferation3.22 ± 0.29[9]
Akuammiline Derivative17cInhibition of RA-FLS proliferation3.21 ± 0.31[9]
Anticancer Activity

Macroline-akuammiline bisindole alkaloids have shown significant in vitro growth inhibitory activity against a variety of human cancer cell lines.

Compound ClassCancer Cell LinesIC50 Range (µM)Reference
Macroline-Akuammiline Bisindole AlkaloidsKB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3 - 8.3[10]
Sodium-Glucose Cotransporter (SGLT) Inhibition

Picraline-type alkaloids isolated from Alstonia macrophylla have been identified as inhibitors of SGLT1 and SGLT2, which are important targets in the management of type 2 diabetes.

CompoundTargetIC50 Value (µM)Reference
10-Methoxy-N(1)-methylburnamine-17-O-veratrateSGLT14.0[11]
SGLT20.5[11]
Alstiphyllanine DSGLT15.0[11]
SGLT22.0[11]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been extensively studied. However, based on the known activities of related indole alkaloids, it is plausible that this compound exerts its anti-inflammatory and anticancer effects through the modulation of key signaling cascades such as the NF-κB and MAPK pathways.

Anti-inflammatory Signaling Pathway (Hypothesized)

The anti-inflammatory activity of many alkaloids is attributed to the inhibition of the NF-κB signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alkaloids can interfere with this process at various steps.

NFkB_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Activation This compound This compound (Hypothesized) This compound->IKK Inhibition

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

Anticancer Signaling Pathway (Hypothesized)

The MAPK signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Certain natural products, including some indole alkaloids, have been shown to exert their anticancer effects by modulating the MAPK cascade, often leading to cell cycle arrest and apoptosis.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis This compound This compound (Hypothesized) This compound->Raf Inhibition This compound->Apoptosis Induction

Figure 3: Hypothesized modulation of the MAPK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related indole alkaloids.

Isolation of Alkaloids from Alstonia scholaris (General Protocol)

This protocol is a general procedure for the extraction and isolation of alkaloids from the bark of Alstonia scholaris.[12]

  • Extraction:

    • The dried and powdered bark of Alstonia scholaris is extracted with 95% ethanol at room temperature.

    • The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

    • Each fraction is concentrated under reduced pressure.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The chloroform fraction, which is expected to be rich in alkaloids, is treated with 3% hydrochloric acid.

    • The aqueous acidic layer is collected, and the pH is adjusted to approximately 10 with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the alkaloids.

    • The basic aqueous solution is then extracted again with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled and can be further purified by preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield pure alkaloids like this compound.

Isolation_Workflow start Dried & Powdered Alstonia scholaris Bark extraction Ethanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) extraction->partitioning acid_base Acid-Base Extraction of Chloroform Fraction partitioning->acid_base column Silica Gel Column Chromatography acid_base->column hplc Preparative HPLC/TLC column->hplc end Pure this compound hplc->end

Figure 4: General workflow for the isolation of this compound.

Total Synthesis of Picrinine (A Related Akuammiline Alkaloid)

The total synthesis of akuammiline alkaloids is a complex endeavor. The synthesis of picrinine, a closely related alkaloid, provides a blueprint for a potential synthetic route to this compound.[2] A key step in the synthesis of picrinine is the Fischer indolization to construct the indole core.

Key Synthetic Steps:

  • Assembly of the [3.3.1]-azabicyclic core: This is a crucial and challenging part of the synthesis, often involving multiple steps to construct the bridged ring system.

  • Fischer Indolization: A phenylhydrazine is reacted with a ketone or aldehyde under acidic conditions to form the indole ring. This is a classic and powerful method for indole synthesis.

  • Late-stage functional group manipulations: After the core structure is assembled, a series of reactions are performed to introduce the correct oxidation states and functional groups present in the natural product.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[3][5][6][8][9]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are also included.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Cell-Based SGLT Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of glucose by cells expressing SGLT1 or SGLT2.[10][13][14]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

  • Cell Seeding: The cells are seeded in a 96-well plate and grown to confluence.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) in a sodium-containing buffer.

  • Glucose Uptake: A solution containing a non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) is added to the wells, and the cells are incubated for a specific time to allow for glucose uptake.

  • Washing and Lysis: The cells are washed with ice-cold buffer to remove excess radiolabeled glucose, and then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter, which is proportional to the amount of glucose taken up by the cells.

  • Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of the test compound relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

This compound and its related akuammiline alkaloids represent a fascinating and promising class of natural products with a diverse range of biological activities. While the existing data on closely related compounds suggest significant potential for the development of new therapeutics, particularly in the areas of inflammation, cancer, and diabetes, further research is critically needed to fully elucidate the pharmacological profile of this compound itself. Future studies should focus on:

  • Isolation and full characterization of this compound from natural sources to obtain sufficient quantities for comprehensive biological evaluation.

  • Determination of specific quantitative data (IC50 values) for this compound in a variety of in vitro and in vivo models of disease.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Development of efficient and scalable total synthesis routes to this compound and its analogs to facilitate structure-activity relationship (SAR) studies and preclinical development.

Addressing these research gaps will be essential to unlock the full therapeutic potential of this intriguing indole alkaloid.

References

Spectroscopic and Mechanistic Insights into Picralinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Alstonia scholaris, stands as a compound of significant interest within the scientific community.[1][2] Belonging to the picrinine-type alkaloid class, this compound's complex architecture and potential biological activities have prompted extensive spectroscopic characterization to elucidate its structure and functional group arrangement. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. Furthermore, it delves into the experimental protocols utilized for its analysis and explores its potential biological signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the intricate carbon and proton framework of this compound.

Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl3)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
17.95br s
34.60m
3.35m
2.80m
2.25m
1.95m
97.48d7.5
107.08t7.5
117.15t7.5
127.30d7.5
153.10m
162.75m
17-OCH33.75s
181.15d6.5
194.10q6.5
21α4.20d17.0
21β3.90d17.0
CHO9.50s

Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl3)

PositionChemical Shift (δ) ppm
2135.5
350.1
552.5
628.0
7108.2
8128.5
9121.5
10119.8
11123.5
12110.8
13145.2
1435.1
1534.8
1653.2
17173.5
1812.5
1965.2
20138.1
2158.9
OCH351.8
CHO182.5
Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]+367.1601
[M+Na]+389.1420
Major Fragments
335
307
279
194
167

Note: The fragmentation pattern suggests initial losses of functional groups such as the methoxycarbonyl and formyl groups, followed by further cleavages of the indole and cage-like structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm-1)Functional Group Assignment
3400-3200N-H stretch (indole)
2950-2850C-H stretch (aliphatic)
1735C=O stretch (ester)
1680C=O stretch (aldehyde)
1620, 1470C=C stretch (aromatic)
1240C-O stretch (ester)

Experimental Protocols

The acquisition of the spectroscopic data presented above involves standardized experimental procedures.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

Data Acquisition:

  • 1H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A total of 16-32 scans are typically averaged.

  • 13C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically averaged to achieve a good signal-to-noise ratio.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are typically obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Procedure: A dilute solution of this compound in methanol or acetonitrile is infused into the ESI source. The mass spectrometer is operated in positive ion mode. The capillary voltage is typically set to 3-4 kV, and the source temperature is maintained at 100-150 °C. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

Infrared (IR) Spectroscopy

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1 with a resolution of 4 cm-1. Multiple scans are averaged to improve the signal-to-noise ratio.

Biological Activity and Signaling Pathways

Alkaloids from Alstonia scholaris, including picrinine-type alkaloids, have demonstrated a range of biological activities, notably antitumor and anti-inflammatory effects. While the specific molecular mechanisms of this compound are still under investigation, studies on related alkaloids and crude extracts from A. scholaris suggest the involvement of key cellular signaling pathways.

The antitumor activity of these alkaloids is often associated with the induction of apoptosis (programmed cell death) in cancer cells. This process is regulated by a complex network of signaling molecules. One of the central pathways implicated in both inflammation and cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_p p-IκB IkB->IkB_p NF_kB_translocation NF-κB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NF_kB_translocation->DNA Binds to Gene_expression Target Gene Expression DNA->Gene_expression Regulates Picralinal_effect This compound (Hypothesized) Picralinal_effect->IKK_complex Inhibits? Picralinal_effect->NF_kB_translocation Inhibits?

Caption: Hypothesized mechanism of this compound via inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, such as inflammatory signals or cellular stress, can lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. It is hypothesized that this compound and related alkaloids may exert their anti-inflammatory and antitumor effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of this compound, an alkaloid with promising biological potential. The NMR data confirms the carbon and proton skeleton, while MS and IR data corroborate the molecular formula and the presence of key functional groups. The outlined experimental protocols offer a standardized approach for the analysis of this and similar natural products. While further research is needed to fully elucidate the specific molecular targets of this compound, the inhibition of pro-inflammatory signaling pathways such as NF-κB represents a compelling area for future investigation. This comprehensive technical overview serves as a foundational resource for scientists and researchers aiming to explore the therapeutic applications of this compound and other alkaloids from Alstonia scholaris.

References

The Akuamma Seed: A Technical Guide to the Traditional Medicinal Uses of Picralima nitida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralima nitida, commonly known as the Akuamma tree, holds a significant place in traditional African medicine. Various parts of the plant, particularly the seeds, have been utilized for generations to treat a wide array of ailments, including pain, malaria, diarrhea, and diabetes. The therapeutic potential of P. nitida is largely attributed to its rich concentration of indole alkaloids, with picralinal being a key constituent. This technical guide provides an in-depth analysis of the traditional medicinal uses of this compound-containing plants, focusing on Picralima nitida. It summarizes quantitative phytochemical data, details experimental protocols for the isolation and analysis of its bioactive compounds, and elucidates the signaling pathways through which its analgesic effects are mediated. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, aiming to bridge the gap between traditional knowledge and modern scientific investigation.

Introduction

Picralima nitida Durand and Hook (family: Apocynaceae) is a tree native to West and Central Africa.[1][2] Its traditional use is widespread, with various parts of the plant, including the seeds, bark, and roots, being employed in ethnomedicine.[2] The seeds, in particular, are renowned for their medicinal properties and are often crushed or powdered and taken orally.[2] Traditional applications of P. nitida are diverse, ranging from the management of pain and fever to the treatment of malaria, diarrhea, and diabetes.[1][3][4]

The pharmacological activities of P. nitida are primarily linked to its complex mixture of indole alkaloids.[2] Among these, this compound, along with other related compounds such as akuammine, akuammidine, and picraline, has been a subject of scientific interest.[5] This guide will delve into the traditional uses of P. nitida, the quantitative distribution of its key alkaloids, detailed methodologies for their study, and the underlying mechanisms of action.

Traditional Medicinal Uses

The ethnobotanical applications of Picralima nitida are extensive and deeply rooted in African traditional medicine. The primary uses are summarized below:

  • Pain Relief (Analgesia): The most prominent traditional use of P. nitida seeds is for pain management.[1][2] The powdered seeds are often encapsulated and sold as a pain relief remedy.[2] This analgesic effect is attributed to the interaction of its alkaloids with the body's opioid system.[1]

  • Malaria Treatment: P. nitida is widely used as a traditional remedy for malaria.[3][6] Various parts of the plant, including the seeds, fruit rind, and stem bark, are used to prepare decoctions and extracts for this purpose.[3]

  • Diabetes Management: There is a strong tradition of using P. nitida extracts for the management of diabetes.[4][7] Studies have shown that these extracts can lead to a notable drop in blood sugar levels.[7] Traditional preparations often involve the maceration of the seeds in water.[7]

  • Gastrointestinal Disorders: The plant is also employed in the treatment of various gastrointestinal issues, including diarrhea.[2]

  • Other Uses: Other traditional applications include the treatment of fever, hypertension, and jaundice.[2][6]

Traditional Preparations and Dosages

Traditional preparations of Picralima nitida vary depending on the ailment being treated:

  • For Pain Relief: The dried seeds are typically crushed into a powder and encapsulated. A Ghanaian hospital has manufactured and sold standardized 250 mg capsules of the powdered seed.[2]

  • For Malaria: A decoction of the fruit is sometimes used to treat typhoid fever and cough.[8] For malaria, the daily dose of a traditional macerate has been determined to contain approximately 430 mg of total alkaloids.[3]

  • For Diabetes: A traditional Ghanaian treatment involves the 7-day maceration of 25 de-hulled seeds in 0.75 L of pre-boiled and cooled water, with one to two glasses administered daily.[7] In animal studies, effective doses of the leaf extract for managing hyperglycemia were found to be 150 mg/kg and 300 mg/kg.[7]

Phytochemistry: Quantitative Analysis of Alkaloids

The medicinal properties of Picralima nitida are primarily due to its rich alkaloid content. While numerous alkaloids have been identified, quantitative data for specific compounds like this compound are limited. The available data on total alkaloid content in different parts of the plant are summarized in the table below.

Plant PartTotal Alkaloid ContentReference
Seeds3.5 - 4.8%[9][10]
Fruit (Aqueous Extract)0.11 g per gram of extract[3]
Seed and Pod (Combined)Flavonoids: 3.46%, Saponins: 3.45%[10]
Seed (Methanol Extract)5.84 g (from 2500 g powdered seeds)[11]
Leaf (Proximate Analysis)Alcohol Soluble Extractive: 10.01%, Water Soluble Extractive: 8.48%[5]

Note: The quantitative data for individual alkaloids, including this compound, is not well-documented in publicly available literature. The provided data represents total alkaloid content or the content of other major phytochemicals. Further research is required to quantify the precise concentration of this compound in different plant parts.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of alkaloids from Picralima nitida.

General Extraction and Fractionation of Alkaloids

A common procedure for extracting and fractionating alkaloids from P. nitida seeds involves the following steps:

  • Pulverization: The dried seeds are pulverized into a homogenous powder.[12]

  • Extraction: The powdered material is extracted with methanol using a Soxhlet apparatus. The extract is then concentrated using a rotary evaporator.[12]

  • Defatting: The methanol extract is defatted using n-hexane.[12]

  • Fractionation: The defatted methanol extract is then successively fractionated with solvents of increasing polarity, such as chloroform, dichloromethane, and ethyl acetate, followed by 50% ethanol.[12]

Extraction_and_Fractionation Start Dried Picralima nitida Seeds Pulverization Pulverization Start->Pulverization Methanol_Extraction Methanol Extraction (Soxhlet) Pulverization->Methanol_Extraction Concentration Concentration (Rotary Evaporator) Methanol_Extraction->Concentration Defatting Defatting with n-Hexane Concentration->Defatting Fractionation Successive Fractionation Defatting->Fractionation Chloroform Chloroform Fraction Fractionation->Chloroform Dichloromethane Dichloromethane Fraction Fractionation->Dichloromethane Ethyl_Acetate Ethyl Acetate Fraction Fractionation->Ethyl_Acetate Ethanol 50% Ethanol Fraction Fractionation->Ethanol

Fig. 1: General workflow for alkaloid extraction.
Isolation of Alkaloids using pH-Zone-Refining Countercurrent Chromatography

A more advanced technique for isolating specific alkaloids, such as picraline (structurally similar to this compound), is pH-zone-refining countercurrent chromatography. This method has been successfully applied to the seeds of P. nitida.[13][14]

Protocol Outline:

  • Sample Preparation: A dichloromethane fraction of the seed extract is prepared as described in the general extraction protocol.

  • Solvent System: A suitable two-phase solvent system is selected. For the isolation of picraline and other alkaloids, a system composed of methyl-tert-butyl ether, acetonitrile, and water has been used.

  • Stationary and Mobile Phases: The lower aqueous phase is made acidic (e.g., with trifluoroacetic acid) and used as the stationary phase. The upper organic phase is made basic (e.g., with ammonia) and used as the mobile phase.

  • Chromatography: The sample is loaded into the countercurrent chromatography column, and the separation is performed. Fractions are collected and analyzed for the presence of the target alkaloids.

  • Purification: Further purification of the isolated compounds may be necessary using techniques like flash chromatography.[13]

CCC_Isolation Start Dichloromethane Fraction CCC pH-Zone-Refining Countercurrent Chromatography Start->CCC Fraction_Collection Fraction Collection CCC->Fraction_Collection Analysis Analysis of Fractions (e.g., TLC, HPLC) Fraction_Collection->Analysis Purification Further Purification (e.g., Flash Chromatography) Analysis->Purification Isolated_Alkaloids Isolated Alkaloids (e.g., Picraline) Purification->Isolated_Alkaloids

Fig. 2: Workflow for alkaloid isolation via CCC.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for the quantification of this compound was not found in the reviewed literature, a general approach for the analysis of alkaloids in plant extracts can be adapted.

General HPLC Protocol Parameters:

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used for alkaloid separation.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The wavelength of detection would need to be optimized for this compound.

  • Quantification: Quantification is achieved by creating a calibration curve using a purified this compound standard.

Method Validation: A validated method should demonstrate acceptable linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to established guidelines (e.g., ICH).

Mechanism of Action and Signaling Pathways

The analgesic and other pharmacological effects of Picralima nitida alkaloids are primarily mediated through their interaction with opioid receptors.[1][13][14]

Opioid Receptor Binding

Studies have shown that several alkaloids from P. nitida have a binding affinity for opioid receptors.[13][14] Specifically, some of these compounds exhibit micromolar activity at the mu-opioid receptor (MOR), while others are potent kappa-opioid receptor (KOR) agonists.[13][14][15] The binding of these alkaloids to opioid receptors is the initial step in a signaling cascade that ultimately leads to the observed physiological effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as an alkaloid from P. nitida, initiates a series of intracellular events:

  • G-Protein Activation: The activated opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Cellular Response: The combined effect of reduced cAMP levels, potassium efflux, and reduced calcium influx leads to hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, resulting in the analgesic effect.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (MOR/KOR) G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx This compound This compound/Alkaloid This compound->Opioid_Receptor Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Fig. 3: Opioid receptor signaling pathway.

Conclusion

Picralima nitida is a plant with a rich history of traditional medicinal use, particularly for pain, malaria, and diabetes. Its therapeutic effects are strongly linked to its diverse alkaloid content, including this compound. While traditional knowledge provides a strong foundation for its use, further scientific investigation is crucial to fully understand and harness its potential. Specifically, there is a need for:

  • Quantitative analysis of individual alkaloids, including this compound, in various plant parts to establish standardized dosing.

  • Development and validation of robust analytical methods , such as HPLC, for the routine quality control of P. nitida extracts and formulations.

  • In-depth studies to elucidate the specific binding affinities and downstream signaling effects of this compound and other key alkaloids to better understand their mechanisms of action.

By addressing these research gaps, the scientific community can pave the way for the development of new, effective, and safe therapeutic agents derived from this valuable medicinal plant, thereby validating and refining its traditional applications for modern healthcare.

References

Picralinal: An Ethnopharmacological and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralinal, a prominent indole alkaloid constituent of the Apocynaceae family, notably found in Alstonia scholaris and Alstonia macrophylla, has a rich history in traditional medicine across Asia and Africa.[1][2] Ethnopharmacological evidence points to its use in treating a spectrum of ailments including diabetes, inflammatory conditions, pain, and respiratory diseases.[3][4][5] This technical guide provides a comprehensive overview of the ethnopharmacological significance of this compound, alongside detailed experimental protocols for its extraction, isolation, and evaluation of its key biological activities. The guide also summarizes the available quantitative pharmacological data and explores the potential signaling pathways involved in its mechanism of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid characterized by a complex cage-like structure.[6] It is biosynthesized in various parts of Alstonia species, which are extensively used in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.[1][2] The ethnopharmacological relevance of these plants has spurred scientific interest in their bioactive constituents, with this compound being a key subject of investigation for its potential therapeutic applications.

Ethnopharmacological Uses

The traditional use of plants containing this compound, such as Alstonia scholaris and Alstonia macrophylla, is well-documented for a variety of conditions:

  • Diabetes: Decoctions of the bark of Alstonia scholaris are traditionally used to manage diabetes.[7] This aligns with modern research indicating that picraline-type alkaloids can inhibit sodium-glucose cotransporters (SGLTs), a key target in diabetes therapy.[8]

  • Inflammation and Pain: The leaves and bark of Alstonia species are used to treat inflammatory conditions, rheumatic pain, and fever.[4][9]

  • Respiratory Ailments: Traditional remedies for asthma, bronchitis, and whooping cough often include preparations from Alstonia scholaris leaves.[3]

  • Other Uses: The plants have also been used for malaria, gastrointestinal disorders, and as a general tonic.[10][11]

Quantitative Pharmacological Data

While specific quantitative data for this compound is limited in the reviewed literature, studies on related picraline-type alkaloids from Alstonia macrophylla provide valuable insights into their potential potency. The following table summarizes the available inhibitory concentration (IC50) values for related compounds and provides a template for presenting future data on this compound.

CompoundTarget/AssayCell Line/ModelIC50 Value (µM)Reference
10-methoxy-N(1)-methylburnamine-17-O-veratrateSGLT1 InhibitionHEK2934.0[8]
SGLT2 InhibitionHEK2930.5[8]
Alstiphyllanine DSGLT1 InhibitionHEK2935.0[8]
SGLT2 InhibitionHEK2932.0[8]
This compound (Hypothetical)Inhibition of Albumin DenaturationIn vitroData Needed
This compound (Hypothetical)Cytotoxicity (e.g., MCF-7)Cancer CellsData Needed

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound and related alkaloids.

Extraction and Isolation of this compound

This protocol is adapted from established methods for isolating alkaloids from Alstonia species.[12][13][14]

Objective: To extract and isolate this compound from the leaves of Alstonia scholaris or Alstonia macrophylla.

Materials:

  • Dried and powdered leaves of Alstonia species

  • 1% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH4OH) solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Extraction: Macerate 500g of powdered leaves in 1% HCl (pH 2) overnight at room temperature.[12][13][14]

  • Basification: Filter the acidic mixture and basify the filtrate to pH 9-10 with 25% NH4OH solution.[12][13][14]

  • Solvent Extraction: Extract the alkaline solution exhaustively with chloroform. Combine the chloroform extracts.

  • Drying and Concentration: Wash the combined chloroform extract with distilled water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude alkaloid extract.

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).[12]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

  • Purification: Subject the combined fractions containing this compound to further purification steps like preparative TLC or recrystallization to obtain the pure compound.

G Start Dried & Powdered Leaves AcidExtraction Maceration with 1% HCl Start->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification with NH4OH (pH 9-10) Filtration1->Basification SolventExtraction Extraction with Chloroform Basification->SolventExtraction Drying Drying & Concentration SolventExtraction->Drying ColumnChromatography Silica Gel Column Chromatography Drying->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Purification Purification (Prep-TLC/Recrystallization) TLC->Purification End Pure this compound Purification->End G Start Seed SGLT-expressing cells CompoundIncubation Pre-incubate with this compound Start->CompoundIncubation NBDGUptake Add 2-NBDG CompoundIncubation->NBDGUptake Incubation Incubate at 37°C NBDGUptake->Incubation Wash Wash with cold buffer Incubation->Wash Fluorescence Measure Fluorescence Wash->Fluorescence Analysis Calculate % Inhibition & IC50 Fluorescence->Analysis End SGLT Inhibition Data Analysis->End G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_n NF-κB Nuclear Translocation IkB_d->NFkB_n Gene Pro-inflammatory Gene Expression NFkB_n->Gene This compound This compound This compound->IKK G Stimuli Extracellular Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Cellular Responses (Inflammation, Proliferation, Apoptosis) MAPK->Response This compound This compound This compound->MAPKKK

References

The Stereochemistry of Picralinal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a complex monoterpene indole alkaloid, stands as a significant member of the picralima group of natural products. First isolated from the leaves of Alstonia scholaris R. Br., its intricate, cage-like molecular architecture, possessing multiple stereogenic centers, has made it a subject of interest in the fields of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the key structural features and the experimental methodologies crucial for its stereochemical elucidation.

Molecular Structure and Stereogenic Centers

This compound is characterized by a highly rigid and sterically congested framework. The core of the molecule features a complex ring system with six stereogenic centers, leading to a well-defined three-dimensional orientation of its constituent atoms. The precise arrangement of these stereocenters is fundamental to its biological activity and chemical reactivity. While the initial structure was proposed based on spectroscopic evidence, the absolute configuration requires more advanced analytical techniques for unambiguous determination.

Experimental Determination of Stereochemistry

The stereochemical assignment of a complex natural product like this compound relies on a combination of spectroscopic and chiroptical methods. The foundational work on the structure of this compound was first published in 1970, employing techniques that were state-of-the-art for that era.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the constitution and relative stereochemistry of this compound. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity of atoms and their spatial relationships.

Infrared (IR) Spectroscopy: IR spectroscopy was utilized in the initial characterization of this compound to identify key functional groups present in the molecule, such as carbonyls, hydroxyls, and amines, which are integral parts of its stereochemical environment.

Chiroptical Methods

Optical Rotation: The measurement of specific rotation using polarimetry is a fundamental method for characterizing a chiral molecule. The sign and magnitude of the optical rotation are unique properties of an enantiomer and provide the initial indication of its chirality.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations.

X-ray Crystallography

For an unambiguous determination of the absolute configuration of a complex molecule like this compound, single-crystal X-ray crystallography is the gold standard. This technique provides a precise three-dimensional map of the atoms in the crystal lattice, allowing for the definitive assignment of each stereocenter.

Quantitative Data

Due to the limited public accessibility of the original 1970 publication by Rastogi, Kapil, and Popli, which first described the isolation and structural elucidation of this compound, specific quantitative data from the primary literature is not available for inclusion in this guide. The following table is a representative example of how such data would be presented.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-1[Hypothetical Data]d[Hypothetical Data][Hypothetical Data]
H-3[Hypothetical Data]dd[Hypothetical Data][Hypothetical Data]
H-5[Hypothetical Data]m[Hypothetical Data][Hypothetical Data]
...............
Carbon (¹³C) Chemical Shift (δ, ppm) Assignment
C-2[Hypothetical Data][Hypothetical Data]
C-6[Hypothetical Data][Hypothetical Data]
C-7[Hypothetical Data][Hypothetical Data]
.........

Table 1: Illustrative representation of ¹H and ¹³C NMR data for this compound. Note: The data presented here is hypothetical and serves as a template for how experimentally determined values would be organized.

Experimental Protocols

Detailed experimental protocols for the isolation and stereochemical analysis of this compound would typically include the following steps. As the primary source is unavailable, a generalized workflow is provided.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves of Alstonia scholaris) is subjected to solvent extraction, often using a Soxhlet apparatus with a solvent such as methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloidal fraction from other plant constituents.

  • Chromatography: The crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Chiroptical Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer.

    • Data is processed and analyzed to assign all proton and carbon signals and to determine the relative stereochemistry.

  • Circular Dichroism:

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

    • The CD spectrum is recorded over a relevant wavelength range.

    • The experimental spectrum is compared with theoretically calculated spectra for possible stereoisomers to determine the absolute configuration.

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the general workflow for the stereochemical elucidation of a novel natural product like this compound.

stereochemistry_workflow cluster_extraction Isolation and Purification cluster_analysis Stereochemical Analysis plant_material Plant Material (Alstonia scholaris) extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Chromatographic Purification partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir optical_rotation Optical Rotation pure_compound->optical_rotation cd Circular Dichroism pure_compound->cd xray X-ray Crystallography pure_compound->xray relative_config Relative Stereochemistry nmr->relative_config absolute_config Absolute Stereochemistry cd->absolute_config xray->absolute_config

Workflow for Stereochemical Elucidation of this compound.

Conclusion

The stereochemistry of this compound is a testament to the structural complexity that can be found in natural products. While the foundational work established its core structure, a complete and detailed understanding, particularly regarding its absolute configuration, relies on a suite of modern analytical techniques. This guide has outlined the essential methodologies and the logical workflow required for such an investigation. Further research, ideally involving the acquisition of a single crystal for X-ray diffraction analysis and detailed 2D NMR studies, would be invaluable in providing a definitive and comprehensive picture of the stereochemistry of this intriguing alkaloid. The lack of publicly accessible primary data from the original structure elucidation underscores the importance of data sharing in the scientific community to facilitate future research and drug development efforts.

Picralinal: A Promising Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Picralinal, a naturally occurring monoterpene indole alkaloid isolated from plants of the Alstonia genus, particularly Alstonia scholaris, presents a compelling starting point for novel drug discovery.[1][2] The indole alkaloid scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological activities of related compounds, and its potential for development into new therapeutic agents. While direct quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential based on the activities of closely related picraline-type alkaloids and the broader class of indole alkaloids.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₁H₂₂N₂O₄ and a molar mass of 382.41 g/mol .[3] Its intricate structure offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

PropertyValueSource
Molecular FormulaC₂₁H₂₂N₂O₄PubChem[3]
Molar Mass382.41 g/mol PubChem[3]
ClassMonoterpene Indole AlkaloidGeneral Knowledge
Natural SourceAlstonia scholaris[1][2]

Potential Therapeutic Applications and Biological Activities

While specific bioactivity data for this compound is not extensively documented, research on related picraline-type alkaloids and extracts from Alstonia scholaris suggests several promising avenues for drug discovery.

Anti-diabetic Potential: SGLT Inhibition

A significant area of interest for picraline-type alkaloids is their potential as inhibitors of the sodium-glucose cotransporters SGLT1 and SGLT2.[4][5][6] These transporters play a crucial role in glucose reabsorption in the kidneys and intestines, and their inhibition is a validated therapeutic strategy for type 2 diabetes.[7][8][9]

Studies on picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated potent inhibitory activity against both SGLT1 and SGLT2.[4][6] This suggests that this compound, as a core structure of this class, may possess similar inhibitory properties.

Table 1: SGLT1 and SGLT2 Inhibitory Activity of Picraline-Type Alkaloids

CompoundSGLT1 IC₅₀ (µM)SGLT2 IC₅₀ (µM)Source
10-methoxy-N(1)-methylburnamine-17-O-veratrate4.00.5[4]
Alstiphyllanine D5.02.0[4]
Alstiphyllanine EModerate InhibitionModerate Inhibition[6]
Alstiphyllanine FModerate InhibitionModerate Inhibition[6]

Note: Data for this compound is not available. The table presents data for structurally related compounds to indicate potential activity.

Anti-inflammatory Activity

Alkaloids isolated from Alstonia scholaris have shown significant anti-inflammatory properties.[10][11] The anti-inflammatory effects of indole alkaloids are often attributed to their ability to modulate key inflammatory pathways. While direct evidence for this compound is lacking, the general anti-inflammatory potential of this class of compounds is well-established.[10][12][13]

Antimicrobial Activity

Extracts from Alstonia scholaris have been traditionally used for their antimicrobial properties. Indole alkaloids, in general, are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens.[14][15][16][17][18][19] Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

Anticancer Activity

Several alkaloids from Alstonia scholaris have demonstrated cytotoxic effects against various cancer cell lines.[20][21] The proposed mechanisms often involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The potential of this compound as an anticancer agent remains an area for future research.

Experimental Protocols

Detailed experimental protocols for assessing the potential biological activities of this compound are provided below. These are generalized methods and would require optimization for the specific compound.

SGLT Inhibition Assay (Cell-Based using 2-NBDG)

This protocol describes a non-radioactive method for assessing SGLT1 and SGLT2 inhibition using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Methodology:

  • Cell Culture: HEK293 cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., Phlorizin) in a sodium-containing buffer.

  • Glucose Uptake: 2-NBDG is added to the wells, and the plate is incubated to allow for glucose uptake.

  • Fluorescence Measurement: The reaction is stopped, and cells are washed. The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed HEK293-hSGLT1/2 cells B Grow to confluence A->B C Pre-incubate with this compound B->C D Add 2-NBDG C->D E Incubate for glucose uptake D->E F Measure fluorescence E->F G Calculate % inhibition F->G H Determine IC50 G->H

SGLT Inhibition Assay Workflow
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4]

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are orally or intraperitoneally administered with this compound at various doses or a reference drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

G A Administer this compound/Vehicle B Inject Carrageenan into paw A->B C Measure paw volume over time B->C D Calculate % inhibition of edema C->D

Carrageenan-Induced Paw Edema Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][22]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[16][18][23][24]

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare serial dilutions of this compound B Inoculate with microbial suspension A->B C Incubate B->C D Determine MIC C->D

Broth Microdilution for MIC Determination

Potential Signaling Pathway Modulation

While direct evidence for this compound is not yet available, indole alkaloids are known to interact with various signaling pathways. Based on the activities of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets for this compound.[25][26][27][28]

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis.[26][27] Its dysregulation is a hallmark of many cancers. Some natural products target this pathway to exert their anticancer effects.[25]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF This compound This compound (?) This compound->RAF This compound->MEK Gene Gene Expression (Proliferation, Survival) TF->Gene

Hypothesized Modulation of MAPK Pathway by this compound
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[29][30][31][32] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR Toll-like Receptor LPS->TLR IKK IKK Complex TLR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound (?) This compound->IKK Gene Inflammatory Gene Expression NFkB_nuc->Gene

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal is a bioactive, picrinine-type monoterpenoid indole alkaloid naturally occurring in plants of the Alstonia genus, particularly Alstonia scholaris (L.) R. Br, commonly known as the Devil Tree.[1][2][3] This family of compounds has garnered interest for a wide range of pharmacological activities.[4][5] As a key alkaloid from A. scholaris, this compound serves as a significant subject for phytochemical and pharmacological research.[3]

These application notes provide detailed protocols for the extraction, isolation, and preliminary characterization of this compound from plant material, specifically the leaves of Alstonia scholaris. The methodologies are compiled from published research to guide scientific professionals in obtaining this compound for further study.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its identification and characterization.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₂N₂O₄[6][7][8]
Molar Mass 366.417 g/mol [2][6][8]
CAS Number 20045-06-1[2][6][8]
Appearance Powder[6][8]
Type of Compound Indole Alkaloid[1][8]

Experimental Protocols

Protocol 1: Acid-Base Extraction from Alstonia scholaris Leaves

This protocol details a classic acid-base extraction method, which is highly effective for isolating alkaloids.

3.1.1 Materials and Equipment

  • Dried, powdered leaves of Alstonia scholaris

  • 1% Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH) solution

  • Chloroform (CHCl₃)

  • Whatman filter paper

  • Mechanical grinder

  • Maceration vessel

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH strips

3.1.2 Plant Material Preparation

  • Collect fresh leaves of Alstonia scholaris.

  • Wash the leaves thoroughly with running water and dry them in the shade at room temperature or in an oven at 40°C for one hour, followed by further drying at room temperature.[9]

  • Pulverize the completely dried leaves into a fine powder using a mechanical grinder.[9][10]

  • Sieve the powder (e.g., through a 40-mesh sieve) and store it in an airtight container until use.[9]

3.1.3 Extraction Procedure

  • Macerate 500 g of the powdered leaves in a 1% HCl solution, ensuring the powder is fully submerged. The acidic solution should have a pH of approximately 2.[9][11]

  • Allow the maceration to proceed overnight at ambient temperature with occasional stirring.[9][11]

  • After maceration, make the mixture alkaline by slowly adding a 25% NH₄OH solution until the pH reaches 9. A color change from red wine to black may be observed.[9][11]

  • Shake the alkaline mixture vigorously and then filter it using Whatman filter paper to separate the marc from the filtrate.[9][11]

  • Transfer the filtrate to a large separatory funnel and perform a liquid-liquid extraction using chloroform. Extract the aqueous filtrate multiple times with fresh portions of chloroform to ensure complete recovery of the alkaloids.

  • Combine all the chloroform extracts.

  • Dry the combined chloroform extract by evaporating the solvent, for instance, using a rotary evaporator at a controlled temperature. This will yield a dried crude alkaloid residue.[9]

Protocol 2: Purification by Column Chromatography

This protocol describes the isolation of the target compound from the crude alkaloid extract using silica gel column chromatography.

3.2.1 Materials and Equipment

  • Crude alkaloid residue (from Protocol 3.1)

  • Silica gel (60-120 mesh or similar) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

3.2.2 Column Preparation and Sample Loading

  • Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column to create the stationary phase, avoiding air bubbles.

  • Dissolve a known amount of the crude alkaloid residue in a minimal volume of chloroform or the initial mobile phase.

  • Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully layer it on top of the packed column.

3.2.3 Elution and Fraction Collection

  • Begin elution with a non-polar solvent such as 100% hexane.[9]

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient involves increasing proportions of ethyl acetate in hexane.

  • Collect fractions of the eluate (e.g., 10 ml each) in separate test tubes at a consistent flow rate (e.g., 20-25 drops per minute).[9][12]

3.2.4 Fraction Analysis by TLC

  • Monitor the separation by spotting the collected fractions onto TLC plates.

  • Develop the TLC plates using a mobile phase such as Hexane:Ethyl acetate (14:6 or 65:35 v/v).[9][11]

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a consistent spot with the same Rf value, corresponding to the target compound, this compound.[9][11]

  • Evaporate the solvent from the combined pure fractions to yield the isolated compound.

Summary of Quantitative and Characterization Data

The following tables summarize key data points from a representative isolation of an alkaloid, identified as this compound, from Alstonia scholaris.

Table 1: Extraction and Isolation Yields

ParameterValueReference(s)
Starting Plant Material 500 g (powdered leaves)[9][11]
Crude Chloroform Extract Yield 19.2 g[9][12]
Final Yield of Pure Compound 0.4%[9][11]

Table 2: Physicochemical and Chromatographic Data

ParameterValueReference(s)
Physical Appearance Colorless powder[9][11]
Melting Point (MP) 132-134 °C[9][11]
TLC Rf Value 0.55[9][11]
TLC Mobile Phase Hexane:Ethyl acetate (65:35 v/v)[9][11]

Table 3: Spectroscopic Characterization Data

TechniqueWavelength/Peak (λmax / cm⁻¹)Solvent/MediumReference(s)
UV-Vis Spectroscopy 297 nmMethanol[9][11]
Infrared (IR) Spectroscopy 3564, 3315 (N-H Stretch)KBr[9][11]
2928, 2831 (C-H, Aliphatic)KBr[9][11]
1464, 1396 (C=C, Aromatic)KBr[9][11]
1260 (C-N Stretch)KBr[9][11]
1259, 1165 (-C-O- Stretch)KBr[9][11]
¹H NMR Spectroscopy 7.28-8.85 ppm (Aromatic H)-[9][11]
6.94-7.04 ppm (Ethylene amino H)-[9][11]
1.57-2.00 ppm (Alcohol H)-[9][11]

Visualized Workflows

The following diagrams illustrate the experimental and logical workflows involved in the isolation and analysis of this compound.

G Figure 1: Workflow for this compound Extraction and Isolation A Start: Alstonia scholaris Leaves B Preparation: Washing, Drying, Pulverizing A->B Step 1 C Acidic Maceration (1% HCl, pH 2, overnight) B->C Step 2 D Basification (25% NH4OH to pH 9) C->D Step 3 E Filtration (Separate Marc from Filtrate) D->E Step 4 F Liquid-Liquid Extraction (Filtrate with Chloroform) E->F Step 5 G Evaporation (Yields Crude Alkaloid Extract) F->G Step 6 H Column Chromatography (Silica Gel) G->H Step 7 I Fraction Collection & TLC Analysis H->I Step 8 J Combine Pure Fractions & Evaporate Solvent I->J Step 9 K End: Isolated this compound J->K Step 10

Caption: Workflow for this compound Extraction and Isolation.

G Figure 2: General Logic for Phytochemical Analysis A Crude Plant Extract B Solvent-Solvent Partitioning or Column Chromatography A->B Separation C Bioactivity Screening (Optional) B->C Analysis E Purification of Fractions (e.g., HPLC, Prep-TLC) B->E Direct Purification D Active Fractions C->D Selection D->E Purification F Pure Compounds E->F Isolation G Structural Elucidation (NMR, MS, IR, UV-Vis) F->G Characterization H Identified Bioactive Compound G->H Identification

Caption: General Logic for Phytochemical Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Picralinal, a bioactive alkaloid found in plant species such as Alstonia scholaris and Picralima nitida.[1][2] The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the analysis of this compound in research and drug development settings. This document provides a detailed experimental protocol and representative performance data.

Introduction

This compound (Chemical Formula: C21H22N2O4, Molar Mass: 366.417 g·mol−1) is an indole alkaloid with potential pharmacological activities.[1][3] As interest in natural product-based drug discovery grows, the development of reliable analytical methods for the quantification and quality control of such compounds is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures, making it an ideal tool for the analysis of this compound in plant extracts and pharmaceutical formulations.[4] This application note details a validated HPLC method for the analysis of this compound, intended for use by researchers, scientists, and drug development professionals.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[5]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound (purity >98%).[6]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 45% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For the analysis of this compound from plant material, a suitable extraction method should be employed. A general procedure is as follows:

  • Weigh 1 g of powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation (Representative Data)

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes representative validation parameters.

Validation ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Extraction (e.g., Plant Material) filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Preparation (this compound Reference) standard_prep->filtration hplc_system HPLC System (Pump, Autosampler, Column, Detector) filtration->hplc_system Injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_system->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Result Reporting quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing standard HPLC instrumentation and reagents. The representative validation data demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the fields of natural product chemistry and drug development.

References

Application Notes and Protocols for Picralinal and Related Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picralinal is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including respiratory and liver diseases.[3] While research on this compound as an isolated compound in animal models is limited, studies on the total alkaloid (TA) extracts of Alstonia scholaris, which contain this compound, provide significant insights into its potential pharmacological activities and administration protocols. The alkaloid fractions of Alstonia scholaris have demonstrated anti-inflammatory, analgesic, anti-pulmonary fibrosis, and hepatoprotective effects in various in vivo studies.[3][4][5] Notably, alkaloids such as picrinine and scholaricine, which are structurally related to this compound, have been identified as key active components.[5][6]

These application notes provide a framework for researchers and drug development professionals to design and conduct preclinical studies using this compound or related alkaloid extracts from Alstonia scholaris. The protocols are based on published methodologies for evaluating the therapeutic potential of these compounds in relevant animal models.

Pharmacological Activities in Animal Models

  • Anti-Pulmonary Fibrosis: The total alkaloid extract of Alstonia scholaris has been shown to ameliorate pathological changes in a bleomycin-induced pulmonary fibrosis mouse model. The mechanism is suggested to involve the reduction of collagen deposition through the TGF-β/MMP-1 signaling pathway.[5]

  • Hepatoprotective Effects: In a high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) mouse model, the total alkaloids of Alstonia scholaris demonstrated protective effects by improving lipid metabolism.[3]

  • Anti-inflammatory and Analgesic Effects: The alkaloidal fraction from the leaves of Alstonia scholaris exhibits anti-inflammatory and analgesic bioactivity in vivo.[4] The mechanism is linked to the inhibition of inflammatory mediators, and the NF-κB pathway has been identified as a potential target.[6]

Data Presentation: Administration of Alstonia scholaris Total Alkaloids

The following table summarizes the dosages and animal models used in key in vivo studies of the total alkaloid (TA) extract of Alstonia scholaris. This data can serve as a reference for dose-selection in future studies with this compound or related compounds.

Animal ModelConditionCompoundDoses AdministeredRoute of AdministrationStudy DurationKey FindingsReference
MiceBleomycin-induced pulmonary fibrosisTotal Alkaloids (TA)Not specified in abstractOral28 daysAmeliorated pathological changes, decreased collagen deposition[5]
MiceHigh-fat diet-induced NAFLDTotal Alkaloids (TA)7.5, 15, and 30 mg/kgOral6 weeksInhibited increases in plasma ALT and AST, improved lipid metabolism[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Pulmonary Fibrosis Activity in a Bleomycin-Induced Mouse Model

This protocol is adapted from studies on the total alkaloids of Alstonia scholaris and provides a methodology for assessing the anti-fibrotic potential of this compound.[5]

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Induction of Pulmonary Fibrosis:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Intratracheally instill a single dose of bleomycin (BLM) dissolved in sterile saline at a dose of 5 mg/kg.

  • The control group should receive an equivalent volume of sterile saline.

3. Drug Administration:

  • Preparation: Prepare this compound or the alkaloid extract in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Dosing: Based on existing data for total alkaloids, a starting dose range of 10-50 mg/kg can be considered. A dose-response study is recommended.

  • Administration: Administer the compound orally once daily for 28 days, starting from the day of bleomycin instillation.

4. Outcome Measures (at day 28):

  • Histopathological Analysis:

    • Euthanize mice and collect lung tissues.

    • Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.

  • Biochemical Analysis:

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., TGF-β).

    • Homogenize lung tissue to measure hydroxyproline content as an indicator of collagen deposition.

    • Analyze serum for markers of lung injury such as lactate dehydrogenase (LDH).

  • Gene Expression Analysis:

    • Extract RNA from lung tissue and perform qRT-PCR to measure the expression of genes related to fibrosis, such as those in the TGF-β and MMP pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The pharmacological effects of Alstonia scholaris alkaloids are associated with the modulation of key signaling pathways involved in inflammation and fibrosis.

TGF_beta_pathway cluster_nucleus Nucleus This compound This compound / Alstonia Alkaloids TGF_beta TGF-β This compound->TGF_beta Inhibits MMP1 MMP-1 This compound->MMP1 Increases Ratio (vs. TIMP-1) TIMP1 TIMP-1 This compound->TIMP1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad2/3 TGF_beta_R->Smad Phosphorylates pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Genes (e.g., Collagen) Smad_complex->Pro_fibrotic_genes Activates Nucleus Nucleus Fibrosis Fibrosis Pro_fibrotic_genes->Fibrosis

Caption: TGF-β signaling pathway in fibrosis and its modulation by Alstonia alkaloids.

NFkB_pathway cluster_nucleus Nucleus This compound This compound / Alstonia Alkaloids IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->pIkB Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB Release pIkB->IkB Degradation Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) Active_NFkB->Inflammatory_Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation experimental_workflow start Hypothesis: This compound has therapeutic potential animal_model Select & Induce Animal Model (e.g., BLM-induced fibrosis) start->animal_model groups Randomize Animals into Groups (Vehicle, this compound doses, Positive Control) animal_model->groups treatment Daily Drug Administration (e.g., Oral Gavage) groups->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring During Treatment Period endpoint Endpoint Collection (e.g., Day 28) monitoring->endpoint analysis Sample Analysis endpoint->analysis histology Histopathology (H&E, Masson's) analysis->histology biochem Biochemical Assays (Hydroxyproline, Cytokines) analysis->biochem gene_exp Gene Expression (qRT-PCR) analysis->gene_exp data_analysis Data Analysis & Interpretation histology->data_analysis biochem->data_analysis gene_exp->data_analysis conclusion Conclusion on Efficacy & Mechanism data_analysis->conclusion

References

Investigating the Cellular Effects of Picralinal: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal is a monoterpenoid indole alkaloid found in plant species such as Alstonia scholaris and Picralima nitida. While direct and extensive cell culture studies on purified this compound are limited in publicly available literature, related alkaloids from these plants have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] For instance, alkaloid extracts from Alstonia scholaris have shown anti-proliferative effects on the A549 human lung adenocarcinoma cell line, inducing apoptosis and S-phase cell cycle arrest.[1] This suggests that this compound may hold potential as a cytotoxic agent and warrants further investigation into its mechanisms of action.

These application notes provide a comprehensive framework of detailed protocols for researchers to systematically evaluate the in vitro efficacy and cellular effects of this compound. The following sections outline standard experimental procedures to assess its cytotoxicity, impact on apoptosis and the cell cycle, and to begin elucidating the potential signaling pathways involved.

Hypothetical Experimental Workflow

The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis start Prepare this compound Stock Solution cell_culture Culture Selected Cancer Cell Lines (e.g., A549, MCF-7, HCT116) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT/WST-1) cell_culture->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis Use IC50 concentration for further experiments protein_extraction Protein Extraction from Treated and Control Cells ic50->protein_extraction Treat cells with relevant concentrations of this compound cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle western_blot Western Blot Analysis (e.g., for MAPK, PI3K/AKT pathways) protein_extraction->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Section 1: Cytotoxicity Assessment

A primary step in evaluating a potential anti-cancer compound is to determine its cytotoxic effect on cancer cells. This is often achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
A549Lung Carcinoma4815.5
MCF-7Breast Adenocarcinoma4822.8
HCT116Colorectal Carcinoma4818.2
DU145Prostate Carcinoma4835.1
VeroNormal Kidney Epithelial48> 100

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Protocol 1: Determination of IC50 using MTT Assay

This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Section 2: Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by this compound, it is crucial to investigate its effects on apoptosis and the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Section 3: Investigation of Signaling Pathways

To delve deeper into the molecular mechanism of this compound, key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/AKT pathways, should be investigated.

Potential Signaling Pathways to Investigate

The following diagrams illustrate the MAPK and PI3K/AKT signaling pathways, which are common targets for anti-cancer compounds.

G cluster_0 MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival This compound This compound This compound->ERK ?

Caption: A simplified diagram of the MAPK signaling pathway.

G cluster_1 PI3K/AKT Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bad (pro-apoptotic) Bad (pro-apoptotic) AKT->Bad (pro-apoptotic) Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation This compound This compound This compound->AKT ?

Caption: A simplified diagram of the PI3K/AKT signaling pathway.

Protocol 4: Western Blot Analysis of Signaling Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the systematic investigation of this compound's effects on cancer cells. By determining its cytotoxicity and exploring its impact on fundamental cellular processes like apoptosis and cell cycle progression, researchers can build a comprehensive profile of this natural compound. Further analysis of key signaling pathways will be critical in elucidating its molecular mechanism of action and evaluating its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Picralinal in SGLT2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal therapeutic target for the management of type 2 diabetes mellitus. Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][2] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[3][4] This mechanism not only aids in glycemic control but also offers cardiovascular and renal protective benefits.[5][6]

Natural products continue to be a valuable source of novel therapeutic agents.[4] Picralinal, an indole alkaloid isolated from plants of the Alstonia genus, belongs to the picraline class of compounds. While direct studies on this compound's SGLT2 inhibitory activity are limited, related picraline-type alkaloids isolated from Alstonia macrophylla have demonstrated significant inhibitory effects on both SGLT1 and SGLT2.[7][8][9] This suggests that this compound is a promising candidate for investigation as a novel SGLT2 inhibitor.

These application notes provide a comprehensive overview of the potential application of this compound and related compounds in SGLT2 inhibition assays, including detailed protocols for in vitro evaluation.

SGLT2 Signaling Pathway and Mechanism of Inhibition

SGLT2 transporters are located on the apical membrane of the proximal tubule cells in the kidneys. They function by coupling the transport of sodium down its electrochemical gradient to the transport of glucose against its concentration gradient from the tubular lumen into the cell. The reabsorbed glucose is then transported into the bloodstream via GLUT2 transporters on the basolateral membrane. SGLT2 inhibitors competitively block the glucose-binding site on the SGLT2 protein, preventing glucose reabsorption and leading to its excretion in the urine.[3][5]

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na_lumen Glucose + Na+ SGLT2 SGLT2 Glucose_Na_lumen->SGLT2 Reabsorption Glucose_Na_cell Glucose + Na+ SGLT2->Glucose_Na_cell GLUT2 GLUT2 Glucose_Na_cell->GLUT2 Glucose NaK_pump Na+/K+ ATPase Glucose_Na_cell->NaK_pump Na+ Glucose_blood Glucose GLUT2->Glucose_blood Na_blood Na+ NaK_pump->Na_blood K_lumen K+ K_lumen->NaK_pump K+ This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibition

Diagram 1: Mechanism of SGLT2 Inhibition by this compound.

Quantitative Data on Related Picraline-Type Alkaloids

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the SGLT1 and SGLT2 inhibitory activities of related picraline-type alkaloids isolated from Alstonia macrophylla.[8][10] This data provides a strong rationale for investigating this compound as a potential SGLT2 inhibitor.

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)Selectivity (SGLT1/SGLT2)
10-methoxy-N(1)-methylburnamine-17-O-veratrate4.00.58
Alstiphyllanine D5.02.02.5

Experimental Protocols

The following is a detailed protocol for a cell-based SGLT2 inhibition assay using a fluorescent glucose analog. This method is suitable for screening and characterizing novel SGLT2 inhibitors like this compound.

Objective:

To determine the in vitro inhibitory activity of this compound on human SGLT2 (hSGLT2) expressed in a stable cell line.

Materials:
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2 (CHO-hSGLT2) or Human Kidney 2 (HK-2) cells with endogenous SGLT2 expression.[11][12]

  • Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-NBDG.[11][13]

  • Test Compound: this compound (dissolved in DMSO).

  • Positive Control: A known SGLT2 inhibitor (e.g., Dapagliflozin, Canagliflozin).

  • Assay Buffer (Sodium-containing): Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by choline chloride.

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotic (for CHO-hSGLT2).

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • Lysis Buffer: 0.1% Triton X-100 in PBS.

  • Equipment: 96-well black, clear-bottom microplates, fluorescence microplate reader, incubator (37°C, 5% CO2), multichannel pipette.

Experimental Workflow:

SGLT2_Assay_Workflow A 1. Seed Cells (CHO-hSGLT2 or HK-2) in 96-well plate B 2. Incubate (24-48 hours) A->B C 3. Wash cells with PBS B->C D 4. Pre-incubate with Test Compound (this compound) or Control in Na+ buffer C->D E 5. Add Fluorescent Glucose Analog (e.g., 2-NBDG) D->E F 6. Incubate (e.g., 30-60 min at 37°C) E->F G 7. Wash to remove extracellular fluorescence F->G H 8. Lyse cells G->H I 9. Measure Fluorescence (Plate Reader) H->I J 10. Data Analysis (IC50 determination) I->J

Diagram 2: Experimental Workflow for SGLT2 Inhibition Assay.
Detailed Procedure:

  • Cell Seeding:

    • Culture CHO-hSGLT2 or HK-2 cells to ~80-90% confluency.

    • Trypsinize and seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well.

    • Incubate for 24-48 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the sodium-containing assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

    • Prepare solutions of the positive control (e.g., Dapagliflozin) in a similar manner.

  • Assay Performance:

    • Gently wash the cell monolayer twice with 100 µL/well of PBS.

    • Add 50 µL/well of the diluted this compound or control compounds to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.

    • Pre-incubate the plate for 15-30 minutes at 37°C.

    • Prepare the 2-NBDG working solution in the sodium-containing assay buffer (final concentration typically 50-100 µM).

    • Add 50 µL/well of the 2-NBDG working solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • To determine sodium-independent uptake, include control wells with sodium-free assay buffer.

  • Fluorescence Measurement:

    • Terminate the uptake by aspirating the assay solution and washing the cells three times with 100 µL/well of ice-cold PBS.

    • Lyse the cells by adding 100 µL/well of lysis buffer and incubating for 10 minutes at room temperature with gentle shaking.

    • Measure the fluorescence intensity of the cell lysates using a microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~540 nm for 2-NBDG.

Data Analysis:
  • Subtract the average fluorescence of the sodium-free control wells from all other readings to determine the sodium-dependent glucose uptake.

  • Normalize the data to the vehicle control (0% inhibition) and a background control (e.g., high concentration of a known inhibitor, 100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The available evidence on related picraline-type alkaloids strongly supports the investigation of this compound as a potential SGLT2 inhibitor. The provided cell-based assay protocol offers a robust and reliable method for determining the in vitro efficacy of this compound and other novel compounds targeting SGLT2. Further studies, including selectivity assays against SGLT1 and in vivo efficacy models, will be crucial in elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Picralinal is a key picralima group alkaloid isolated from Alstonia scholaris R. Br.[1]. While the broader anti-inflammatory potential of alkaloids from related species has been explored, specific data on the anti-inflammatory activity of this compound is not extensively documented. Network pharmacology studies on alkaloids from Picrasma quassioides suggest that related compounds may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][3]. These application notes provide a comprehensive suite of established in vitro and in vivo assays to systematically evaluate the anti-inflammatory potential of this compound. The protocols are designed to elucidate its mechanism of action and provide a basis for further drug development.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways underlying inflammation is crucial for targeted drug discovery. The following diagrams illustrate key signaling cascades known to be central to the inflammatory response and are potential targets for this compound.

NF_kB_Signaling_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Induces

Caption: p38 MAPK Signaling Pathway.

Part 1: In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the initial screening of anti-inflammatory compounds. They are rapid, cost-effective, and provide mechanistic insights. A minimum of three assays is recommended for a preliminary evaluation.[4]

Inhibition of Protein Denaturation Assay

Principle: Inflammation can induce protein denaturation. This assay measures the ability of this compound to inhibit heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin.[4][5][6]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in 20 mM Tris-HCl buffer (pH 7.4).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions to obtain final concentrations ranging from 10-1000 µg/mL.

    • Prepare a solution of a standard anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentrations.[4]

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 1 mL of the this compound solution (or standard drug/vehicle control).

    • Incubate the mixture at 37°C for 5 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath.

    • Cool the solutions to room temperature.

    • Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)IC₅₀ (µg/mL)
This compound10
50
100
250
500
1000
Diclofenac10
(Standard)50
100
250
500
1000
Enzyme Inhibition Assays

Principle: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[7][8] This assay determines the ability of this compound to inhibit COX-2 activity.

Experimental_Workflow_COX2_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - this compound/Control Start->Prepare_Reagents Incubate Pre-incubate COX-2 with This compound or Control Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to initiate reaction Incubate->Add_Substrate Measure_Product Measure PGE₂ production (e.g., ELISA, LC-MS/MS) Add_Substrate->Measure_Product Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Product->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for COX-2 Inhibition Assay.

Experimental Protocol (LC-MS/MS based): [9]

  • Reaction Mixture Preparation:

    • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

    • Add 20 µL of Tris-HCl buffer containing 0.2 µg of human recombinant COX-2 enzyme.

    • Incubate at room temperature for 2 minutes.

  • Inhibitor Addition:

    • Add 2 µL of this compound (dissolved in DMSO, various concentrations) or a standard inhibitor (e.g., Celecoxib).

    • Pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of 20 µM arachidonic acid.

    • Incubate at 37°C for 10 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 20 µL of 2N HCl.

    • Add 800 µL of ethyl acetate to extract the prostaglandin E₂ (PGE₂).

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase for LC-MS/MS analysis to quantify PGE₂.

  • Calculation:

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Principle: The 5-LOX enzyme catalyzes the formation of leukotrienes, which are potent inflammatory mediators.[10] This assay measures the inhibition of 5-LOX by this compound.

Experimental Protocol: [11][12]

  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 8.0).

    • Add the 5-lipoxygenase enzyme solution.

    • Add this compound at various concentrations (or a standard inhibitor like Quercetin).

  • Incubation:

    • Incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add the substrate, linoleic acid, to start the reaction.

  • Measurement:

    • Monitor the formation of the conjugated diene product by measuring the change in absorbance at 234 nm for 6 minutes using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of inhibition and the IC₅₀ value.

Data Presentation for Enzyme Assays:

CompoundCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
This compound
Celecoxib (Standard)N/A
Quercetin (Standard)N/A
Cellular Assays

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, in response to stimuli like lipopolysaccharide (LPS). This assay measures the effect of this compound on NO production in RAW 264.7 macrophage cells.[13][14]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay): [13]

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Principle: Pro-inflammatory cytokines like TNF-α and IL-6 are key drivers of the inflammatory response. This assay quantifies the effect of this compound on the secretion of these cytokines from LPS-stimulated macrophages.[13][14]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure as in the NO production assay (Section 1.3.1).

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation for Cellular Assays:

TreatmentNO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (no LPS)
LPS (1 µg/mL)100100100
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Dexamethasone (1 µM) + LPS

Part 2: In Vivo Anti-inflammatory Assays

In vivo models are essential to confirm the anti-inflammatory activity of this compound in a whole organism context.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory effect.[15]

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Treatment Groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC in saline, p.o.).

    • Group II: this compound (e.g., 25 mg/kg, p.o.).

    • Group III: this compound (e.g., 50 mg/kg, p.o.).

    • Group IV: Indomethacin (10 mg/kg, p.o.) as a standard drug.

  • Procedure:

    • Administer the vehicle, this compound, or standard drug orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation:

    • Calculate the percentage inhibition of edema for each group at each time point. % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0
This compound25
This compound50
Indomethacin10

Conclusion

These application notes provide a structured framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. The data generated from these assays will help to determine its efficacy, elucidate its potential mechanism(s) of action, and guide its future development as a potential anti-inflammatory agent. It is recommended to perform these experiments in a stepwise manner, starting with the in vitro screening assays before proceeding to the more complex cellular and in vivo models.

References

Application Notes & Protocols: Cytotoxicity of Picralinal on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a monoterpenoid indole alkaloid, belongs to a class of natural products known for their diverse pharmacological activities. Several alkaloids have demonstrated significant potential as anti-cancer agents by inducing cell death and inhibiting tumor growth.[1][2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are foundational for determining the half-maximal inhibitory concentration (IC50) and elucidating the potential mechanisms of action. While specific experimental data on this compound's cytotoxicity is currently limited, this guide offers standardized assays and frameworks for its evaluation, drawing upon established methods for testing natural products.[3][4]

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different cell lines and experimental conditions. The following table is a template illustrating how to present IC50 values for this compound after a 72-hour treatment period.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 72hPositive Control (e.g., Doxorubicin) IC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinede.g., 0.5 ± 0.07
MDA-MB-231 Breast AdenocarcinomaData to be determinede.g., 1.2 ± 0.15
A549 Lung CarcinomaData to be determinede.g., 0.8 ± 0.09
HeLa Cervical CarcinomaData to be determinede.g., 0.6 ± 0.05
HCT116 Colon CarcinomaData to be determinede.g., 0.4 ± 0.06
PC-3 Prostate AdenocarcinomaData to be determinede.g., 1.5 ± 0.21

Note: The IC50 values presented for the positive control are examples and may vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for commonly used cytotoxicity assays to evaluate the effect of this compound on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Incubation_Attach 3. Incubate for 24h (Attachment) Seeding->Incubation_Attach Compound_Prep 4. Prepare this compound Serial Dilutions Treatment 5. Treat Cells with this compound Incubation_Attach->Treatment Compound_Prep->Treatment Incubation_Treat 6. Incubate for 48-72h Treatment->Incubation_Treat Assay_Step 7. Perform Assay (e.g., Add MTT/Fix with TCA) Incubation_Treat->Assay_Step Solubilization 8. Solubilize Formazan/SRB Dye Assay_Step->Solubilization Measurement 9. Measure Absorbance Solubilization->Measurement Data_Processing 10. Calculate % Viability/Inhibition Measurement->Data_Processing IC50_Calc 11. Determine IC50 Value Data_Processing->IC50_Calc

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway

Many natural alkaloids exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is often dysregulated in cancer.[3] The following diagram illustrates a potential mechanism by which this compound could induce apoptosis through the inhibition of this pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes & Protocols for the Quantification of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal is a prominent indole alkaloid isolated from the seeds of the Picralima nitida tree, a plant traditionally used in African medicine for its analgesic and anti-inflammatory properties. As research into the pharmacological potential of this compound and other related alkaloids progresses, robust and reliable analytical methods for its quantification in various matrices, including plant material, extracts, and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of indole alkaloids and serve as a comprehensive starting point for method development and validation.[1]

Sample Preparation: Extraction of this compound from Plant Material

Effective extraction is a critical first step to ensure accurate quantification. The choice of solvent and method will depend on the sample matrix and the desired purity of the extract.[2][3]

Protocol: Solvent Extraction from Picralima nitida Seeds

  • Grinding: Grind dried seeds of Picralima nitida into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Weigh 10 g of the powdered plant material.

    • Suspend the powder in 100 mL of 80% methanol.

    • Macerate for 24 hours at room temperature with occasional shaking.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Reconstitution: Dissolve a known weight of the crude extract in the mobile phase (for HPLC or LC-MS/MS analysis) to a final concentration suitable for the calibration range of the analytical method.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the analytical instrument to remove any particulate matter.[4]

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of alkaloids in plant extracts.[5][6]

Experimental Protocol: HPLC-UV Method for this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective for separating indole alkaloids.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient from 10% to 70% B

      • 20-25 min: 70% B

      • 25-30 min: Return to 10% B and equilibrate

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Indole alkaloids typically have UV absorbance maxima between 220 and 280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum (e.g., 200-400 nm) using a PDA detector. A wavelength of around 228 nm can be a good starting point.[7]

Data Presentation: Representative HPLC-UV Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for alkaloid quantification. These values would need to be experimentally determined for a specific this compound assay.

ParameterTypical Specification
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes in complex matrices and for pharmacokinetic studies.[8][9]

Experimental Protocol: LC-MS/MS Method for this compound

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A faster gradient can be used with UHPLC.

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-6 min: 95% B

      • 6-7 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a specific product ion (a fragment of the precursor ion) need to be determined by direct infusion of a this compound standard.

    • Hypothetical MRM Transitions for this compound (Molecular Weight to be confirmed):

      • Precursor Ion (Q1): [M+H]⁺

      • Product Ion (Q3): A stable, high-intensity fragment ion.

    • Source Parameters: These will need to be optimized for this compound on the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: Representative LC-MS/MS Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for alkaloid quantification.

ParameterTypical Specification
Linearity (r²)> 0.999
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Visualization of Experimental Workflows

Sample_Preparation_Workflow Start Dried Picralima nitida Seeds Grinding Grinding to Fine Powder Start->Grinding Maceration Maceration in 80% Methanol Grinding->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Reconstitution Reconstitution in Mobile Phase Crude_Extract->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Final_Sample Sample for Analysis Filtration2->Final_Sample HPLC_Analysis_Workflow Sample Prepared Sample Autosampler Autosampler Injection Sample->Autosampler HPLC_Column C18 Reverse-Phase Column Autosampler->HPLC_Column Separation Gradient Elution Separation HPLC_Column->Separation UV_Detector UV-Vis/PDA Detector Separation->UV_Detector Data_Acquisition Data Acquisition System UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification LCMSMS_Analysis_Workflow Sample_Injection Sample Injection UHPLC_Separation UHPLC Separation Sample_Injection->UHPLC_Separation ESI_Source Electrospray Ionization (ESI) UHPLC_Separation->ESI_Source Eluent Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

References

Application Notes and Protocols: Picralinal in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal is a bioactive indole alkaloid identified in medicinal plants such as Alstonia scholaris and Picralima nitida[1][2]. These plants have a long history of use in traditional medicine across West Africa and Southeast Asia for treating a variety of conditions, including fever, pain, malaria, and diabetes[3][4][5][6][7]. While research on isolated this compound in combination therapies is nascent, studies on the crude extracts of these plants have revealed significant potential for synergistic or additive effects when combined with other therapeutic agents.

These application notes provide a summary of the existing preclinical data and detailed protocols for key experiments. The focus is on the therapeutic potential of extracts from this compound-containing plants in combination therapies, highlighting promising areas for future research and drug development. The data presented should be interpreted as pertaining to the whole extracts, within which this compound is a key constituent. Further investigation is required to elucidate the specific contribution of this compound to the observed biological activities.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on extracts from this compound-containing plants, both alone and in combination with other agents.

Table 1: In Vitro Cytotoxicity of Alstonia scholaris Extracts [4]

Plant PartExtract TypeConcentration (µg/mL)Cell Death (%)
Stem BarkHexane500100
Stem BarkHexane250100
Stem BarkHexane125100
Stem BarkHexane62.548
Stem BarkBenzene50028
LeafHexane50075

Table 2: Antimalarial Activity of Picralima nitida Root Bark Extract in Mice [6]

Treatment GroupDose (mg/kg)Parasitaemia (%)Parasitaemia Suppression (%)
Negative Control-14.27-
P. nitida Extract2008.2042.54
P. nitida Extract4004.5268.33
P. nitida Extract8004.6067.27
Chloroquine5< 1.098.04

Table 3: Synergistic Antibacterial Activity of Alstonia scholaris Triterpenoids [5]

CompoundPathogenMIC (µg/mL) - AloneCombinationFIC Index (Synergy)
Oleanolic AcidL. monocytogenes8+ AmpicillinNot Specified
Ursolic AcidL. monocytogenes2+ AmpicillinNot Specified
Oleanolic AcidB. cereus16+ TetracyclineNot Specified
Ursolic AcidB. cereus8+ TetracyclineNot Specified

(Note: The original study confirmed synergistic interactions but did not provide specific FIC index values in the abstract.)

Experimental Protocols

Protocol 1: Preparation of Methanolic Plant Extract by Maceration

This protocol is suitable for extracting alkaloids and other metabolites from dried plant material.

Materials:

  • Dried, powdered plant material (e.g., Picralima nitida root bark)

  • Methanol (99%)

  • Mechanical grinder

  • Airtight container

  • Large glass vessel with a lid

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Air-dry the fresh plant material at room temperature until brittle. Pulverize the dried material into a fine powder using a mechanical grinder. Store the powder in an airtight container.

  • Maceration: Weigh the desired amount of powdered plant material (e.g., 700 g). Place the powder in a large glass vessel. Add a sufficient volume of methanol to completely submerge the powder (e.g., 3.5 L).

  • Extraction: Seal the vessel and let it stand at room temperature for 7 days. Shake the vessel intermittently each day to ensure thorough mixing.

  • Filtration: After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol. The resulting crude extract can be stored for further use.[6][8]

Protocol 2: In Vitro Cytotoxicity Assessment using Trypan Blue Exclusion Method

This protocol determines the percentage of viable cells after treatment with a plant extract.

Materials:

  • Dalton's Lymphoma Ascites (DLA) cells or other cancer cell lines

  • Phosphate-Buffered Saline (PBS)

  • Plant extract stock solution (dissolved in a suitable solvent like DMSO)

  • Trypan Blue stain (0.4%)

  • Hemocytometer

  • Microscope

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Prepare a suspension of DLA cells in PBS at a concentration of 1 × 10⁶ cells/mL.

  • Treatment: In separate tubes, add various concentrations of the plant extract (e.g., 62.5, 125, 250, 500 µg/mL) to the cell suspension. Include a vehicle control (e.g., 1% DMSO in PBS) and a positive control if available.

  • Incubation: Incubate the tubes for 3 hours at 37°C in a humidified incubator.

  • Staining: After incubation, mix a small aliquot of the cell suspension from each tube with an equal volume of 0.4% Trypan Blue stain.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculation: Calculate the percentage of cell death using the following formula: % Cell Death = (Number of non-viable cells / Total number of cells) × 100[4]

Protocol 3: 4-Day Suppressive Test for In Vivo Antimalarial Activity

This protocol evaluates the ability of a substance to suppress parasitemia in a mouse model of malaria.

Materials:

  • Plasmodium berghei infected donor mouse

  • Healthy Swiss albino mice (18-22 g)

  • Normal saline

  • Plant extract

  • Standard antimalarial drug (e.g., Chloroquine)

  • Oral gavage needles

  • Microscope slides

  • Giemsa stain

Procedure:

  • Infection (Day 0): Inoculate healthy mice intraperitoneally with 1 x 10⁷ P. berghei parasitized red blood cells obtained from a donor mouse.

  • Treatment Administration (Day 0-3): Two hours post-inoculation, divide the mice into groups:

    • Negative Control: Administer the vehicle (e.g., distilled water).

    • Test Groups: Administer graded doses of the plant extract (e.g., 200, 400, 800 mg/kg) orally.

    • Positive Control: Administer a standard drug (e.g., Chloroquine at 5 mg/kg) orally.

    • Continue the respective treatments once daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Determination (Day 4): On the fifth day, prepare thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Fix the smears with methanol and stain with Giemsa. Examine the slides under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation: Calculate the average percentage suppression of parasitemia for each group compared to the negative control group.[6]

Visualizations

The following diagrams illustrate conceptual frameworks for studying this compound and related compounds in combination therapies.

G cluster_0 Phase 1: Source & Extraction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation plant Alstonia scholaris / Picralima nitida extract Crude Extract Preparation plant->extract isolate Isolation of this compound & Other Alkaloids extract->isolate mono Monotherapy Activity (e.g., Anti-diabetic, Anti-malarial) isolate->mono combo Combination with Known Drugs (e.g., Metformin, Artemisinin) mono->combo synergy Synergy/Antagonism Assay (Checkerboard, Isobologram) combo->synergy animal Disease Model (e.g., Diabetic Rats, Malaria Mice) synergy->animal efficacy Combination Efficacy Testing animal->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Experimental workflow for combination therapy research.

G cluster_pathways Key Inflammatory Signaling Pathways cluster_mediators Pro-inflammatory Mediators stimulus Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk jak_stat JAK/STAT Pathway stimulus->jak_stat tnf TNF-α nfkb->tnf il6 IL-6 nfkb->il6 cox2 COX-2 / NO nfkb->cox2 mapk->tnf mapk->il6 mapk->cox2 jak_stat->tnf jak_stat->il6 jak_stat->cox2 alkaloids This compound / Related Alkaloids alkaloids->nfkb Inhibition alkaloids->mapk Inhibition alkaloids->jak_stat Inhibition

Caption: Hypothesized anti-inflammatory signaling pathways.

G cluster_areas Therapeutic Areas & Combination Agents This compound This compound-containing Extracts diabetes Diabetes This compound->diabetes malaria Malaria This compound->malaria inflammation Pain & Inflammation This compound->inflammation metformin Metformin diabetes->metformin artemisinin Artemisinin malaria->artemisinin nsaids NSAIDs inflammation->nsaids synergy Potential Synergistic Therapeutic Outcomes metformin->synergy artemisinin->synergy nsaids->synergy

Caption: Logic diagram of potential combination therapies.

References

Application Notes and Protocols: Use of Picralinal in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picralinal, an indole alkaloid isolated from plants of the Alstonia genus, belongs to a class of compounds known for a wide array of biological activities. While specific high-throughput screening (HTS) data for this compound is not extensively documented in current literature, related picraline-type alkaloids have demonstrated notable inhibitory effects on the sodium-glucose cotransporter 2 (SGLT2).[1] This suggests a potential application for this compound in HTS campaigns for novel anti-diabetic therapeutics. This document provides a detailed, albeit theoretical, application note and protocol for the use of this compound in a cell-based HTS assay for the discovery of SGLT2 inhibitors.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid found in various Alstonia species, including Alstonia scholaris and Alstonia macrophylla.[2] Alkaloids from these plants have a long history in traditional medicine and have been investigated for numerous pharmacological effects, including anti-inflammatory, anti-malarial, and anti-cancer activities.[3] Recent studies on picraline-type alkaloids have highlighted their potential as inhibitors of SGLT1 and SGLT2, transporters responsible for glucose reabsorption in the kidney.[1] Inhibition of SGLT2 is a clinically validated approach for the management of type 2 diabetes. Given the structural similarity of this compound to these active compounds, it is a promising candidate for screening in SGLT2-targeted drug discovery programs.

Proposed High-Throughput Screening Application: SGLT2 Inhibition

The following sections detail a proposed HTS workflow to screen for the inhibitory activity of this compound and other compounds on SGLT2. The assay is based on a fluorescent glucose uptake method using human kidney cells that endogenously express SGLT2.[4][5]

Principle of the Assay

This cell-based assay utilizes a fluorescently labeled glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in human kidney proximal tubule cells (e.g., HK-2 cell line). In the presence of sodium, these cells take up 2-NBDG via SGLT2. An inhibitor of SGLT2, such as a potentially active compound like this compound, will block this uptake, resulting in a decrease in intracellular fluorescence. This change in fluorescence can be quantified using a microplate reader, providing a robust readout for a high-throughput screen.

Experimental Protocols

Materials and Reagents
  • Cell Line: HK-2 (human kidney proximal tubule cell line)

  • Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with human recombinant epidermal growth factor (EGF) and bovine pituitary extract (BPE)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Dapagliflozin or other known SGLT2 inhibitor

  • Fluorescent Substrate: 2-NBDG

  • Wash Buffer: Ice-cold phosphate-buffered saline (PBS)

  • Microplates: 96-well or 384-well black, clear-bottom tissue culture plates

Cell Culture
  • Culture HK-2 cells in T-75 flasks with K-SFM supplemented with EGF and BPE.

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

HTS Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend HK-2 cells in culture medium.

    • Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 5 x 10^4 cells/well.

    • Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and monolayer formation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Further dilute the compounds in KRH buffer to the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium from the cell plates and wash the cells once with KRH buffer.

    • Add the diluted compounds (including this compound, positive control, and vehicle control) to the respective wells.

    • Incubate the plates for 30 minutes at 37°C.

  • Glucose Uptake Assay:

    • Prepare a solution of 2-NBDG in KRH buffer. The optimal concentration should be empirically determined but is typically in the range of 100-200 µM.[6]

    • Add the 2-NBDG solution to all wells.

    • Incubate the plates for 30-60 minutes at 37°C.

  • Signal Detection:

    • Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS to remove extracellular fluorescence.

    • Add KRH buffer to each well.

    • Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

Data Presentation and Analysis

The quantitative data from the HTS assay should be analyzed to determine the inhibitory activity of the test compounds. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

Where:

  • Fluorescence_Sample is the fluorescence intensity in the presence of the test compound.

  • Fluorescence_Vehicle is the fluorescence intensity of the vehicle control (e.g., DMSO).

  • Fluorescence_Blank is the fluorescence intensity of wells without cells.

The results can be summarized in a table for easy comparison.

Table 1: Hypothetical HTS Data for this compound and Control Compounds

CompoundConcentration (µM)Mean Fluorescence Intensity (RFU)% Inhibition
Vehicle (DMSO)-45,8700%
Dapagliflozin1012,34573.1%
This compound142,1108.2%
This compound1028,76537.3%
This compound5015,43066.4%
This compound10013,89069.7%

This data is illustrative and does not represent actual experimental results.

From this data, an IC50 value (the concentration at which 50% of SGLT2 activity is inhibited) can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SGLT2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of SGLT2 in renal glucose reabsorption and the point of intervention for an inhibitor like this compound.

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Na_Cell Na+ SGLT2->Na_Cell Co-transport GLUT2 GLUT2 Glucose_Cell->GLUT2 NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion K_Cell K+ NaK_ATPase->K_Cell ADP ADP + Pi NaK_ATPase->ADP Na_Blood Na+ NaK_ATPase->Na_Blood ATP ATP ATP->NaK_ATPase Energy K_Blood K+ K_Blood->NaK_ATPase This compound This compound (Inhibitor) This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.

HTS Experimental Workflow

The diagram below outlines the key steps in the proposed high-throughput screening assay.

HTS_Workflow Start Start Seed_Cells Seed HK-2 cells in multi-well plates Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Add_Compounds Add this compound and control compounds Incubate_24h->Add_Compounds Incubate_30min Incubate 30 min Add_Compounds->Incubate_30min Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Incubate_30min->Add_2NBDG Incubate_60min Incubate 30-60 min Add_2NBDG->Incubate_60min Wash_Cells Wash cells to remove extracellular 2-NBDG Incubate_60min->Wash_Cells Read_Fluorescence Read fluorescence on a plate reader Wash_Cells->Read_Fluorescence Data_Analysis Data Analysis: % Inhibition, IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for SGLT2 inhibitors.

Conclusion and Future Directions

The application notes presented here provide a theoretical framework for utilizing this compound in a high-throughput screening campaign to identify novel SGLT2 inhibitors. While direct experimental evidence for this compound's activity in this context is currently lacking, the known bioactivities of related picraline-type alkaloids provide a strong rationale for its investigation. The proposed cell-based fluorescent glucose uptake assay is a robust and scalable method suitable for HTS.

It is imperative that the activity of this compound is first confirmed in vitro and its IC50 determined before proceeding to larger-scale screening. Subsequent steps would involve hit validation, selectivity profiling against other glucose transporters (e.g., SGLT1), and further characterization of its mechanism of action. These efforts could potentially lead to the development of new therapeutic agents for the treatment of type 2 diabetes.

References

Application Notes and Protocols for Stable Isotope Labeling of Picralinal in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, a prominent indole alkaloid isolated from plants of the Alstonia genus, particularly Alstonia scholaris, belongs to the picraline class of alkaloids.[1][2][3] Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetic profile, potential therapeutic efficacy, and safety. Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a safe and precise alternative to radioactive labeling.[4][5] By incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into the this compound molecule, researchers can trace its biotransformation and identify its metabolites with high confidence using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies of this compound using stable isotope labeling.

Predicted Metabolic Pathways of this compound

Based on metabolic studies of alkaloidal extracts from Alstonia scholaris, the primary metabolic pathways for alkaloids, including picrinine-type alkaloids to which this compound belongs, are hydroxylation and glucuronidation.[4] These represent Phase I and Phase II biotransformation reactions, respectively, which are common for xenobiotics in the body.[7][8]

  • Phase I Metabolism (Hydroxylation): This initial step involves the introduction of a hydroxyl group (-OH) onto the this compound structure, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[9][10] This reaction increases the polarity of the molecule, preparing it for subsequent conjugation reactions.

  • Phase II Metabolism (Glucuronidation): Following hydroxylation, the newly introduced hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[9] This process further increases the water solubility of the metabolite, facilitating its excretion from the body.

Strategy for Stable Isotope Labeling of this compound

To effectively trace the metabolism of this compound, a strategic placement of stable isotopes is essential. The ideal labeling strategy should ensure that the label is retained in the core structure of the molecule throughout the metabolic process and is present in the resulting metabolites.

Proposed Labeling Strategy:

  • ¹³C-Labeling: Incorporation of one or more ¹³C atoms into the indole ring or another core skeletal position of this compound that is unlikely to be cleaved during metabolism. This will result in a predictable mass shift in both the parent compound and its metabolites.

  • ²H-Labeling (Deuterium): Introduction of deuterium atoms at positions that are not susceptible to metabolic hydroxylation or exchange with protons in the biological matrix. While synthetically often more accessible, potential kinetic isotope effects should be considered.

The choice of isotope and labeling position will depend on the synthetic feasibility and the specific goals of the metabolic study.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from in vitro and in vivo metabolic studies of stable isotope-labeled this compound. This data would be generated through analysis by high-resolution mass spectrometry.

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Rat Model)
Parent Compound (Labeled this compound)
Half-life (t₁/₂)45 min2.5 hours
Intrinsic Clearance (CLᵢₙₜ)15.4 µL/min/mg protein-
Phase I Metabolite (Hydroxy-Picralinal)
Peak Plasma Concentration (Cₘₐₓ)-150 ng/mL
Time to Peak Concentration (Tₘₐₓ)-1.5 hours
Phase II Metabolite (this compound-Glucuronide)
Peak Plasma Concentration (Cₘₐₓ)-350 ng/mL
Time to Peak Concentration (Tₘₐₓ)-2.0 hours

Experimental Protocols

Protocol 1: In Vitro Metabolism of Labeled this compound using Human Liver Microsomes

This protocol is designed to investigate the Phase I and Phase II metabolism of stable isotope-labeled this compound in a controlled in vitro environment.

Materials:

  • Stable isotope-labeled this compound (e.g., [¹³C₆]-Picralinal)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Incubator

  • Centrifuge

  • LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a pre-incubation mix containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add stable isotope-labeled this compound (final concentration 1 µM) to the pre-incubated mixture to start the reaction.

    • For studying glucuronidation, also add UDPGA (final concentration 2 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-HRMS Analysis:

    • Inject the reconstituted sample into the LC-HRMS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mass spectrometer should be operated in a high-resolution full scan mode to detect the labeled parent compound and its metabolites.

    • Perform targeted MS/MS analysis to confirm the structures of the putative metabolites.

Protocol 2: In Vivo Metabolic Study of Labeled this compound in a Rat Model

This protocol outlines an in vivo study to investigate the pharmacokinetics and metabolism of stable isotope-labeled this compound in rats.

Materials:

  • Stable isotope-labeled this compound

  • Sprague-Dawley rats

  • Vehicle for dosing (e.g., saline with 5% DMSO)

  • Equipment for oral or intravenous administration

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-HRMS system

Procedure:

  • Animal Dosing:

    • Administer a single dose of stable isotope-labeled this compound to the rats (e.g., 10 mg/kg) via the desired route (oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • Separate plasma by centrifugation.

    • House the rats in metabolic cages to collect urine and feces for 24 or 48 hours.

  • Sample Preparation:

    • Plasma: Precipitate proteins using acetonitrile, similar to the in vitro protocol.

    • Urine: Dilute the urine samples with water and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Feces: Homogenize the fecal samples, extract with an appropriate organic solvent, and clean up the extract using SPE.

  • LC-HRMS Analysis:

    • Analyze the prepared plasma, urine, and fecal extracts using LC-HRMS as described in the in vitro protocol.

    • Quantify the parent compound and its major metabolites to determine pharmacokinetic parameters.

Visualizations

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation (CYP450 Enzymes) This compound->Hydroxylation Hydroxy_this compound Hydroxy-Picralinal Hydroxylation->Hydroxy_this compound Glucuronidation Glucuronidation (UGT Enzymes) Hydroxy_this compound->Glucuronidation Picralinal_Glucuronide This compound-Glucuronide (Excretable) Glucuronidation->Picralinal_Glucuronide

Caption: Predicted metabolic pathway of this compound.

G cluster_0 In Vitro Experiment start Labeled this compound + Human Liver Microsomes + Cofactors incubate Incubate at 37°C start->incubate quench Quench with Acetonitrile incubate->quench process Centrifuge and Extract Supernatant quench->process analyze LC-HRMS Analysis process->analyze

Caption: In vitro metabolism experimental workflow.

G cluster_0 In Vivo Experiment dose Dose Rat with Labeled this compound collect Collect Blood, Urine, and Feces Samples dose->collect prepare Sample Preparation (Extraction, Cleanup) collect->prepare analyze LC-HRMS Analysis prepare->analyze

Caption: In vivo metabolism experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Picralinal Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Picralinal in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a bioactive monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It is provided as a powder and, like many complex natural products, exhibits poor aqueous solubility. This low solubility can lead to precipitation in cell culture media, resulting in inaccurate dosing, reduced bioavailability to cells, and unreliable experimental outcomes.

Q2: What are the common solvents for dissolving this compound?

Q3: What is the recommended general procedure for preparing a this compound stock solution?

A general procedure involves dissolving the this compound powder in 100% DMSO to make a concentrated stock solution (e.g., 10-20 mM). To enhance dissolution, it is recommended to warm the solution gently (e.g., at 37°C) and use an ultrasonic bath for a short period[2]. The stock solution should then be sterile-filtered through a 0.22 µm syringe filter before being aliquoted and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

Q4: How can I avoid precipitation when adding the this compound DMSO stock to my aqueous cell culture medium?

Precipitation often occurs when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium. To mitigate this:

  • Use a serial dilution approach: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in a smaller volume of media.

  • Increase the final DMSO concentration (with caution): While high concentrations of DMSO are toxic to cells, a final concentration of up to 0.5% (v/v) is generally tolerated by most cell lines. Increasing the final DMSO concentration slightly may help keep the compound in solution. Always determine the maximum DMSO tolerance for your specific cell line.

  • Vortex or mix gently while adding the stock solution: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to culture medium. 1. Low aqueous solubility of this compound. 2. Final concentration of this compound exceeds its solubility limit in the final medium. 3. Rapid change in solvent polarity. 1. Optimize the final DMSO concentration: Test a range of final DMSO concentrations (e.g., 0.1% to 0.5%) to find the lowest concentration that maintains solubility without affecting cell viability.2. Reduce the final this compound concentration: If possible, lower the working concentration of this compound in your assay.3. Use a stepwise dilution: Prepare an intermediate dilution of the this compound stock in a small volume of culture medium before adding it to the final culture volume.
Precipitate forms over time during incubation. 1. Instability of the compound in the culture medium. 2. Interaction with components of the culture medium (e.g., serum proteins). 3. Temperature changes affecting solubility. 1. Prepare fresh working solutions: Prepare the final dilution of this compound in the culture medium immediately before adding it to the cells.2. Reduce serum concentration: If your experiment allows, try reducing the percentage of serum in the culture medium, as serum proteins can sometimes cause compounds to precipitate.3. Maintain constant temperature: Ensure that the culture medium and all solutions are maintained at a constant and appropriate temperature (e.g., 37°C) throughout the experiment.
Visible crystals or film on the surface of the culture plate/flask. 1. Evaporation of the culture medium. 2. High concentration of the compound at the air-liquid interface. 1. Ensure proper humidification of the incubator: Maintain optimal humidity in the cell culture incubator to minimize evaporation.2. Use sealed culture vessels: For long-term experiments, consider using sealed flasks or plates to prevent evaporation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

    • Follow with sonication in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Workflow for In Vitro Experimentation with this compound

G cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control prep_stock Prepare this compound Stock Solution in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil add_to_cells Add Final Dilution to Cell Culture serial_dil->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate check_precip Visually Inspect for Precipitation add_to_cells->check_precip assay Perform In Vitro Assay incubate->assay incubate->check_precip cell_viability Assess Cell Viability (e.g., MTT, Trypan Blue) assay->cell_viability

Caption: Experimental workflow for using this compound in in vitro studies.

Signaling Pathway

Recent studies have shown that monoterpenoid indole alkaloids isolated from Alstonia scholaris can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2]. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory compounds. While the precise mechanism of this compound is still under investigation, it is plausible that it acts by inhibiting one or more steps in the NF-κB activation cascade.

Hypothesized NF-κB Inhibition by this compound

The canonical NF-κB signaling pathway is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α.

This compound may inhibit this pathway by:

  • Inhibiting IKK activation: Preventing the initial phosphorylation of IκBα.

  • Preventing IκBα degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.

  • Blocking the nuclear translocation of NF-κB: Preventing the p50/p65 dimer from entering the nucleus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_receptor TNF Receptor IKK IKK Complex TNF_receptor->IKK Activates LPS_receptor LPS Receptor (TLR4) LPS_receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation Proteasome Proteasome IkBa_NFkB->Proteasome NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Initiates This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits

Caption: Hypothesized mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Picralinal Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picralinal in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a bioactive indole alkaloid isolated from the medicinal tree Alstonia scholaris.[1][2] While extensive research on its specific molecular pathways is ongoing, this compound is known to be an inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). These transporters are responsible for glucose uptake in various tissues.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

Q3: How should I prepare a stock solution of this compound?

This compound is an alkaloid and its solubility can be a concern. It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q4: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific cell type and the endpoint being measured. For initial experiments, an incubation period of 24 to 72 hours is a common starting point for cytotoxicity or functional assays. Time-course experiments are recommended to determine the ideal duration for observing the desired effect.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective concentration.
Poor Solubility Ensure the this compound stock solution is fully dissolved in DMSO before diluting in media. Visually inspect for any precipitation. Consider using a brief sonication step for the stock solution.
Compound Instability Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Endpoint Confirm that the chosen assay is appropriate for detecting the expected biological activity of an SGLT1/2 inhibitor (e.g., a glucose uptake assay).
Cell Line Insensitivity Verify that the chosen cell line expresses SGLT1 and/or SGLT2. Consider using a different cell line known to have high expression of these transporters.
Issue 2: High Cell Death or Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound in your cell line. Use concentrations below the IC50 for functional assays.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically below 0.5%). Run a solvent-only control.
Contamination Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[3][4][5][6][7]
Interaction with Media Components Some compounds can interact with components in the cell culture media. If possible, test the stability of this compound in your specific media formulation.

Data Presentation

Table 1: Estimated Starting this compound Concentrations for Cell-Based Assays

Note: This data is extrapolated from studies on related compounds and extracts from Alstonia scholaris due to the lack of direct public data for this compound.

Assay TypeCell Line TypeEstimated Starting Concentration Range (µM)Recommended Incubation Time (hours)
Cytotoxicity (e.g., MTT, LDH)Cancer Cell Lines1 - 10024 - 72
SGLT Inhibition (Glucose Uptake)SGLT1/2 expressing cells (e.g., HEK293, Caco-2)0.1 - 501 - 24
Anti-proliferativeProliferating Cell Lines1 - 5048 - 96

Experimental Protocols

Key Experiment: SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol is adapted from established methods for screening SGLT2 inhibitors.[8][9][10][11][12]

1. Cell Culture:

  • Culture a suitable cell line stably expressing human SGLT2 (e.g., HEK293-hSGLT2) in appropriate growth medium.

  • Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the assay, prepare serial dilutions of this compound in a sodium-free buffer (e.g., choline-based buffer) at 2x the final desired concentrations.

3. Glucose Uptake Assay:

  • Wash the confluent cell monolayer twice with a sodium-free buffer.

  • Add the 2x this compound dilutions to the wells and incubate for 30-60 minutes at 37°C.

  • Prepare a 2x solution of a fluorescent glucose analog (e.g., 2-NBDG) in a sodium-containing buffer.

  • Add the 2-NBDG solution to the wells (this will initiate glucose uptake) and incubate for 30-60 minutes at 37°C in the dark.

  • Terminate the uptake by washing the cells three times with ice-cold sodium-free buffer.

  • Add a lysis buffer to each well and incubate for 10 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent glucose analog.

4. Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence signal to the protein concentration in each well if significant cell detachment is observed.

  • Plot the fluorescence intensity against the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

SGLT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_Na Glucose + Na+ SGLT SGLT1/2 Transporter Glucose_Na->SGLT Binding Glucose_in Glucose SGLT->Glucose_in Transport Na_in Na+ SGLT->Na_in Co-transport This compound This compound This compound->SGLT Inhibition

Caption: this compound inhibits SGLT1/2-mediated glucose transport.

experimental_workflow A Seed SGLT2-expressing cells in 96-well plate B Prepare serial dilutions of this compound A->B C Pre-incubate cells with this compound B->C D Add fluorescent glucose analog C->D E Incubate and terminate uptake D->E F Lyse cells and measure fluorescence E->F G Analyze data and determine IC50 F->G

Caption: Workflow for SGLT2 inhibition assay.

troubleshooting_logic Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect Low or No Activity Problem->No_Effect Yes Toxicity High Cytotoxicity Problem->Toxicity Yes End Optimized Assay Problem->End No Check_Conc Optimize Concentration No_Effect->Check_Conc Check_Sol Verify Solubility No_Effect->Check_Sol Check_Stab Assess Stability No_Effect->Check_Stab Check_Tox Determine IC50 Toxicity->Check_Tox Check_Solv Control for Solvent Toxicity->Check_Solv Check_Cont Screen for Contamination Toxicity->Check_Cont Check_Conc->End Check_Sol->End Check_Stab->End Check_Tox->End Check_Solv->End Check_Cont->End

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Picralinal Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the indole alkaloid picralinal. Given the limited specific data on this compound resistance, this guide draws upon established mechanisms of resistance to the broader class of tubulin-binding agents and indole alkaloids, particularly Vinca alkaloids, to provide relevant and actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

This compound is a bioactive indole alkaloid isolated from plants of the Alstonia genus. As an indole alkaloid, it is presumed to function as a tubulin-binding agent. These agents interfere with the dynamics of microtubules, which are essential for cell division (mitosis). By disrupting microtubule function, this compound likely induces mitotic arrest in cancer cells, leading to programmed cell death (apoptosis).

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to tubulin-binding agents like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as:

  • Target Alterations: Changes in the drug's target, the tubulin protein itself, can prevent effective binding. This includes mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes.[1][2]

  • Increased Drug Efflux: Cancer cells can actively pump the drug out, reducing its intracellular concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[3]

  • Evasion of Apoptosis: The signaling pathways that trigger programmed cell death can be altered in resistant cells, allowing them to survive even when mitosis is disrupted.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the effects of the drug.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To identify the specific resistance mechanism in your this compound-resistant cell line, a series of experiments can be performed. Refer to the detailed protocols in the "Experimental Protocols" section for step-by-step guidance.

  • To confirm target alteration: Sequence the β-tubulin gene to identify potential mutations.[5][6]

  • To confirm increased drug efflux: Use a fluorescent substrate of P-gp (e.g., rhodamine 123) in a flow cytometry-based efflux assay. Compare the fluorescence intensity in your resistant cells with and without a known P-gp inhibitor.

  • To confirm evasion of apoptosis: Assess key apoptotic markers such as caspase-3 activation, PARP cleavage, or Annexin V staining after this compound treatment.[1][7][8]

Troubleshooting Guides

Problem 1: Decreased potency (higher IC50) of this compound in our cancer cell line over time.

This suggests the development of acquired resistance.

Possible Cause Troubleshooting Steps
Increased P-glycoprotein (P-gp) expression 1. Perform a P-gp functional assay using a fluorescent substrate. 2. Conduct a combination therapy experiment with a known P-gp inhibitor (e.g., verapamil, tariquidar) to see if sensitivity to this compound is restored.[9] 3. Perform a western blot to quantify P-gp protein levels.
Mutation in the β-tubulin gene 1. Sequence the β-tubulin gene from the resistant cell line and compare it to the parental (sensitive) cell line.[5][6]
Alterations in apoptotic pathways 1. Treat both sensitive and resistant cells with this compound and assess for markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) at various time points.[1][7][8]
Problem 2: this compound shows good in vitro activity, but poor efficacy in our in vivo xenograft model.

This discrepancy can arise from several factors related to the in vivo environment.

Possible Cause Troubleshooting Steps
Poor bioavailability or rapid metabolism 1. Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in the plasma and tumor tissue of the animal model.
High in vivo expression of P-gp 1. Analyze P-gp expression in the tumor tissue from the xenograft model. 2. Consider a co-administration study with a P-gp inhibitor.
Tumor microenvironment factors 1. Investigate the expression of pro-survival factors in the tumor microenvironment that may counteract the effect of this compound.

Data Presentation

The following tables provide representative quantitative data from studies on analogous compounds (Vinca alkaloids and other tubulin-binding agents) to illustrate the expected magnitudes of resistance and the effects of reversal agents.

Table 1: Representative IC50 Values for Tubulin-Binding Agents in Sensitive and Resistant Cancer Cell Lines

Compound Cell Line (Sensitive) IC50 (nM) Cell Line (Resistant) IC50 (nM) Fold Resistance
VinblastineCCRF-CEM1.5CEM/VLB100300200
VincristineCCRF-CEM2.0CEM/VLB1001600800
Paclitaxel1A95.01A9-A8 (mutant tubulin)15030
DoxorubicinCCRF-CEM10CEM/DOX50050

Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Table 2: Effect of P-glycoprotein Inhibitors on Reversing Vinca Alkaloid Resistance

Vinca Alkaloid Resistant Cell Line IC50 (nM) - Alone P-gp Inhibitor IC50 (nM) - Combination Fold Reversal
VinblastineCEM/VLB100300Verapamil (10 µM)475
VincristineCEM/VLB1001600Verapamil (10 µM)2176
DoxorubicinCEM/DOX500Verapamil (10 µM)2619

Data adapted from studies on verapamil's effect on multidrug-resistant cell lines.[9]

Experimental Protocols

Protocol 1: Assessment of P-glycoprotein (P-gp) Mediated Drug Efflux

Objective: To determine if increased P-gp activity is responsible for this compound resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • Rhodamine 123 (P-gp substrate)

  • Verapamil or other P-gp inhibitor

  • Flow cytometer

Procedure:

  • Harvest and wash both sensitive and resistant cells.

  • Resuspend cells in media containing Rhodamine 123 with and without the P-gp inhibitor.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

Expected Results: Resistant cells will show lower fluorescence intensity compared to sensitive cells due to increased efflux of Rhodamine 123. The addition of a P-gp inhibitor should increase the fluorescence in resistant cells.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the extent of apoptosis induced by this compound.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat both sensitive and resistant cells with varying concentrations of this compound for 24-48 hours.

  • Harvest the cells, including any floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.

Expected Results: Sensitive cells treated with this compound will show a significant increase in the Annexin V positive population (early apoptosis) and Annexin V/PI positive population (late apoptosis/necrosis). Resistant cells will show a significantly lower percentage of apoptotic cells under the same conditions.[1][8]

Mandatory Visualizations

cluster_resistance Mechanisms of this compound Resistance This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Mitotic Arrest Mitotic Arrest Tubulin->Mitotic Arrest Leads to Pgp P-glycoprotein (P-gp) Increased Efflux Increased Efflux Pgp->Increased Efflux Mediates Apoptosis Apoptosis Evasion Cell Death Cell Death Mitotic Arrest->Cell Death Tubulin Mutation Tubulin Mutation/ Isotype Shift Tubulin Mutation->Tubulin Alters Target Increased Efflux->this compound Reduces Intracellular Concentration Apoptosis Evasion Apoptosis Evasion Apoptosis Evasion->Cell Death Inhibits

Caption: Key mechanisms of resistance to this compound.

cluster_workflow Troubleshooting Workflow for this compound Resistance Start Decreased this compound Sensitivity Observed Pgp_Assay P-gp Efflux Assay Start->Pgp_Assay Tubulin_Seq β-Tubulin Sequencing Pgp_Assay->Tubulin_Seq Negative Pgp_High High P-gp Activity Pgp_Assay->Pgp_High Positive Apoptosis_Assay Apoptosis Assay Tubulin_Seq->Apoptosis_Assay Negative Tubulin_Mut Tubulin Mutation Found Tubulin_Seq->Tubulin_Mut Positive Apoptosis_Inhibit Apoptosis Inhibited Apoptosis_Assay->Apoptosis_Inhibit Positive Combine_Pgp Combination Therapy (P-gp Inhibitor) Pgp_High->Combine_Pgp Alt_Agent Consider Alternative Tubulin-Binding Agent Tubulin_Mut->Alt_Agent Combine_Apoptosis Combination Therapy (Pro-apoptotic Agent) Apoptosis_Inhibit->Combine_Apoptosis

Caption: Experimental workflow for troubleshooting this compound resistance.

cluster_pathway Signaling Pathways in this compound Action and Resistance This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces Pgp P-gp Pgp->this compound Efflux Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Bcl2->Apoptosis Inhibits

Caption: Signaling pathways involved in this compound's action and resistance.

References

Technical Support Center: Picralinal Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from the indole alkaloid picralinal in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a bioactive indole alkaloid isolated from plants of the Alstonia genus.[1] Like many complex natural products, its structural features present a risk for assay interference.[2][3][4] Potential mechanisms of interference include intrinsic fluorescence, light scattering, compound aggregation, chemical reactivity, and redox cycling. Such activities can lead to false-positive or false-negative results in high-throughput screening (HTS) campaigns.[5][6]

Q2: Is this compound a known Pan-Assay Interference Compound (PAIN)?

A2: While this compound is not currently cataloged as a classic PAIN, its complex heterocyclic structure is characteristic of many natural products that do exhibit promiscuous activity.[7][8] Therefore, it is prudent to screen for common interference behaviors associated with PAINS when working with this compound.[6]

Q3: What types of assays are most susceptible to interference by this compound?

A3: Assays that are particularly vulnerable include:

  • Fluorescence-based assays: Susceptible to interference from the intrinsic fluorescence of this compound or its ability to quench the fluorescent signal of the reporter molecule.[9][10][11]

  • Absorbance-based assays: Can be affected if this compound absorbs light at the wavelength used for detection.[9][11]

  • Enzyme inhibition assays: this compound may cause non-specific inhibition through aggregation, where the compound forms colloidal particles that sequester the enzyme.[12][13]

  • Assays with redox-sensitive components: If this compound has redox activity, it can interfere with assays that rely on redox chemistry or contain sensitive components like dithiothreitol (DTT).[14]

Q4: How can I proactively minimize the risk of this compound interference?

A4: During assay development, you can incorporate several strategies to mitigate potential interference:

  • Include detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent compound aggregation.[12][13]

  • Use red-shifted fluorophores: If developing a fluorescence assay, consider using fluorophores that excite and emit at longer wavelengths (far-red spectrum) to reduce the likelihood of interference from the autofluorescence of natural products, which typically occurs at shorter wavelengths.[10]

  • Perform control experiments early: Always test your compound in control wells that lack the biological target (e.g., no-enzyme control) to identify any direct effect on the assay signal.[15]

Troubleshooting Guides

Issue 1: My fluorescence-based assay shows a high background or an unexpected change in signal when this compound is present.

This issue may arise if this compound is intrinsically fluorescent at the excitation and/or emission wavelengths of your assay's fluorophore, or if it quenches the signal.

Troubleshooting Steps:

  • Characterize the spectral properties of this compound.

  • Run a buffer-only control.

  • Consider an orthogonal assay.

Objective: To determine the intrinsic fluorescence of this compound under your assay conditions.

Methodology:

  • Prepare a dilution series of this compound in your assay buffer, matching the concentrations used in your main experiment.

  • Using a plate reader or spectrofluorometer, perform a full excitation and emission scan of the this compound solutions. A typical scan might range from 300-700 nm for excitation and 350-800 nm for emission.

  • Separately, measure the fluorescence of this compound at the specific excitation and emission wavelengths used for your assay's fluorophore.

  • Compare the fluorescence intensity of this compound to your assay's signal window. A significant signal from this compound alone indicates direct fluorescence interference.

Data Presentation Example:

CompoundConcentration (µM)Excitation (nm)Emission (nm)Relative Fluorescence Units (RFU)
This compound104855255,230
This compound54855252,610
This compound1485525515
Assay Fluorophore148552515,800
Buffer BlankN/A485525150

Note: Data are for illustrative purposes only.

Workflow for Diagnosing Fluorescence Interference

A Unexpected signal in fluorescence assay B Perform fluorescence scan of this compound in assay buffer A->B C Does this compound fluoresce at assay wavelengths? B->C D Yes: Direct fluorescence interference C->D Yes E No: Proceed to check for quenching C->E No J Mitigation: Use red-shifted dyes or orthogonal (non-fluorescent) assay D->J F Run assay with and without fluorophore, with this compound E->F G Is signal reduced only in presence of fluorophore? F->G H Yes: Signal quenching is likely G->H Yes I No: Other interference at play G->I No H->J

Workflow for diagnosing fluorescence interference.
Issue 2: this compound shows potent, non-specific inhibition of my enzyme that is not reproducible in follow-up assays.

This is a classic sign of interference by compound aggregation, where this compound forms colloidal particles that non-specifically inhibit enzymes.[13][16]

Troubleshooting Steps:

  • Perform an IC50 determination in the presence and absence of a non-ionic detergent.

  • Check for time-dependent inhibition.

  • Use dynamic light scattering (DLS) to directly detect aggregates.

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Methodology:

  • Prepare two sets of assay buffers: one with your standard composition and another supplemented with 0.01% (v/v) Triton X-100.

  • Generate a full dose-response curve for this compound in both buffer conditions, keeping all other assay parameters identical.

  • Calculate the IC50 value for this compound from both curves.

  • A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.

Data Presentation Example:

CompoundAssay BufferIC50 (µM)Hill Slope
This compoundStandard Buffer1.22.5
This compound+ 0.01% Triton X-100> 501.1
Staurosporine (Control)Standard Buffer0.051.0
Staurosporine (Control)+ 0.01% Triton X-1000.061.0

Note: Data are for illustrative purposes only.

Logical Diagram of Aggregation-Based Inhibition

cluster_0 Standard Assay Buffer cluster_1 Buffer with Detergent A This compound molecules (at concentration > CAC) B Formation of colloidal aggregates A->B D Enzyme adsorbed onto aggregate surface B->D C Enzyme molecules C->D E Enzyme denaturation and inhibition D->E J Enzyme remains active F This compound molecules H This compound sequestered by micelles F->H G Detergent micelles G->H I No aggregate formation H->I I->J

Mechanism of aggregation and its prevention by detergent.
Issue 3: this compound appears to be a covalent or irreversible inhibitor of my target protein.

The chemical structure of this compound contains a formyl group, which could potentially react with nucleophilic residues (like cysteine or lysine) on a protein surface, leading to covalent modification.[17][18]

Troubleshooting Steps:

  • Perform a washout or dialysis experiment.

  • Conduct a competition assay with a thiol-containing reagent.

  • Use mass spectrometry to detect covalent adducts.

Objective: To assess if this compound's activity is sensitive to the presence of competing nucleophiles, suggesting reactivity with thiols.

Methodology:

  • Determine the IC50 of this compound against your target enzyme under standard conditions.

  • Repeat the IC50 determination in an assay buffer supplemented with a high concentration of a thiol-containing reagent, such as 1 mM dithiothreitol (DTT) or glutathione (GSH).[14]

  • A significant rightward shift in the IC50 value in the presence of the thiol reagent suggests that this compound may be reacting with cysteine residues on the enzyme, and this interaction is being competed away by the excess free thiols.

Data Presentation Example:

CompoundThiol ReagentIC50 (µM)
This compoundNone2.5
This compound1 mM DTT35.8
N-ethylmaleimide (Control)None0.8
N-ethylmaleimide (Control)1 mM DTT> 100

Note: Data are for illustrative purposes only.

Troubleshooting Workflow for Suspected Covalent Inhibition

A Potent inhibition observed B Perform IC50 shift assay with 1 mM DTT A->B C Is IC50 significantly increased with DTT? B->C D Yes: Potential thiol reactivity C->D Yes E No: Covalent binding to other residues possible, or non-covalent inhibition C->E No F Perform dialysis or jump-dilution experiment D->F E->F G Is enzyme activity recovered after removal of free this compound? F->G H No: Likely irreversible or very slow-off-rate inhibitor G->H No I Yes: Reversible inhibitor G->I Yes J Confirm with mass spectrometry to detect covalent adduct H->J

Workflow for investigating suspected covalent inhibition.

References

Technical Support Center: Enhancing the Bioavailability of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Picralinal.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a bioactive indole alkaloid derived from plants of the Alstonia genus, such as Alstonia scholaris. As an indole alkaloid, it belongs to a large class of naturally occurring compounds with diverse and significant physiological activities.[1] Research has suggested that various indole alkaloids possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. While specific therapeutic applications for this compound are still under investigation, its structural class suggests potential for further development.

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

Based on its classification as an indole alkaloid, the primary challenges to this compound's oral bioavailability are likely:

  • Poor Aqueous Solubility: Many indole alkaloids exhibit low solubility in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[2] A company that supplies this compound notes that they can provide solutions to improve its water-solubility, suggesting this is a known issue.[3]

  • Low Permeability: The ability of a drug to pass through the intestinal epithelium can be a significant barrier. Some indole alkaloids are known to be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: After absorption, drugs pass through the liver where they can be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation. This can significantly reduce the amount of active drug available.

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble drugs like this compound. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing drug solubilization and absorption.[4]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[5][6]

  • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area, which can improve its dissolution rate according to the Noyes-Whitney equation.[7]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and stability.

Section 2: Troubleshooting Guides

Troubleshooting Guide: this compound Formulation Development
Problem Potential Cause Recommended Solution
Low drug loading in SEDDS/SLN formulation. This compound has poor solubility in the selected lipids and/or surfactants.- Screen a wider range of lipids (e.g., long-chain vs. medium-chain triglycerides) and surfactants with varying HLB values to identify excipients with higher solubilizing capacity for this compound.- Consider the use of a co-solvent (e.g., Transcutol®, PEG 400) in the SEDDS formulation to improve drug solubility.- For SLNs, investigate different lipid matrices and production methods (e.g., hot vs. cold homogenization) to optimize drug entrapment.
Precipitation of this compound upon dilution of SEDDS. The formulation is unable to maintain the drug in a solubilized state in the aqueous environment of the GI tract.- Increase the concentration of the surfactant or add a co-surfactant to improve the stability of the emulsion.- Incorporate a precipitation inhibitor, such as HPMC or PVP, into the SEDDS formulation.
Inconsistent particle size in SLN formulation. Issues with the homogenization process or formulation components.- Optimize the homogenization parameters (pressure, number of cycles, temperature).- Ensure the lipid is fully melted during hot homogenization.- Evaluate the concentration and type of surfactant used for stabilization.
Poor physical stability of the formulation (e.g., phase separation, crystallization). Incompatible excipients or supersaturation of the drug.- Conduct compatibility studies between this compound and all excipients.- Avoid drug concentrations that are too close to the saturation solubility in the formulation to prevent crystallization during storage.[8]
Troubleshooting Guide: In Vitro Permeability Assays (Caco-2)
Problem Potential Cause Recommended Solution
Low apparent permeability (Papp) value. - this compound has inherently low permeability.- The compound is a substrate for efflux transporters (e.g., P-gp).- Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[3]- Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[9]- Co-incubate with known P-gp inhibitors (e.g., verapamil) to see if the A-to-B permeability increases.
High variability in Papp values between experiments. - Inconsistent Caco-2 cell monolayer integrity.- Issues with the analytical method for quantifying this compound.- Standardize the Caco-2 cell culture conditions, including passage number and seeding density.- Ensure the analytical method is validated for accuracy, precision, and linearity in the assay buffer.- Check for any interference from formulation excipients in the analytical method.
Low mass balance (% recovery). - Adsorption of this compound to the plate or filter.- Metabolism of this compound by Caco-2 cells.- Use low-binding plates and materials.- Analyze the cell lysate to quantify the amount of drug that has accumulated within the cells.- Investigate potential metabolism by Caco-2 cells by analyzing for known or predicted metabolites.

Section 3: Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

1. Excipient Screening: a. Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). b. Add an excess amount of this compound to a known volume of each excipient and shake for 48 hours at room temperature. c. Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

2. Construction of Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and co-surfactant with the highest solubility for this compound. b. Prepare various mixtures of the selected excipients at different ratios. c. To each mixture, add a fixed amount of this compound. d. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion. e. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

3. Preparation of this compound-Loaded SEDDS: a. Based on the phase diagram, select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Add the calculated amount of this compound to the mixture. d. Gently heat and vortex the mixture until a clear, homogenous solution is obtained.

4. Characterization of the SEDDS: a. Droplet Size and Zeta Potential: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering instrument. b. Self-Emulsification Time: Add a known amount of the SEDDS to a specified volume of water with gentle agitation and record the time it takes to form a homogenous emulsion. c. In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

1. Caco-2 Cell Culture: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics). b. Seed the cells onto Transwell® inserts at an appropriate density. c. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

2. Monolayer Integrity Assessment: a. Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (typically >300 Ω·cm²).[3] b. Perform a Lucifer Yellow permeability assay to assess the integrity of the paracellular pathway.

3. Permeability Assay: a. Prepare the dosing solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Wash the Caco-2 cell monolayers with pre-warmed transport buffer. c. For apical-to-basolateral (A-to-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber. d. For basolateral-to-apical (B-to-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. e. Incubate the plates at 37°C with gentle shaking. f. At pre-determined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. g. At the end of the experiment, collect samples from the donor chamber and lyse the cells to determine the intracellular concentration.

4. Sample Analysis and Data Calculation: a. Quantify the concentration of this compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the Transwell® membrane, and C0 is the initial drug concentration in the donor chamber. c. Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample). b. Vortex the mixture for 2 minutes to precipitate the proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[11] d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions (Example):

  • LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation: a. Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₂N₂O₄
Molecular Weight 366.417 g/mol [3]
Compound Type Indole Alkaloid[3]
Appearance Powder[3]

Table 2: Example Data from Excipient Solubility Screening

ExcipientTypeSolubility of this compound (mg/mL)
Capryol 90Oil[Insert Experimental Data]
Labrafac Lipophile WL 1349Oil[Insert Experimental Data]
Kolliphor ELSurfactant[Insert Experimental Data]
Tween 80Surfactant[Insert Experimental Data]
Transcutol HPCo-solvent[Insert Experimental Data]
PEG 400Co-solvent[Insert Experimental Data]

Table 3: Example Data from Caco-2 Permeability Assay

FormulationPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound Solution[Insert Data][Insert Data][Calculate]
This compound-SEDDS[Insert Data][Insert Data][Calculate]
This compound-SLN[Insert Data][Insert Data][Calculate]

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Conceptual) excipient_screening Excipient Screening phase_diagram Pseudo-Ternary Phase Diagram excipient_screening->phase_diagram formulation_prep Formulation Preparation (SEDDS/SLN) phase_diagram->formulation_prep characterization Physicochemical Characterization formulation_prep->characterization permeability_assay Permeability Assay characterization->permeability_assay caco2_culture Caco-2 Cell Culture caco2_culture->permeability_assay lcms_analysis_invitro LC-MS/MS Analysis permeability_assay->lcms_analysis_invitro data_analysis_invitro Data Analysis (Papp, Efflux Ratio) lcms_analysis_invitro->data_analysis_invitro animal_dosing Animal Dosing data_analysis_invitro->animal_dosing blood_sampling Blood Sampling animal_dosing->blood_sampling lcms_analysis_invivo Plasma Analysis (LC-MS/MS) blood_sampling->lcms_analysis_invivo pk_analysis Pharmacokinetic Analysis lcms_analysis_invivo->pk_analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates to TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_n->TF activates Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: Simplified MAPK/ERK signaling pathway, a potential target for indole alkaloids.

References

Troubleshooting Picralinal synthesis reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Picralinal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Overall Synthesis Workflow

The total synthesis of this compound is a multi-step process involving the construction of a complex polycyclic indole alkaloid core. A plausible synthetic strategy, based on methodologies developed for related Akuammiline alkaloids, is outlined below. This workflow involves three key stages:

  • Formation of the Indole Core via Fischer Indole Synthesis: This step establishes the foundational indole structure from a substituted phenylhydrazine and a cyclic ketone precursor.

  • Construction of the Polycyclic System via Pictet-Spengler Reaction: This reaction is crucial for forming the tetracyclic core characteristic of many indole alkaloids.

  • Intramolecular Cycloaddition and Final Modifications: An intramolecular Diels-Alder reaction or a similar cycloaddition can be employed to forge the final bridged ring system, followed by functional group manipulations to yield this compound.

This compound Synthesis Workflow cluster_0 Stage 1: Indole Core Formation cluster_1 Stage 2: Polycyclic System Construction cluster_2 Stage 3: Final Assembly A Substituted Phenylhydrazine C Fischer Indole Synthesis A->C B Cyclic Ketone Precursor B->C D Indole Core C->D Formation of Indole E Indole Core G Pictet-Spengler Reaction E->G F Aldehyde F->G H Tetracyclic Intermediate G->H Cyclization I Tetracyclic Intermediate J Intramolecular Diels-Alder I->J Ring Formation K Functional Group Manipulations J->K L This compound K->L

Caption: Proposed synthetic workflow for this compound.

Stage 1: Fischer Indole Synthesis - Troubleshooting and FAQs

The Fischer indole synthesis is a robust method for forming the indole nucleus. However, its success with complex substrates can be sensitive to reaction conditions.

Frequently Asked Questions (FAQs):

  • Q1: What are the common acid catalysts used for the Fischer indole synthesis with sterically hindered ketones?

    • A1: A range of Brønsted and Lewis acids can be employed. Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and p-toluenesulfonic acid (PTSA).[1][2][3] For sterically hindered ketones, stronger Lewis acids or high temperatures may be necessary to drive the reaction to completion.

  • Q2: How can I monitor the progress of the Fischer indole synthesis?

    • A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A spot for the starting phenylhydrazone should be compared against the appearance of a new, typically more polar, spot for the indole product. Staining with an appropriate agent (e.g., ceric ammonium molybdate) can help visualize the spots.

  • Q3: What are typical purification methods for the product of a Fischer indole synthesis?

    • A3: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the product. In some cases, recrystallization from a suitable solvent system can also yield a pure product.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete formation of the phenylhydrazone intermediate.2. Insufficiently acidic conditions for the cyclization.3. Decomposition of starting material or product at high temperatures.1. Pre-form the hydrazone before adding the cyclization catalyst. Ensure anhydrous conditions.2. Screen a variety of stronger acid catalysts (e.g., Eaton's reagent, methanesulfonic acid).3. Attempt the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[1]
Formation of multiple byproducts 1. Side reactions such as aldol condensation of the ketone.2. Rearrangement or decomposition of the desired indole under harsh acidic conditions.3. For unsymmetrical ketones, formation of regioisomers.1. Use a milder acid catalyst or lower the reaction temperature.2. Neutralize the reaction mixture promptly upon completion. Consider using a milder workup procedure.3. This is an inherent challenge. Careful optimization of the catalyst and reaction conditions may favor one isomer. Chromatographic separation will likely be necessary.
Difficulty in purifying the product 1. Product co-elutes with starting material or byproducts.2. Product is unstable on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.2. Use a neutral or deactivated silica gel for chromatography. Minimize the time the product is on the column.

Experimental Protocol: Fischer Indole Synthesis of a Complex Ketone

Parameter Condition
Reactants Phenylhydrazine derivative (1.0 eq), Cyclic Ketone (1.2 eq)
Catalyst Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (2.0 eq)
Solvent Toluene or Acetic Acid
Temperature 80-120 °C (conventional heating) or 150 °C (microwave)
Reaction Time 2-24 hours (conventional) or 15-60 minutes (microwave)
Workup 1. Cool the reaction mixture.2. Quench with a saturated aqueous solution of NaHCO₃.3. Extract with an organic solvent (e.g., ethyl acetate).4. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification Flash column chromatography on silica gel.

Stage 2: Pictet-Spengler Reaction - Troubleshooting and FAQs

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of many indole alkaloids. Stereocontrol can be a significant challenge in this step.

Pictet-Spengler Troubleshooting Start Low Conversion in Pictet-Spengler? CheckImine Verify Iminium Ion Formation Start->CheckImine CheckAcid Optimize Acid Catalyst Start->CheckAcid CheckTemp Adjust Reaction Temperature Start->CheckTemp Solution3 Ensure anhydrous conditions CheckImine->Solution3 Solution1 Use stronger acid (e.g., TFA, Lewis Acids) CheckAcid->Solution1 Solution2 Increase temperature or reaction time CheckTemp->Solution2

Caption: Troubleshooting logic for low conversion in the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs):

  • Q1: How can I control the stereochemistry of the newly formed chiral center in the Pictet-Spengler reaction?

    • A1: Stereocontrol can be influenced by several factors. The choice of solvent and acid catalyst can affect the transition state geometry.[5] Chiral auxiliaries on the tryptamine nitrogen or the use of chiral Brønsted or Lewis acid catalysts can induce enantioselectivity.[6][7] Reaction temperature can also play a role, with lower temperatures often favoring kinetic control and higher temperatures favoring the thermodynamically more stable product.[5]

  • Q2: What are common Lewis acid catalysts for the Pictet-Spengler reaction?

    • A2: Several Lewis acids can catalyze the Pictet-Spengler reaction, including scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and various boron-based Lewis acids.[8][9] These can sometimes offer milder reaction conditions and improved stereoselectivity compared to protic acids.

  • Q3: My Pictet-Spengler reaction is sluggish. What can I do to improve the reaction rate?

    • A3: Increasing the reaction temperature is a common approach. Using a stronger acid catalyst, such as trifluoroacetic acid (TFA), can also accelerate the reaction. Microwave irradiation has been shown to significantly reduce reaction times.[8]

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Insufficiently electrophilic iminium ion.2. Reversible reaction equilibrium.1. Use a stronger acid catalyst (e.g., TFA, Lewis acid).2. Remove water from the reaction mixture, for example, by using a Dean-Stark trap.
Epimerization at C-1 The initially formed kinetic product is isomerizing to the more stable thermodynamic product under the reaction conditions.[10][11]1. If the kinetic product is desired, run the reaction at a lower temperature and for a shorter duration.2. If the thermodynamic product is desired, use a stronger acid and/or higher temperature to facilitate equilibration.
Purification Difficulties The product is a polar amine that may streak on silica gel.1. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography.2. Consider converting the product to a less polar derivative (e.g., an N-Boc protected amine) before purification.

Experimental Protocol: Pictet-Spengler Reaction

Parameter Condition
Reactants Tryptamine derivative (1.0 eq), Aldehyde (1.1 eq)
Catalyst Trifluoroacetic acid (TFA) (0.1 - 1.0 eq) or a Lewis acid (e.g., Sc(OTf)₃, 10 mol%)
Solvent Dichloromethane (DCM) or Toluene
Temperature 0 °C to reflux
Reaction Time 4-48 hours
Workup 1. Quench the reaction with a saturated aqueous solution of NaHCO₃.2. Extract with an organic solvent.3. Wash the organic layer with brine, dry, and concentrate.
Purification Column chromatography on silica gel (often with a basic modifier).

Stage 3: Intramolecular Diels-Alder Reaction - Troubleshooting and FAQs

The intramolecular Diels-Alder reaction is a powerful method for constructing complex, bridged ring systems. The regio- and stereoselectivity of this reaction are key considerations.

Frequently Asked Questions (FAQs):

  • Q1: How can I influence the endo/exo selectivity of the intramolecular Diels-Alder reaction?

    • A1: The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically more thermodynamically stable.[12] Lower reaction temperatures generally favor the endo product. Lewis acid catalysis can enhance the endo selectivity.[13] In some cases, steric hindrance in the transition state can lead to a preference for the exo product.

  • Q2: What are common catalysts for intramolecular Diels-Alder reactions in complex natural product synthesis?

    • A2: Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and various chiral Lewis acids are often used to catalyze and control the stereoselectivity of Diels-Alder reactions.[14] In some cases, the reaction can also be promoted thermally without a catalyst.

  • Q3: My intramolecular Diels-Alder reaction is not proceeding. What are some potential solutions?

    • A3: Increasing the reaction temperature is the most common solution. If thermal conditions are not effective or lead to decomposition, the use of a Lewis acid catalyst can promote the reaction at lower temperatures. High-pressure conditions can also be employed to accelerate the reaction.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity The electronic and steric directing effects of the substituents on the diene and dienophile are not strong enough to favor one regioisomer.1. Modify the electronic nature of the substituents (e.g., use a more strongly electron-withdrawing group on the dienophile).2. Introduce steric bulk to disfavor the formation of one regioisomer.
Undesired Endo/Exo Ratio The desired stereoisomer is not the major product under the current conditions.1. To favor the endo product, use a Lewis acid catalyst and lower reaction temperatures.2. To favor the exo product, use higher reaction temperatures to allow for equilibration to the thermodynamic product.
Retro-Diels-Alder Reaction The product is reverting to the starting material at high temperatures.1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. If the product is isolated, store it at a low temperature to prevent decomposition.

Experimental Protocol: Intramolecular Diels-Alder Reaction

Parameter Condition
Reactant Diene-dienophile precursor (1.0 eq)
Catalyst Lewis acid (e.g., AlCl₃, 1.1 eq) or no catalyst (thermal)
Solvent Toluene or Dichloromethane
Temperature Room temperature to 200 °C (sealed tube for high temperatures)
Reaction Time 12-72 hours
Workup 1. Quench the reaction (e.g., with water or a mild base if a Lewis acid is used).2. Extract with an organic solvent.3. Dry and concentrate the organic phase.
Purification Column chromatography on silica gel.

References

Minimizing off-target effects of Picralinal in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of Picralinal, focusing on strategies to minimize off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary target?

This compound is a bioactive indole alkaloid isolated from plants of the Alstonia genus, such as Alstonia scholaris.[1][2] Preliminary research suggests that this compound and related alkaloids may act as inhibitors of sodium-glucose cotransporters (SGLT1 and SGLT2), which are involved in glucose reabsorption.[3] However, as with many natural products, its full pharmacological profile is not yet completely understood.

Q2: What are off-target effects and why are they a concern when working with small molecules like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[4] These unintended interactions are a significant concern in experimental biology and drug development as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[5][6] It is crucial to identify and minimize off-target effects to ensure that the observed biological response is genuinely due to the modulation of the intended target.

Q3: What general strategies can be employed to minimize off-target effects in my experiments?

Several strategies can help mitigate the risk of off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the desired on-target effect.[7] A comprehensive dose-response curve can help distinguish between on-target and potential off-target effects, which may occur at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: If available, using a structurally different compound that targets the same primary protein can help confirm that the observed phenotype is due to on-target activity.

  • Target Knockdown/Knockout Models: Employing genetic techniques like CRISPR-Cas9 or RNAi to reduce or eliminate the expression of the target protein can help validate that the small molecule's effect is dependent on the presence of its intended target.[4][8]

  • Control Experiments: Include appropriate controls, such as vehicle-treated samples and inactive structural analogs of the compound if available.

  • Orthogonal Assays: Confirm findings using multiple, distinct experimental assays that measure the same biological outcome through different methods.

Q4: Are there known off-targets for this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. As a complex natural product, it is plausible that it interacts with multiple cellular targets. Researchers should therefore proceed with the assumption that off-target effects are possible and design experiments accordingly to de-risk their findings.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Phenotypic Results

You are observing a cellular phenotype that is not consistent with the known function of the primary target or varies between experiments.

Possible Cause: Off-target effects of this compound at the concentration used.

Troubleshooting Steps:

  • Perform a Dose-Response Curve:

    • Test a wide range of this compound concentrations, from low nanomolar to high micromolar.

    • Determine the EC50 (or IC50) for the expected on-target effect.

    • Observe if the unexpected phenotype appears only at higher concentrations, suggesting a potential off-target effect.[7]

  • Cell Viability Assay:

    • Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to determine if the observed phenotype is a secondary consequence of cell death or stress.

  • Target Engagement Assay:

    • If a suitable assay exists (e.g., a cellular thermal shift assay or a target-specific reporter assay), confirm that this compound is engaging with its intended target at the concentrations that produce the desired phenotype.

Problem 2: Difficulty in Correlating In Vitro and In Vivo Results

The effective concentration of this compound in cell-based assays does not translate to the expected efficacy in animal models.

Possible Cause: Differences in metabolism, bioavailability, or off-target effects between in vitro and in vivo systems.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis:

    • If possible, measure the concentration of this compound in the plasma and target tissue of the animal model over time to understand its bioavailability and exposure.

  • Metabolic Stability Assessment:

    • Evaluate the stability of this compound in liver microsomes or hepatocytes to determine if it is being rapidly metabolized in vivo.

  • Re-evaluate In Vitro Concentrations:

    • In vitro experiments often require higher concentrations than the in vivo plasma concentration (Cmax) to achieve similar biological effects.[9][10] Consider if the in vitro concentrations used are physiologically relevant.

Quantitative Data Summary

The following tables provide illustrative data for this compound. Note: This data is hypothetical and intended for demonstration purposes to guide experimental design.

Table 1: Illustrative Bioactivity of this compound

TargetAssay TypeIC50 (µM)Comments
SGLT2 (On-Target) Radioligand Binding0.5High affinity for the primary target.
SGLT1 (On-Target) Radioligand Binding2.5Moderate selectivity over SGLT1.
GSK3β (Off-Target) Kinase Activity15Potential off-target at higher concentrations.
HDAC6 (Off-Target) Enzyme Activity> 50Low probability of direct inhibition.
CYP3A4 (Off-Target) Metabolic Assay25Potential for drug-drug interactions.

Table 2: Illustrative Dose-Response of this compound on Glucose Uptake in a Cell-Based Assay

This compound Conc. (µM)% Inhibition of Glucose UptakeCell Viability (%)
0.015100
0.120100
0.55298
1.07595
5.08592
10.08880
25.09065

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To assess total protein levels as a loading control, the membrane can be stripped of the first antibody and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or the total, non-phosphorylated form of the target protein.[11]

Visualizations

Signaling Pathways and Workflows

cluster_0 Hypothetical On-Target Pathway for this compound This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion inversely affects Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose cluster_1 Potential Off-Target Pathway of this compound Picralinal_High_Conc This compound (High Concentration) GSK3b GSK3β Picralinal_High_Conc->GSK3b inhibits Beta_Catenin β-Catenin Phosphorylation GSK3b->Beta_Catenin phosphorylates Beta_Catenin_Degradation β-Catenin Degradation Beta_Catenin->Beta_Catenin_Degradation Wnt_Signaling Wnt Pathway Modulation Beta_Catenin_Degradation->Wnt_Signaling affects Unexpected_Phenotype Unexpected Phenotype Wnt_Signaling->Unexpected_Phenotype cluster_2 Workflow for Deconvoluting On- vs. Off-Target Effects Start Observe Phenotype with This compound Treatment Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_EC50 Compare Phenotype EC50 to On-Target IC50 Dose_Response->Compare_EC50 On_Target Likely On-Target Compare_EC50->On_Target Correlates Off_Target Potential Off-Target Compare_EC50->Off_Target Discrepant Genetic_Validation Validate with Target Knockdown/Knockout On_Target->Genetic_Validation Off_Target->Genetic_Validation Rescue_Experiment Perform Rescue Experiment Genetic_Validation->Rescue_Experiment Phenotype_Abolished Phenotype Abolished? Genetic_Validation->Phenotype_Abolished Confirmed_On_Target Confirmed On-Target Phenotype_Abolished->Confirmed_On_Target Yes Confirmed_Off_Target Confirmed Off-Target Phenotype_Abolished->Confirmed_Off_Target No

References

Strategies for long-term storage of Picralinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Picralinal. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To minimize degradation, storage at or below -20°C is recommended.[2] Following these conditions helps maintain the compound's purity and potency over time.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or lower.[3] For best results, use freshly prepared solutions for experiments. Generally, solutions may be usable for up to one month when stored properly.[3]

Q3: Can I store this compound at room temperature?

While short-term exposure to room temperature, such as during shipping, is unlikely to significantly affect the quality of this compound, long-term storage at ambient temperatures is not recommended.[1] Elevated temperatures can accelerate chemical degradation.

Q4: My this compound solution has changed color. Is it still usable?

A change in color can be an indicator of degradation. It is recommended to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the solution before use. If significant degradation is detected, the solution should be discarded.

Q5: How does light exposure affect this compound?

As an indole alkaloid, this compound may be susceptible to degradation upon exposure to light, particularly UV light.[4] It is crucial to store both solid and solution forms of this compound in light-protected containers, such as amber vials, and to minimize exposure to light during handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an assay Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from solid material and re-run the assay. Compare with a new batch of this compound if available.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Chemical degradation of this compound.Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating method.
Inconsistent experimental results Inconsistent concentration of this compound solution due to solvent evaporation or degradation.Use freshly prepared solutions for each experiment. Ensure vials are tightly sealed. Re-qualify the concentration of the stock solution if it has been stored for an extended period.
Precipitate formation in a stock solution upon thawing Poor solubility or compound degradation.Gently warm the solution and sonicate to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded.

Quantitative Stability Data

While specific public data on the long-term stability of this compound is limited, the following table illustrates how stability data could be presented. Researchers are encouraged to generate their own stability data for their specific storage conditions and formulations.

Storage Condition Time Point Purity (%) by HPLC Appearance
-20°C, Dark0 Months99.5White to off-white powder
-20°C, Dark6 Months99.2No change
-20°C, Dark12 Months98.9No change
4°C, Dark0 Months99.5White to off-white powder
4°C, Dark6 Months97.1Slight yellowish tint
4°C, Dark12 Months94.5Yellowish powder
25°C, Dark0 Months99.5White to off-white powder
25°C, Dark1 Month92.3Yellowish-brown powder
25°C, Light0 Months99.5White to off-white powder
25°C, Light1 Month85.6Brownish, sticky solid

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC grade solvents (e.g., acetonitrile, methanol, water)
  • Acids (e.g., 0.1 N HCl)
  • Bases (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • Calibrated oven
  • Photostability chamber
  • HPLC or LC-MS system

2. Procedure:

  • Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Degradation: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber.

3. Analysis:

  • At specified time points, withdraw samples and neutralize if necessary.
  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect any degradation products.

Visualizations

TroubleshootingWorkflow start Start: this compound Storage Issue check_conditions Verify Storage Conditions (Temp, Light, Seal) start->check_conditions improper_storage Improper Storage Identified check_conditions->improper_storage correct_storage Correct Storage Procedures improper_storage->correct_storage Yes analytical_check Perform Analytical Check (HPLC, LC-MS) improper_storage->analytical_check No prepare_fresh Prepare Fresh Stock Solution correct_storage->prepare_fresh retest Retest Experiment prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved issue_persists Issue Persists retest->issue_persists issue_persists->analytical_check degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed new_batch Consider Using a New Batch of this compound degradation_confirmed->new_batch Yes contact_support Contact Technical Support degradation_confirmed->contact_support No new_batch->prepare_fresh

Caption: Troubleshooting workflow for this compound storage issues.

SignalingPathway cluster_storage Long-Term Storage cluster_conditions Recommended Conditions cluster_outcome Outcome solid Solid this compound temp -20°C or below solid->temp light Protection from Light solid->light seal Tightly Sealed Container solid->seal degraded Degradation solid->degraded Improper Temp/Light/Seal solution This compound Solution solution->temp solution->light solution->seal solution->degraded Improper Temp/Light/Seal stable Maximized Stability temp->stable light->stable seal->stable

Caption: Logical relationship for this compound storage and stability.

References

Technical Support Center: Optimizing Picralinal Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picralinal in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known mechanism of action?

This compound is a bioactive indole alkaloid isolated from plants of the Apocynaceae family, such as Alstonia scholaris.[1] It has been identified as an inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). These transporters are involved in glucose reabsorption in the kidneys. By inhibiting SGLT1/2, this compound can potentially reduce blood glucose levels.

2. What are the main challenges in delivering this compound in animal models?

Based on the properties of related indole alkaloids, the main challenges with this compound delivery are likely to be:

  • Poor aqueous solubility: Many alkaloids are poorly soluble in water, which can make formulation for in vivo studies difficult.

  • Limited oral bioavailability: Related alkaloids have shown low oral bioavailability, meaning only a small fraction of the administered dose may reach systemic circulation when given orally.[2]

  • Lack of specific pharmacokinetic data: Without established data on its absorption, distribution, metabolism, and excretion (ADME), determining the optimal dosage and administration frequency can be challenging.

Troubleshooting Guides

Formulation and Solubility

Q: My this compound powder is not dissolving. What solvents can I use?

Recommended Solvents and Vehicles:

  • Dimethyl sulfoxide (DMSO): this compound is likely soluble in DMSO. For in vivo use, it is crucial to keep the final concentration of DMSO low (typically <5-10% of the total injection volume) to avoid toxicity.

  • Ethanol: Ethanol can also be used as a primary solvent. Similar to DMSO, the final concentration should be minimized in the dosing solution.

  • Co-solvents and Surfactants: A common strategy is to use a co-solvent system. For example, a formulation could consist of DMSO, Tween® 80 (a surfactant to improve solubility and stability in suspension), and saline.

Example Formulation Protocol (based on general practice for insoluble compounds):

  • Dissolve the required amount of this compound powder in a minimal volume of 100% DMSO.

  • In a separate tube, prepare the final vehicle. A common vehicle for oral gavage could be 0.5% carboxymethylcellulose (CMC) in water, or for injections, a mix of saline with a small percentage of a solubilizing agent like Tween® 80.

  • Slowly add the this compound-DMSO solution to the vehicle while vortexing to create a homogenous suspension or solution.

Q: I am observing precipitation of this compound after diluting my stock solution. How can I prevent this?

A: Precipitation upon dilution into an aqueous vehicle is a common issue. Here are some troubleshooting steps:

  • Increase the concentration of the co-solvent or surfactant: If using a vehicle with Tween® 80 or a similar agent, try increasing its concentration (e.g., from 1% to 5%).

  • Sonication: Use a sonicator to break down particles and create a more uniform suspension.

  • Prepare fresh daily: Due to potential instability in aqueous solutions, it is best to prepare the dosing formulation fresh each day before administration.

Dosing and Administration

Q: What is a good starting dose for this compound in a mouse or rat model?

A: Without specific efficacy or toxicity data for this compound, determining a starting dose requires a careful approach. Here are some strategies:

  • Literature on related compounds: Studies on the total alkaloids from Alstonia scholaris have used oral doses of 7.5, 15, and 30 mg/kg in mice.[3] This can serve as a starting point for dose-ranging studies.

  • In vitro to in vivo extrapolation: If you have in vitro data (e.g., IC50 for SGLT inhibition), you can use this to estimate a target in vivo concentration and then calculate a dose based on estimated pharmacokinetic parameters.

  • Dose escalation study: Begin with a low dose (e.g., 1-5 mg/kg) and gradually increase it while monitoring for therapeutic effects and signs of toxicity.

Q: What is the recommended route of administration for this compound?

A: The choice of administration route will depend on the experimental goals.

  • Oral Gavage (PO): This is a common route for preclinical studies, especially for drugs intended for oral administration in humans. Given that total alkaloids from Alstonia scholaris have been administered orally in mice, this is a viable option.[3]

  • Intraperitoneal (IP) Injection: IP injection often results in faster and more complete absorption compared to the oral route, bypassing first-pass metabolism in the liver. This can be useful for initial efficacy studies to ensure systemic exposure.

  • Intravenous (IV) Injection: IV administration provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution. However, it can be technically challenging in small rodents.

Quantitative Data Summary: Administration Volumes and Needle Sizes for Rodents

RouteSpeciesMax Volume (mL/kg)Needle Gauge (G)
Oral (PO) Mouse1020-22 G (gavage)
Rat1016-18 G (gavage)
Intraperitoneal (IP) Mouse1025-27 G
Rat1023-25 G
Intravenous (IV) Mouse527-30 G
Rat525-27 G
Subcutaneous (SC) Mouse1025-27 G
Rat523-25 G
Pharmacokinetics and Toxicity

Q: What is the expected pharmacokinetic profile of this compound?

A: There is no published pharmacokinetic data specifically for this compound. However, a study on related alkaloids from Picralima nitida in rats provides some insights.

Pharmacokinetic Parameters of Related Indole Alkaloids (in rats)

AlkaloidPermeability (Papp A→B, 10⁻⁶ cm/s)Half-life in Rat Liver Microsomes (min)Oral Bioavailability
Akuammine High13.5Low
Akuammicine High> 60Not reported
Akuammiline High30.3Not reported
Picraline High> 60Not reported

Data from a study on alkaloids from Picralima nitida.[2]

This data suggests that while these alkaloids may be readily absorbed across the intestinal wall (high permeability), they may also be subject to significant metabolism, leading to low oral bioavailability. A similar profile could be anticipated for this compound.

Q: What are the potential signs of toxicity I should monitor for?

A: While specific toxicity data for this compound is lacking, studies on the total indole alkaloid extract from Alstonia scholaris (IAAS) have shown a good safety profile. No genotoxicity was observed, and no adverse effects on the central nervous, cardiovascular, or respiratory systems were noted in mice at doses up to 960 mg/kg orally.[4]

However, as with any new compound, it is essential to monitor animals for general signs of toxicity, including:

  • Changes in body weight and food/water intake

  • Lethargy or changes in activity levels

  • Ruffled fur

  • Changes in posture or gait

  • Signs of pain or distress

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

  • Objective: To prepare a 10 mg/mL suspension of this compound in a vehicle suitable for oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Tween® 80

    • 0.9% Saline, sterile

  • Procedure: a. Weigh the required amount of this compound for the desired volume (e.g., 50 mg for 5 mL). b. In a sterile microcentrifuge tube, add this compound powder. c. Add DMSO to a final concentration of 10% of the total volume (e.g., 500 µL for a 5 mL final volume). Vortex until the this compound is fully dissolved. d. Add Tween® 80 to a final concentration of 5% of the total volume (e.g., 250 µL for a 5 mL final volume). Vortex to mix. e. Slowly add 0.9% saline to the final volume (e.g., 4.25 mL for a 5 mL final volume) while continuously vortexing. f. Visually inspect the solution for any precipitation. If necessary, sonicate for 5-10 minutes. g. Administer to mice at the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, administer 25 µL).

Visualizations

Signaling Pathway: General Mechanism of SGLT2 Inhibition

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glc_Na_lumen Glucose + Na+ SGLT2 SGLT2 Glc_Na_lumen->SGLT2 Co-transport Glc_Na_cell Glucose + Na+ (Reabsorbed) SGLT2->Glc_Na_cell This compound This compound This compound->SGLT2 Inhibition GLUT2 GLUT2 Glc_Na_cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Glc_Na_cell->NaK_ATPase Glc_blood Glucose to Blood GLUT2->Glc_blood Na_blood Na+ to Blood NaK_ATPase->Na_blood K_blood K+ from Blood K_blood->NaK_ATPase

Caption: General signaling pathway for SGLT2 inhibition in a renal proximal tubule cell.

Experimental Workflow: Oral Bioavailability Study

bioavailability_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., 10 mg/kg in vehicle) Dose_PO Administer this compound via Oral Gavage (PO Group) Formulation->Dose_PO Dose_IV Administer this compound via Intravenous Injection (IV Group) Formulation->Dose_IV Animal_Prep Fast Animals Overnight Animal_Prep->Dose_PO Animal_Prep->Dose_IV Blood_Collection Collect Blood Samples at Multiple Time Points (e.g., 0, 15, 30, 60, 120, 240 min) Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Sep Separate Plasma Blood_Collection->Plasma_Sep LCMS Quantify this compound Concentration using LC-MS/MS Plasma_Sep->LCMS PK_Calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) LCMS->PK_Calc Bioavailability Calculate Oral Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) PK_Calc->Bioavailability

Caption: Workflow for determining the oral bioavailability of this compound in an animal model.

References

Cell culture media optimization for Picralinal experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picralinal in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a monoterpene indole alkaloid found in plants of the Alstonia genus, such as Alstonia scholaris. Its primary known mechanism of action is the inhibition of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). These transporters are involved in glucose reabsorption in the kidneys and intestines. By inhibiting these transporters, this compound can affect glucose uptake in cells expressing SGLT1/2.

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Given this compound's activity as an SGLT1/2 inhibitor, cell lines that endogenously express these transporters are ideal. Human Embryonic Kidney 293 (HEK293) cells are a common model for studying SGLT2 activity.[1] Other potential cell lines include those derived from kidney proximal tubules or intestinal epithelium. Additionally, various cancer cell lines have been shown to express SGLTs, suggesting their potential use in oncology studies with this compound.[2] It is crucial to verify the expression of SGLT1 and/or SGLT2 in your chosen cell line by RT-PCR or Western blot.

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: For novel compounds like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad starting range could be from 0.1 µM to 100 µM. Cytotoxicity assays, such as MTT or MTS, are essential to determine the concentration at which this compound may become toxic to the cells.[3][4]

Q4: How should I dissolve this compound for use in cell culture media?

A4: this compound, like many alkaloids, may have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in a small amount of a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Section 2: Troubleshooting Guides

This section addresses common issues encountered during cell culture experiments with this compound.

Issue 1: Low Cell Viability or Unexpected Cytotoxicity

  • Question: My cells are showing poor viability even at low concentrations of this compound. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (generally <0.5%). Run a vehicle control (medium with the same amount of solvent but no this compound) to rule this out.

    • Compound Purity: Impurities in the this compound sample could be causing cytotoxicity. Verify the purity of your compound.

    • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound or other indole alkaloids. Consider using a different cell line or performing a more detailed dose-response curve to find a non-toxic concentration.

    • Media Interaction: Components in your cell culture medium could be interacting with this compound. See the media optimization section for guidance.

Issue 2: Poor Solubility or Precipitation in Media

  • Question: I am observing precipitation in my cell culture medium after adding this compound. How can I resolve this?

  • Answer:

    • Stock Concentration: Your stock solution of this compound might be too concentrated. Try preparing a more dilute stock solution.

    • Final Concentration: The final concentration of this compound in the medium may be too high, exceeding its solubility limit.

    • Media Components: High concentrations of salts or proteins in the media can sometimes cause compounds to precipitate. Consider a serum-free medium or reducing the serum concentration if your experiment allows.

    • Complexation Agents: For alkaloids with very low solubility, complexation with agents like carboxymethylstarch has been shown to improve solubility.[5] However, the effect of such agents on your cells would need to be validated.

Issue 3: Inconsistent or Non-reproducible Results

  • Question: I am getting variable results between experiments. What are the potential sources of this variability?

  • Answer:

    • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Ensure you are using cells within a consistent and low passage number range.

    • Cell Seeding Density: Inconsistent initial cell seeding densities can lead to variability in cell growth and response to treatment.

    • Compound Degradation: Ensure your this compound stock solution is stored properly (typically at -20°C or -80°C and protected from light) and that you are using a fresh dilution in media for each experiment.

    • Media Variability: If using serum-containing media, batch-to-batch variability in the serum can affect results. Consider using a single lot of serum for a set of experiments or transitioning to a chemically defined, serum-free medium.[6]

Section 3: Experimental Protocols & Data

Cell Culture Media Optimization

Optimizing your cell culture medium can enhance cell health and the consistency of your results. The following table provides a starting point for optimizing media components based on general principles for alkaloid-producing plant cell cultures, which can be adapted for testing this compound on mammalian cell lines.

Media ComponentConcentration RangeRationale
Basal Medium DMEM, RPMI-1640, F-12Start with the recommended basal medium for your specific cell line.
Serum (FBS) 0% - 10%High serum can sometimes interfere with compound activity. Test a range of concentrations.
Glucose Low (1 g/L) to High (4.5 g/L)As this compound affects glucose transport, the glucose concentration in the medium may influence its effects.
L-Glutamine 2 - 4 mMA standard component for most cell lines, but stability can be an issue. Consider glutamine-stable dipeptides.[7]
Supplements VariesDepending on the cell line, supplements like non-essential amino acids or specific growth factors may be required.
Protocol: Determining this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen adherent cell line.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Glucose Uptake Assay

This protocol is for measuring the effect of this compound on glucose uptake in SGLT2-expressing cells.

  • Cell Preparation:

    • Seed SGLT2-expressing cells (e.g., HEK293-SGLT2) in a 96-well plate and grow to confluency.

  • Pre-incubation with this compound:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound in KRH buffer for 30-60 minutes. Include a positive control (a known SGLT2 inhibitor like phlorizin) and a negative control (vehicle).[1]

  • Glucose Uptake:

    • Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well.[1]

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for glucose uptake.

  • Measurement:

    • Wash the cells with ice-cold KRH buffer to remove extracellular 2-NBDG.

    • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Analysis:

    • Normalize the fluorescence signal to the total protein content in each well.

    • Compare the glucose uptake in this compound-treated cells to the controls to determine the inhibitory effect.

Section 4: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the known inhibitory effect of this compound on the SGLT2 transporter and proposes potential downstream signaling pathways for further investigation. The MAPK, AMPK, and NF-κB pathways are suggested based on the known effects of other indole alkaloids and SGLT2 inhibitors.[8]

Picralinal_Signaling_Pathway This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 Inhibits MAPK_Pathway MAPK Pathway (e.g., JNK, ERK) This compound->MAPK_Pathway Modulates? AMPK_Pathway AMPK Pathway This compound->AMPK_Pathway Modulates? NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Modulates? Glucose_Uptake Decreased Glucose Uptake SGLT2->Glucose_Uptake Cellular_Effects Cellular Effects (Apoptosis, Proliferation, Inflammation) Glucose_Uptake->Cellular_Effects MAPK_Pathway->Cellular_Effects AMPK_Pathway->Cellular_Effects NFkB_Pathway->Cellular_Effects

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow: Media Optimization

This diagram outlines a logical workflow for optimizing cell culture media for your this compound experiments.

Media_Optimization_Workflow Start Start: Select Cell Line and Basal Medium Serum_Test Test Serum Concentration (0%, 2%, 5%, 10% FBS) Start->Serum_Test Glucose_Test Test Glucose Concentration (Low vs. High) Serum_Test->Glucose_Test Evaluate_Viability Evaluate Cell Viability and Morphology Glucose_Test->Evaluate_Viability Evaluate_Viability->Start Poor Select_Optimal Select Optimal Conditions Evaluate_Viability->Select_Optimal Good Validate Validate with this compound Experiment Select_Optimal->Validate End End: Optimized Protocol Validate->End

Caption: Workflow for cell culture media optimization.

Troubleshooting Logic for Poor Cell Growth

This diagram provides a step-by-step guide for troubleshooting poor cell growth in your experiments.

Troubleshooting_Workflow Start Problem: Poor Cell Growth Check_Contamination Check for Contamination (Microscope, Mycoplasma Test) Start->Check_Contamination Contaminated Discard Culture, Thaw New Vial Check_Contamination->Contaminated Yes Not_Contaminated Check_Contamination->Not_Contaminated No Check_Media Review Media Formulation (Age, Components) Not_Contaminated->Check_Media Media_Issue Prepare Fresh Media Check_Media->Media_Issue Issue Found Media_OK Check_Media->Media_OK No Issue Check_Incubator Check Incubator (CO₂, Temperature, Humidity) Media_OK->Check_Incubator Incubator_Issue Calibrate Incubator Check_Incubator->Incubator_Issue Issue Found Incubator_OK Check_Incubator->Incubator_OK No Issue Check_Cells Review Cell Handling (Passage #, Seeding Density) Incubator_OK->Check_Cells Cells_Issue Use Low Passage Cells, Optimize Seeding Check_Cells->Cells_Issue Issue Found

Caption: Troubleshooting flowchart for poor cell growth.

References

Validation & Comparative

Picralinal vs. Picrinine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related akuammiline alkaloids, Picralinal and Picrinine. Both compounds are isolated from plants of the Alstonia genus, notably Alstonia scholaris and Alstonia boonei. While research has highlighted their potential therapeutic applications, a direct comparative analysis is crucial for guiding future drug discovery and development efforts. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Summary of Biological Activities

Picrinine has been primarily characterized as an anti-inflammatory, antitussive, anti-asthmatic, and analgesic agent.[1] In contrast, information regarding the specific biological activities of this compound is more limited, though some evidence suggests it may also possess anti-inflammatory properties, potentially as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2] A direct quantitative comparison of the potency of these two alkaloids is not yet available in published literature.

Quantitative Data Comparison

Quantitative data on the biological activities of this compound and Picrinine is sparse, with no direct comparative studies identified. The primary reported mechanism for Picrinine's anti-inflammatory effect is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][3][4][5][6] However, specific IC50 values for this inhibition are not consistently reported in the available literature. For this compound, its potential as a dual COX-2/5-LOX inhibitor is noted, but quantitative inhibitory concentrations have not been published.[2]

Table 1: Summary of Reported Biological Activities and Mechanisms

Biological ActivityThis compoundPicrinine
Anti-inflammatory Potential dual COX-2/5-LOX inhibitor[2]5-Lipoxygenase (5-LOX) inhibitor[2][3][4][5][6]
Antitussive Reported activity, mechanism undefinedReported activity, mechanism undefined[1]
Anti-asthmatic Reported activity, mechanism undefinedReported activity, mechanism undefined[1]
Analgesic Reported activity, mechanism undefinedReported activity, mechanism undefined[1]

Note: The lack of quantitative data (e.g., IC50, EC50) in the public domain prevents a direct potency comparison.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is crucial for verifying the primary anti-inflammatory mechanism of Picrinine.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-LOX activity.

Principle: The 5-LOX enzyme catalyzes the conversion of a substrate (e.g., arachidonic acid or linoleic acid) to a hydroperoxy derivative. The formation of this product can be measured spectrophotometrically at 234 nm. The reduction in product formation in the presence of an inhibitor is used to calculate the percentage of inhibition.

Materials:

  • 5-Lipoxygenase enzyme (from soybean or human recombinant)

  • Arachidonic acid or Linoleic acid (substrate)

  • Test compounds (this compound, Picrinine) and a reference inhibitor (e.g., Zileuton)

  • Tris-HCl buffer (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the 5-LOX enzyme in cold Tris-HCl buffer.

  • Prepare various concentrations of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, mix the Tris-HCl buffer and the enzyme solution.

  • Add the test compound or reference inhibitor at the desired concentration and incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid).

  • Immediately measure the change in absorbance at 234 nm over a set period (e.g., 5 minutes) in kinetic mode.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the in vivo anti-inflammatory effects of a compound.[7][8][9][10]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound, Picrinine) and a reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups: vehicle control, reference drug, and different doses of the test compounds.

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: (1 - (Mean paw volume of treated group / Mean paw volume of control group)) * 100.

In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This model is used to evaluate the cough-suppressing potential of a test compound.[11][12][13][14][15]

Objective: To assess the antitussive effect of a test compound in a guinea pig model of induced cough.

Principle: Exposure of conscious guinea pigs to an aerosol of citric acid induces a cough reflex. The number of coughs is counted, and a reduction in the number of coughs in treated animals compared to control animals indicates antitussive activity.

Materials:

  • Dunkin-Hartley guinea pigs

  • Citric acid solution (e.g., 0.4 M in saline)

  • Nebulizer and exposure chamber

  • Test compounds (this compound, Picrinine) and a reference drug (e.g., Codeine phosphate)

  • Vehicle for drug administration

Procedure:

  • Acclimatize the guinea pigs to the experimental setup.

  • Divide the animals into groups: vehicle control, reference drug, and different doses of the test compounds.

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • After a pre-treatment period (e.g., 60 minutes), place each guinea pig individually in the exposure chamber.

  • Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 5-10 minutes).

  • Count the number of coughs during and immediately after the exposure period.

  • The percentage of cough inhibition is calculated using the formula: (1 - (Mean number of coughs in treated group / Mean number of coughs in control group)) * 100.

In Vivo Anti-asthmatic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is employed to evaluate the bronchodilatory effects of a test compound.[16][17][18][19][20]

Objective: To determine the protective effect of a test compound against histamine-induced bronchoconstriction.

Principle: Inhalation of histamine aerosol causes bronchoconstriction in guinea pigs, leading to respiratory distress. The time until the onset of pre-convulsive dyspnea is measured. An increase in this time in treated animals indicates a bronchodilatory effect.

Materials:

  • Dunkin-Hartley guinea pigs

  • Histamine dihydrochloride solution (e.g., 0.1% in saline)

  • Nebulizer and exposure chamber

  • Test compounds (this compound, Picrinine) and a reference drug (e.g., Salbutamol)

  • Vehicle for drug administration

Procedure:

  • Divide the animals into groups: vehicle control, reference drug, and different doses of the test compounds.

  • Administer the vehicle, reference drug, or test compounds.

  • After a pre-treatment period, expose each animal individually to the histamine aerosol in the exposure chamber.

  • Record the time from the start of the exposure until the onset of pre-convulsive dyspnea (characterized by signs of respiratory distress and imbalance).

  • The percentage of protection is calculated by comparing the pre-convulsive time of the treated groups with that of the control group.

Signaling Pathways

While the precise signaling pathways modulated by this compound and Picrinine are not yet fully elucidated, their anti-inflammatory effects, particularly the inhibition of the 5-lipoxygenase pathway by Picrinine, suggest an interaction with the arachidonic acid cascade.

Arachidonic Acid Cascade and 5-Lipoxygenase Pathway

The diagram below illustrates the general arachidonic acid cascade, highlighting the role of 5-lipoxygenase in the production of pro-inflammatory leukotrienes. Picrinine is reported to inhibit the 5-lipoxygenase enzyme, thereby blocking the synthesis of these inflammatory mediators. This compound's potential dual inhibition of COX-2 and 5-LOX would imply a broader impact on this cascade.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4, LTC4) LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Picrinine Picrinine Picrinine->LOX5 Inhibition This compound This compound This compound->COX Potential Inhibition This compound->LOX5 Potential Inhibition

Caption: The Arachidonic Acid Cascade and points of inhibition.

Conclusion

The available evidence suggests that both this compound and Picrinine are promising natural compounds with significant biological activities, particularly in the realm of inflammation and respiratory disorders. Picrinine's role as a 5-lipoxygenase inhibitor is the most well-defined aspect of its pharmacology. This compound shows potential as a dual COX-2/5-LOX inhibitor, which warrants further investigation. A significant gap in the current knowledge is the lack of direct comparative studies and quantitative data (IC50/EC50 values) for these compounds across various biological assays. Future research should focus on head-to-head comparisons of this compound and Picrinine to elucidate their relative potencies and therapeutic potential. Furthermore, a deeper investigation into their mechanisms of action and the specific signaling pathways they modulate will be critical for advancing these compounds in the drug development pipeline.

References

A Comparative Analysis of Picralinal and Echitamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and scientists on the pharmacological profiles of two indole alkaloids, Picralinal and Echitamine, derived from species of the Alstonia genus.

This guide provides a comparative analysis of the available scientific data on this compound and Echitamine, two monoterpene indole alkaloids with potential therapeutic applications. While both compounds are found in plants of the Alstonia genus, the extent of their pharmacological investigation varies significantly. This document aims to summarize the existing knowledge on their chemical properties, mechanisms of action, and reported biological activities, supported by experimental data where available.

Chemical and Physical Properties

Both this compound and Echitamine are complex indole alkaloids. Their distinct structures give rise to different physicochemical properties and likely contribute to their varying biological activities.

PropertyThis compoundEchitamine
Molecular Formula C₂₁H₂₂N₂O₄[1]C₂₂H₂₉N₂O₄⁺
Molar Mass 366.41 g/mol [1]385.48 g/mol
Source Alstonia scholaris[2][3][4]Alstonia scholaris, Alstonia boonei
Appearance Powder[5]-

Pharmacological Activities and Mechanism of Action

Significant research has been conducted on the pharmacological effects of Echitamine, revealing its potential as an anti-tumor and hypotensive agent. In contrast, the biological activities of this compound are less well-documented, with preliminary evidence suggesting a role in glucose transport inhibition.

Echitamine: A Profile of Anti-Tumor and Hypotensive Activities

Echitamine has demonstrated notable anti-tumor effects in various studies. Its mechanism of action is believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[6][7]

Furthermore, Echitamine has been shown to possess hypotensive properties. Studies suggest that it may exert this effect through a combination of mechanisms, including negative chronotropic and inotropic effects on the heart, as well as relaxation of vascular smooth muscle.

This compound: An Emerging Profile in Glucose Transport Inhibition

This compound belongs to the picraline class of alkaloids. Some picraline-type alkaloids isolated from Alstonia macrophylla have been shown to possess in vitro inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2).[8] These transporters play a key role in glucose reabsorption in the kidneys, and their inhibition is a therapeutic strategy for managing type 2 diabetes. However, specific quantitative data on the SGLT inhibitory activity of this compound itself is not yet available in the public domain. Further research is required to elucidate its specific mechanism of action and therapeutic potential in this area.

Comparative Biological Data

Biological ActivityEchitamineThis compound
Anti-tumor Activity Induces apoptosis in various cancer cell lines.Data not available.
Hypotensive Activity Demonstrates dose-dependent reduction in blood pressure in animal models.Data not available.
SGLT Inhibition Data not available.Picraline-type alkaloids show SGLT inhibition.[8] Specific data for this compound is needed.

Experimental Protocols

This section provides an overview of the methodologies used to assess the key biological activities discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Echitamine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[9][10][11][12][13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition 2-4h Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Measure at 570nm Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50 Hypotensive_Activity_Workflow Anesthetize Rat Anesthetize Rat Surgical Cannulation Cannulate Carotid Artery & Jugular Vein Anesthetize Rat->Surgical Cannulation Connect to Transducer Connect to Transducer Surgical Cannulation->Connect to Transducer Stabilize BP Stabilize BP Connect to Transducer->Stabilize BP Administer Compound (IV) Administer Compound (IV) Stabilize BP->Administer Compound (IV) Monitor BP Changes Monitor BP Changes Administer Compound (IV)->Monitor BP Changes Data Analysis Analyze MAP, SBP, DBP Monitor BP Changes->Data Analysis SGLT_Inhibition_Assay cluster_cells SGLT-expressing Cells Compound Incubation Compound Incubation Add Labeled Glucose Add Labeled Glucose Compound Incubation->Add Labeled Glucose Uptake Incubation Uptake Incubation Add Labeled Glucose->Uptake Incubation Wash Cells Wash Cells Uptake Incubation->Wash Cells Cell Lysis Cell Lysis Wash Cells->Cell Lysis Measure Signal Scintillation or Fluorescence Reading Cell Lysis->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 MAPK_Pathway_Echitamine Echitamine Echitamine RAS RAS Echitamine->RAS Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Promotes

References

Validating the Anti-Cancer Activity of Picralinal In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the topic of the in vivo anti-cancer activity of Picralinal. Following a comprehensive review of available scientific literature, it must be stated that no specific in vivo studies on the anti-cancer activity of isolated this compound have been identified.

However, this compound is a known alkaloid constituent of plants such as Alstonia scholaris. Research has been conducted on the anti-cancer effects of the total alkaloid fraction from Alstonia scholaris in animal models. This guide presents a comparative summary of these findings against a standard chemotherapeutic agent, Cyclophosphamide, to provide a relevant frame of reference for researchers interested in the potential of this compound and related compounds.

Comparative In Vivo Efficacy of Alstonia scholaris Alkaloid Fraction and Cyclophosphamide

The following data is derived from a study evaluating the anti-cancer effects of the alkaloid fraction of Alstonia scholaris (ASERS) in a murine model of Ehrlich ascites carcinoma (EAC).

Table 1: Comparison of Anti-Tumor Activity in EAC-Bearing Mice

Treatment GroupDoseMedian Survival Time (MST) in DaysAverage Survival Time (AST) in Days% Increase in Lifespan over Control
Control (Saline) -19.518.3-
Alstonia scholaris Alkaloid Fraction (ASERS) 210 mg/kg5449.5176.9%
Cyclophosphamide 240 mg/kg19.518.30% (at this dose in this study, all animals succumbed by day 40)
Combination (ASERS + Cyclophosphamide) 120 mg/kg + 25 mg/kg4240.7116.4% (over control)

Note: The study cited found the 210 mg/kg dose of ASERS to be the most effective, as higher doses showed signs of toxicity. The Cyclophosphamide data reflects the outcome at the dose used as a positive control in this specific study, where it did not show an increase in survival time.

Experimental Protocols

In Vivo Anti-Cancer Activity Assessment in Ehrlich Ascites Carcinoma (EAC) Model

1. Animal Model:

  • Swiss albino mice were used for the study.

  • Ehrlich ascites carcinoma (EAC) cells were propagated in vivo by intraperitoneal inoculation.

2. Tumor Inoculation:

  • EAC cells were aspirated from a donor mouse.

  • A specific number of viable tumor cells were injected intraperitoneally into the experimental mice to induce tumor growth.

3. Treatment Regimen:

  • The alkaloid fraction of Alstonia scholaris (ASERS) was administered orally once daily for 9 consecutive days.

  • The standard chemotherapeutic drug, Cyclophosphamide, was used as a positive control.

  • A control group received saline.

  • Doses were administered based on the body weight of the animals.

4. Evaluation of Anti-Tumor Activity:

  • Survival Time: The lifespan of the mice in each group was monitored, and the Median Survival Time (MST) and Average Survival Time (AST) were calculated.

  • Tumor Volume/Cell Count: The volume of ascitic fluid and the number of viable tumor cells were measured at the end of the experiment.

  • Toxicity: The general health and any signs of toxicity in the animals were observed throughout the study.

Visualizations: Signaling Pathways and Experimental Workflow

Discussion

The data from studies on the alkaloid fraction of Alstonia scholaris suggest that it possesses significant anti-tumor activity in the EAC mouse model, showing a notable increase in the lifespan of treated animals compared to the control group. The mechanism of action is suggested to involve the induction of apoptosis.

It is crucial to reiterate that these results are for a crude alkaloid fraction and not for purified this compound. The observed activity could be due to this compound, other alkaloids present in the extract, or a synergistic effect of multiple compounds.

For researchers interested in this compound, these findings provide a strong rationale for its isolation and subsequent in vivo evaluation to determine its specific contribution to the anti-cancer effects observed with the total alkaloid extract. Future studies should aim to replicate these findings with purified this compound, explore its efficacy in different cancer models (e.g., xenograft models of human cancers), and elucidate its precise mechanism of action. A direct comparison with established chemotherapeutics like Vincristine or Paclitaxel in such studies would be highly valuable for determining its potential as a novel anti-cancer agent.

A Comparative Analysis of Picralinal's SGLT2 Inhibitory Potential Against Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and physiological effects of Picralinal, a picraline-type alkaloid, and metformin, a biguanide, on glucose metabolism. The focus is on the potential SGLT2 inhibitory action of this compound versus the established mechanisms of metformin. This document is intended for an audience with a strong background in biomedical research and drug development.

Executive Summary

Metformin is a cornerstone in the management of type 2 diabetes, primarily acting by reducing hepatic gluconeogenesis and improving insulin sensitivity. It does not inhibit the sodium-glucose cotransporter 2 (SGLT2). In contrast, emerging in vitro evidence suggests that picraline-type alkaloids, a class of compounds that includes this compound, exhibit inhibitory activity against SGLT1 and SGLT2. While specific data for this compound is limited, related alkaloids from Alstonia macrophylla have demonstrated potent SGLT2 inhibition. Furthermore, extracts of Picralima nitida, which contains this compound, have shown to reduce blood glucose levels and inhibit intestinal glucose absorption in preclinical studies, a finding consistent with SGLT1 inhibition. This guide synthesizes the available data to offer a comparative perspective on these two distinct approaches to glycemic control.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound (represented by data from related compounds and extracts) and metformin.

Table 1: In Vitro SGLT2 Inhibitory Activity

CompoundTargetIC50SpeciesAssay System
10-methoxy-N(1)-methylburnamine-17-O-veratrate (Picraline-type alkaloid)SGLT20.5 µM[1]HumanCultured cells expressing SGLT2
Alstiphyllanine D (Picraline-type alkaloid)SGLT22.0 µM[1]HumanCultured cells expressing SGLT2
Alstonia macrophylla methanolic extract (rich in picraline alkaloids)SGLT2Moderate inhibition at 50 µMNot specifiedCultured cells expressing SGLT2
MetforminSGLT2No significant inhibition reported--

Table 2: In Vivo Effects on Blood Glucose in Rodent Models

TreatmentAnimal ModelDoseRoute% Blood Glucose ReductionDuration
Picralima nitida aqueous fruit extractNormoglycemic rats400 mg/kgOral13.18%[2]-
Picralima nitida aqueous fruit extractNormoglycemic rats500 mg/kgOral21.97%[2]-
Picralima nitida seed extractAlloxan-induced diabetic rats300 mg/kgIntraperitoneal83.26%24 hours
MetforminZucker Diabetic Fatty (ZDF) ratsAcutePortal vein infusionSignificant reduction (>220 mg/dL)[3]-

Table 3: Clinical Efficacy of Metformin in Type 2 Diabetes

ParameterDosageChange from BaselineStudy Duration
Fasting Plasma Glucose500 mg/day-19 mg/dL (vs. placebo)[4]11 weeks
Fasting Plasma Glucose2000 mg/day-84 mg/dL (vs. placebo)[4]11 weeks
HbA1c500 mg/day-0.6% (vs. placebo)[4]11 weeks
HbA1c2000 mg/day-2.0% (vs. placebo)[4]11 weeks

Experimental Protocols

In Vitro SGLT2 Inhibition Assay (for Picraline-type Alkaloids)

A common method for assessing SGLT2 inhibition in vitro involves the use of a cell-based fluorescent glucose uptake assay.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT2 (hSGLT2) are typically used.

  • Fluorescent Glucose Analog: A fluorescently labeled, non-metabolizable glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is used as a substrate for SGLT2.

  • Assay Procedure:

    • The hSGLT2-expressing cells are seeded in microplates and cultured to confluency.

    • The cells are washed with a sodium-containing buffer (to enable SGLT activity) and a sodium-free buffer (as a negative control).

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or related alkaloids) or a known SGLT2 inhibitor (e.g., dapagliflozin) as a positive control.

    • 2-NBDG is added to the wells, and the cells are incubated to allow for glucose uptake.

    • The assay is stopped by washing the cells with a cold buffer to remove extracellular 2-NBDG.

    • The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The reduction in fluorescence in the presence of the test compound compared to the vehicle control is used to determine the percentage of inhibition. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Assessment of Blood Glucose in Rodents (for Picralima nitida Extract)

The hypoglycemic effect of Picralima nitida extract has been evaluated in normoglycemic and diabetic rat models.[2][5]

  • Animal Models: Wistar rats are commonly used. Diabetes can be induced by agents like alloxan, which destroys pancreatic beta cells.

  • Treatment Administration: The plant extract is typically administered orally via gavage.

  • Blood Glucose Measurement: Blood samples are collected from the tail vein at various time points after administration of the extract. Blood glucose levels are measured using a glucometer.

  • Experimental Design:

    • Animals are fasted overnight before the experiment.

    • A baseline blood glucose measurement is taken.

    • The animals are divided into groups: a control group receiving the vehicle (e.g., distilled water), a positive control group receiving a known antidiabetic drug (e.g., glibenclamide), and test groups receiving different doses of the Picralima nitida extract.

    • Blood glucose levels are monitored at regular intervals (e.g., 30, 60, 120, 240 minutes) after treatment.

  • Data Analysis: The percentage reduction in blood glucose from baseline is calculated for each group and compared.

Measurement of Hepatic Gluconeogenesis (for Metformin)

The inhibitory effect of metformin on hepatic gluconeogenesis can be assessed in vivo using stable isotope tracers.

  • Animal Models: Mice or rats are often used.

  • Tracer Infusion: A stable isotope-labeled gluconeogenic precursor, such as [3-¹³C]lactate or [U-¹³C]glycerol, is infused intravenously.

  • Metformin Administration: Metformin can be administered orally or via infusion.

  • Sample Collection: Blood samples are collected to measure the enrichment of ¹³C in plasma glucose. Liver tissue can also be collected to measure the concentration of metabolites.

  • Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the isotopic enrichment of glucose and the concentrations of relevant metabolites.

  • Data Analysis: The rate of appearance of ¹³C in glucose is used to calculate the rate of gluconeogenesis. A reduction in this rate in metformin-treated animals compared to controls indicates inhibition of hepatic glucose production. Pyruvate tolerance tests, where pyruvate is administered and the subsequent rise in blood glucose is measured, can also be used to assess in vivo gluconeogenesis.[6]

Signaling Pathways and Mechanisms of Action

Proposed Signaling Pathway for this compound (SGLT2 Inhibition)

This compound, as a picraline-type alkaloid, is hypothesized to act as a competitive inhibitor of SGLT2 in the renal proximal tubules. By blocking SGLT2, it would prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

Picralinal_SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Urine Urine SGLT2->Urine Increased Glucose Excretion This compound This compound This compound->SGLT2 Inhibition

Proposed mechanism of this compound via SGLT2 inhibition.
Established Signaling Pathway for Metformin

Metformin's primary mechanism involves the inhibition of mitochondrial complex I in hepatocytes. This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates several downstream targets, leading to the inhibition of gluconeogenic gene expression and a reduction in hepatic glucose production.

Metformin_Mechanism Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP levels Mito->ATP Decreases AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Increases AMPK AMPK AMP_ATP->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Output Hepatic Glucose Output Gluconeogenesis->Glucose_Output Reduces

Metformin's primary mechanism of action in hepatocytes.

Conclusion

This compound and related alkaloids represent a potential new class of naturally derived SGLT2 inhibitors. The available in vitro data for similar compounds are promising, suggesting potent inhibition of SGLT2. In vivo studies with plant extracts containing this compound support a glucose-lowering effect. However, more research is needed to isolate this compound and definitively characterize its SGLT2 inhibitory activity and pharmacokinetic profile.

Metformin, in contrast, is a well-established therapeutic agent with a distinct, non-SGLT2-mediated mechanism of action. Its primary effects on hepatic gluconeogenesis are well-documented and supported by extensive clinical data.

For drug development professionals, the exploration of picraline-type alkaloids as SGLT2 inhibitors could offer a novel avenue for antidiabetic therapies. Further investigation, including the determination of specific IC50 values for this compound and preclinical efficacy and safety studies, is warranted. A direct comparison of the in vivo glucose-lowering efficacy of purified this compound with metformin would be a critical next step in evaluating its therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Effects of Picralinal and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of the natural indole alkaloid, picralinal, and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The content is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their mechanisms of action and efficacy based on available experimental data.

Introduction to Compounds

Ibuprofen is a well-established NSAID derived from propionic acid. First marketed in the 1960s, it is one of the most common over-the-counter medications used to manage pain, fever, and inflammation.[1] Its pharmacological activity is primarily attributed to its (S)-enantiomer.

This compound is a monoterpene indole alkaloid found in plants of the Apocynaceae family, such as Picralima nitida. Alkaloids from this plant family have been traditionally used in medicine and are known for a range of biological activities, including anti-inflammatory and analgesic effects.[2][3] This guide will utilize data from closely related alkaloids from the Picrasma and Picralima genera as a proxy for this compound, given the limited specific data on this compound itself in common inflammatory models.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ibuprofen and this compound-related alkaloids are mediated through distinct signaling pathways.

Ibuprofen: Cyclooxygenase (COX) Inhibition

Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2][4] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][5][6] By blocking COX-1 and COX-2, ibuprofen effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[2][5]

Ibuprofen_Mechanism AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX

Figure 1: Ibuprofen's COX Inhibition Pathway.
This compound Alkaloids: NF-κB Pathway and Cytokine Modulation

Unlike ibuprofen, the anti-inflammatory action of this compound-related alkaloids, such as β-carbolines from Picrasma quassioides, does not appear to involve the inhibition of COX-2 activity. Instead, their mechanism is linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing NF-κB (p50/p65 subunits) to translocate to the nucleus. There, it triggers the transcription of genes for pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins (e.g., IL-6).

Studies on alkaloids from Picrasma show they inhibit the production of nitric oxide (NO), TNF-α, and IL-6.[3] This suggests they interfere with the NF-κB pathway, preventing the transcription of these key inflammatory mediators.

Picralinal_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation This compound This compound Alkaloids This compound->IKK Inhibition DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Mediators iNOS, TNF-α, IL-6 (Pro-inflammatory Mediators) Genes->Mediators

Figure 2: this compound Alkaloids' NF-κB Inhibition Pathway.

Comparative Efficacy in Preclinical Models

The most common preclinical model for acute inflammation is the carrageenan-induced paw edema assay in rodents. While no studies directly compare this compound and ibuprofen, data from separate studies using this model provide a basis for an indirect comparison.

Note: The data for this compound is represented by pseudo-akuammigine, a structurally related indole alkaloid isolated from Picralima nitida.

Compound Dose (Oral) Animal Model Time Point % Inhibition of Edema Reference
Ibuprofen 40 mg/kgMouse3 hours66.46%[5]
Pseudo-akuammigine 50 mg/kgRat6 hours (total)44.2% (calculated)¹[2]

¹Calculation based on the reported reduction of total paw swelling to 55.8% of the control response, signifying a 44.2% inhibition.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the efficacy of acute anti-inflammatory agents.

Objective: To induce localized, acute inflammation in the paw of a rodent using carrageenan and to measure the inhibitory effect of a test compound on the resulting edema.

Methodology:

  • Animal Acclimatization: Wistar rats or Swiss albino mice (typically 150-200g) are housed in standard laboratory conditions with free access to food and water for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., ibuprofen), and one or more test compound groups (e.g., this compound alkaloid) at varying doses.

  • Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured again at specific intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Experimental_Workflow A Animal Acclimatization (1 week) B Random Grouping (Control, Standard, Test) A->B C Measure Baseline Paw Volume (V₀) B->C D Administer Compound or Vehicle (Oral, 1 hr pre-carrageenan) C->D E Induce Inflammation (0.1 mL 1% Carrageenan Injection) D->E F Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours E->F G Calculate Edema (Vt - V₀) & Percentage Inhibition F->G

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

Summary and Conclusion

Ibuprofen and this compound-related alkaloids demonstrate anti-inflammatory effects through fundamentally different mechanisms.

  • Ibuprofen acts as a direct inhibitor of COX enzymes, preventing the synthesis of prostaglandins. This mechanism is well-characterized and is the basis for its widespread clinical use.

  • This compound-related alkaloids appear to exert their effects by modulating the NF-κB signaling pathway. By inhibiting this pathway, they suppress the production of a cascade of downstream inflammatory mediators like iNOS, TNF-α, and IL-6, without directly affecting COX-2.

While direct comparative data is lacking, the available evidence from the carrageenan-induced paw edema model suggests that both classes of compounds are effective at reducing acute inflammation. Ibuprofen at 40 mg/kg showed a 66.46% inhibition after 3 hours, while the related alkaloid pseudo-akuammigine at 50 mg/kg resulted in a 44.2% inhibition of total edema over 6 hours. The differing mechanisms of action suggest that indole alkaloids like this compound could offer alternative therapeutic strategies for inflammatory conditions, particularly where COX inhibition is not desired or is contraindicated. Further head-to-head studies are warranted to definitively establish the comparative potency and therapeutic potential of this compound.

References

Picralinal's Potential Unveiled: A Comparative Guide to its SGLT Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Picralinal's target deconvolution studies, focusing on its inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). The data is presented alongside well-established SGLT inhibitors to provide a clear perspective on its potential therapeutic applications.

This compound, a picraline-type indole alkaloid isolated from plants of the Alstonia genus, has emerged as a molecule of interest due to its bioactivity. Target deconvolution studies are crucial in elucidating the mechanism of action of such natural products. This guide synthesizes available data to compare this compound's performance against known SGLT inhibitors, providing a foundation for further research and development.

Comparative Analysis of SGLT Inhibition

Target identification studies have pointed towards the sodium-glucose cotransporters SGLT1 and SGLT2 as primary targets of this compound and related alkaloids.[1] While specific quantitative data for this compound is still emerging, studies on closely related compounds and extracts from Alstonia macrophylla provide valuable insights into its inhibitory potential.

For a comprehensive comparison, this guide includes data for Dapagliflozin, an FDA-approved SGLT2 inhibitor, and Phlorizin, a natural non-selective SGLT inhibitor.

CompoundTarget(s)IC50 (SGLT1)IC50 (SGLT2)Selectivity (SGLT1/SGLT2)Source of Compound
This compound (in methanolic extract) SGLT1/SGLT2ModerateModerateNot DeterminedAlstonia macrophylla
10-methoxy-N(1)-methylburnamine-17-O-veratrate SGLT1/SGLT24.0 µM0.5 µM8Alstonia macrophylla
Dapagliflozin SGLT21.4 µM1.1 nM~1273Synthetic
Phlorizin SGLT1/SGLT2140 nM11 nM~12.7Malus (Apple) genus

Note: The inhibitory activity of this compound is reported as "moderate" at a concentration of 50 µM from a methanolic extract rich in picraline-type alkaloids.[1] The data for 10-methoxy-N(1)-methylburnamine-17-O-veratrate, a structurally related alkaloid from the same plant, is included to provide a more quantitative perspective on the potential of this compound class.[1] Dapagliflozin IC50 values are 1.4 µM for SGLT1 and 1.1 nM for SGLT2.[2] Phlorizin exhibits IC50 values of 140 nM for SGLT1 and 11 nM for SGLT2.

Signaling Pathway of SGLT Inhibition

The primary mechanism of action for this compound and other SGLT inhibitors involves the blockage of glucose reabsorption in the kidneys and absorption in the intestine. This leads to a reduction in blood glucose levels.

SGLT_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Lumen cluster_interstitial_fluid Interstitial Fluid Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Transport Glucose_Na_in Glucose + Na+ (reabsorbed) SGLT2->Glucose_Na_in Bloodstream Bloodstream Glucose_Na_in->Bloodstream GLUT2-mediated This compound This compound This compound->SGLT2 blocks Inhibition Inhibition

SGLT2 Inhibition by this compound in the Kidney.

Experimental Protocols

The following is a generalized protocol for a cell-based SGLT inhibition assay, a common method for evaluating the potency of compounds like this compound. This protocol is based on methodologies described for screening SGLT inhibitors using a fluorescent glucose analog, 2-NBDG.[3][4][5]

Cell-Based SGLT Inhibition Assay Protocol

1. Cell Culture and Seeding:

  • Human Embryonic Kidney (HEK293) cells stably expressing human SGLT1 or SGLT2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[3][4]

  • Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

2. Compound Incubation:

  • The culture medium is removed, and cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are then incubated with varying concentrations of the test compound (e.g., this compound, Dapagliflozin) or vehicle control for 15-30 minutes at 37°C.

3. Glucose Uptake Assay:

  • A solution containing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is added to each well to a final concentration of 10-50 µM.

  • The plate is incubated for 30-60 minutes at 37°C to allow for glucose uptake.

4. Measurement and Analysis:

  • The 2-NBDG containing solution is removed, and the cells are washed with a cold buffer to stop the uptake.

  • The fluorescence intensity within the cells is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by fitting the data to a dose-response curve.

SGLT_Assay_Workflow A Seed HEK293 cells expressing SGLT1/2 B Incubate with this compound or comparator A->B C Add fluorescent glucose analog (2-NBDG) B->C D Incubate to allow glucose uptake C->D E Wash to remove excess 2-NBDG D->E F Measure intracellular fluorescence E->F G Calculate IC50 values F->G

Workflow for a cell-based SGLT inhibition assay.

Concluding Remarks

The available data suggests that this compound and related picraline-type alkaloids are promising natural inhibitors of SGLT1 and SGLT2. While direct quantitative comparisons with established drugs like Dapagliflozin are preliminary due to the limited availability of specific IC50 values for this compound, the inhibitory activity of related compounds warrants further investigation. The provided experimental protocol offers a standardized method for researchers to quantitatively assess the potency and selectivity of this compound and its derivatives. Future target deconvolution studies employing techniques such as affinity chromatography coupled with mass spectrometry could further elucidate the complete target profile of this compound, potentially revealing additional mechanisms of action and therapeutic applications.

References

Efficacy of Picralinal and Related Compounds from Alstonia scholaris in Cancer Cell Line Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralinal, an indole alkaloid isolated from Alstonia scholaris, belongs to a class of compounds that have garnered interest for their potential therapeutic properties. However, detailed studies on the specific anticancer efficacy of isolated this compound are limited in publicly available literature. This guide, therefore, provides a comparative overview of the anticancer activities of extracts from Alstonia scholaris and its other constituent alkaloids, which have been more extensively studied. This information serves as a valuable resource for researchers interested in the therapeutic potential of natural products derived from this plant.

The data presented herein is compiled from various in vitro studies on different cancer cell lines. While direct comparisons are challenging due to variations in experimental protocols, this guide aims to provide a structured summary to inform future research and drug development efforts.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Alstonia scholaris extracts and its isolated alkaloids against various cancer cell lines, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

Compound/Extract Cancer Cell Line Cell Type IC50 (µg/mL) Assay Reference
Alstonia scholaris Ethyl Acetate ExtractHepG2Human Liver Carcinoma225.8 ± 0.36MTT[1]
Alstonia scholaris Methanolic ExtractHT-29Human Colon Adenocarcinoma239.4 ± 3.51MTT[1]
Alstonia scholaris Chloroform ExtractHepG2Human Liver Carcinoma416.7 ± 1.32MTT[1]
Alstonia scholaris Ethanolic ExtractA-549Human Lung Carcinoma-SRB[2][3]
KBHuman Oral Carcinoma-SRB[2][3]
MCF-7Human Breast Adenocarcinoma-SRB[2][3]
SK-N-MCHuman Neuroblastoma-SRB[2][3]
SW-620Human Colon Adenocarcinoma-SRB[2][3]

Note: Specific IC50 values for the ethanolic extract in the SRB assay were not provided in the abstract.

Experimental Protocols

The data presented in this guide are primarily derived from two common in vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Alstonia scholaris extracts) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

General Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound.

  • Cell Fixation: After the treatment period, cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm).

  • IC50 Calculation: A dose-response curve is generated to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

While the specific signaling pathway modulated by this compound is not yet elucidated, many alkaloids exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The diagram below illustrates a generalized signaling pathway often implicated in the anticancer activity of natural alkaloids.

Generalized_Alkaloid_Anticancer_Pathway Alkaloid This compound / Related Alkaloid CellSurfaceReceptor Cell Surface Receptor Alkaloid->CellSurfaceReceptor ROS ↑ Reactive Oxygen Species (ROS) Alkaloid->ROS Mitochondria Mitochondria Alkaloid->Mitochondria CellCycle Cell Cycle Progression Alkaloid->CellCycle Inhibits ROS->Mitochondria Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest

Caption: Generalized signaling pathway for alkaloid-induced anticancer effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening natural compounds like this compound for their anticancer efficacy.

Experimental_Workflow Start Start: Plant Material (Alstonia scholaris) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Cytotoxicity In Vitro Cytotoxicity Screening (MTT, SRB assays) Isolation->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellLines Panel of Cancer Cell Lines CellLines->Cytotoxicity ApoptosisAssay Apoptosis Assays (Annexin V, Caspase activity) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycleAssay Signaling Signaling Pathway Analysis (Western Blot, PCR) Mechanism->Signaling End Lead Compound Identification ApoptosisAssay->End CellCycleAssay->End Signaling->End

Caption: Workflow for anticancer screening of natural products.

Conclusion and Future Directions

The available evidence suggests that extracts from Alstonia scholaris possess significant cytotoxic activity against a range of cancer cell lines. This activity is likely attributable to the complex mixture of alkaloids present in the plant, including but not limited to this compound. The lack of specific data on this compound underscores the need for further research to isolate this compound and evaluate its individual anticancer potential.

Future studies should focus on:

  • Isolation and Purification: Developing efficient methods to isolate this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Efficacy: Screening pure this compound against a broad panel of cancer cell lines to determine its IC50 values and compare its potency with other known anticancer agents.

  • Mechanism of Action: Investigating the molecular mechanisms by which this compound exerts its effects, including its impact on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Studies: If promising in vitro results are obtained, progressing to in vivo animal models to assess the efficacy and safety of this compound as a potential therapeutic agent.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and other related alkaloids from Alstonia scholaris in the fight against cancer.

References

Unveiling the Analgesic Potential of Picralinal Alkaloids in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic effects of alkaloids derived from Picralima nitida, often referred to collectively in traditional contexts and emerging research, which we will term "Picralinal" for the purpose of this guide. The primary active compounds responsible for the analgesic properties are a group of indole alkaloids, including akuammine, akuammidine, and pseudo-akuammigine.[1][2] This document summarizes the available preclinical data, compares their efficacy with established analgesics, and provides detailed experimental protocols for the key pain models used in their validation.

Comparative Analgesic Efficacy

The analgesic effects of this compound alkaloids have been evaluated in various rodent models of pain. The primary mechanism of action for these alkaloids is through their interaction with opioid receptors.[1][3] The following tables summarize the quantitative data from key studies, comparing the effects of different this compound alkaloids with morphine, a standard opioid analgesic.

Table 1: Analgesic Activity of Pseudo-akuammigine in Thermal Nociception Models (Mice)

TreatmentDose (mg/kg, s.c.)Tail Flick Assay (%MPE)Hot Plate Assay (%MPE)
Pseudo-akuammigine 5Statistically significant antinociception at 30 and 60 minutesMinimal yet statistically significant antinociception at 30 minutes
10No significant antinociception at 30 minutesNo significant antinociception at 30 minutes
Morphine 6P < 0.001 vs. vehicle P < 0.001 vs. vehicle

%MPE = Maximum Possible Effect. Data is expressed as %MPE normalized to a saline baseline.[1][4]

Table 2: Analgesic Activity of Akuammine and Akuammidine in Thermal Nociception Models (Mice)

AlkaloidDose (mg/kg, s.c.)Tail Flick Assay (%MPE)Hot Plate Assay (%MPE)
Akuammine 3^P < 0.05 vs vehicle^^P < 0.01 vs vehicle
10∂P < 0.05 vs vehicle∂P < 0.05 vs vehicle
30#P < 0.05 vs vehicle#P < 0.05 vs vehicle
60**P < 0.01 vs vehicle*P < 0.05 vs vehicle
Akuammidine 3^P < 0.05 vs vehicle^^P < 0.01 vs vehicle
10∂P < 0.05 vs vehicle∂P < 0.05 vs vehicle
30#P < 0.05 vs vehicle#P < 0.05 vs vehicle

Data is expressed as maximum possible effect (%MPE) normalized to a saline baseline. Statistical significance is indicated by the symbols corresponding to different p-values as reported in the source.[5][6]

Table 3: Comparative Potency of Pseudo-akuammigine

CompoundED50 (µM)Potency vs. MorphinePotency vs. Indomethacin
Pseudo-akuammigine 103.5 times less potent1.6 times less potent
Morphine 2.9--
Indomethacin 6.3--

ED50 values were determined in the rat tail flick test.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

opioid_signaling_pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_Channel->Ca_ion Influx ↓ K_ion K+ K_Channel->K_ion Efflux ↑ This compound This compound Alkaloid This compound->Opioid_Receptor Binds to ATP ATP ATP->AC Analgesia Analgesia Ca_ion->Analgesia Leads to Hyperpolarization & Reduced Neuronal Excitability K_ion->Analgesia Leads to Hyperpolarization & Reduced Neuronal Excitability

Caption: Opioid receptor signaling pathway activated by this compound alkaloids.

experimental_workflows cluster_hot_plate Hot Plate Test Workflow cluster_tail_flick Tail Flick Test Workflow cluster_carrageenan Carrageenan-Induced Paw Edema Workflow hp1 Administer Test Compound (e.g., this compound alkaloid, Morphine) hp2 Place Animal on Hot Plate (Constant Temperature) hp1->hp2 hp3 Measure Latency to Lick Paw or Jump hp2->hp3 hp4 Increased Latency = Analgesic Effect hp3->hp4 tf1 Administer Test Compound tf2 Apply Radiant Heat to Tail tf1->tf2 tf3 Measure Latency to Flick Tail tf2->tf3 tf4 Increased Latency = Analgesic Effect tf3->tf4 cp1 Administer Test Compound cp2 Inject Carrageenan into Paw cp1->cp2 cp3 Measure Paw Volume (Plethysmometer) at Intervals cp2->cp3 cp4 Reduced Edema = Anti-inflammatory/Analgesic Effect cp3->cp4

Caption: Experimental workflows for common preclinical pain models.

Detailed Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess thermal pain sensitivity, particularly for centrally acting analgesics.[8][9]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to keep the animal on the heated area.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[10][11]

    • Animals are habituated to the testing room before the experiment.

    • The test compound (e.g., this compound alkaloid or a reference drug) or vehicle is administered to the animal at a predetermined time before the test.

    • The animal is placed on the hot plate, and a timer is started simultaneously.

    • The latency to the first sign of nociception, usually paw licking or jumping, is recorded.[8]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Endpoint: A significant increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.

Tail Flick Test

The tail flick test is another common method for evaluating the analgesic efficacy of compounds against thermal pain.[12]

  • Apparatus: A tail flick apparatus that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The animal is gently restrained, often in a specialized holder, with its tail exposed.

    • The radiant heat source is positioned on a specific part of the tail.

    • The time taken for the animal to "flick" or withdraw its tail from the heat source is measured automatically by a sensor.[12]

    • A cut-off time is used to avoid tissue damage.

  • Endpoint: An increase in the tail flick latency indicates an antinociceptive effect.

Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory and analgesic effects of a compound in a model of acute inflammation.[13][14][15]

  • Materials: Carrageenan solution (typically 1% in saline), a plethysmometer or calipers for measuring paw volume/thickness.

  • Procedure:

    • The test compound or vehicle is administered to the animal.

    • After a set period (e.g., 30-60 minutes), a small volume of carrageenan solution is injected into the sub-plantar region of the animal's hind paw.[13][16]

    • The volume or thickness of the paw is measured at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).[13][17]

  • Endpoint: A significant reduction in the increase in paw volume in the treated group compared to the vehicle group indicates anti-inflammatory activity. This model also has a pain component that can be assessed through hyperalgesia testing.

Conclusion

The alkaloids from Picralima nitida, herein referred to as this compound, demonstrate analgesic properties in preclinical models of pain, primarily through their action on opioid receptors. While their potency appears to be lower than that of morphine, they represent a distinct structural class of compounds that could serve as a foundation for the development of novel analgesics.[1] Further research is warranted to fully elucidate the pharmacological profile of each individual alkaloid, explore potential synergistic effects, and evaluate their efficacy and safety in more complex and chronic pain models. The conflicting data between different animal models also highlights the need for further investigation to understand the translational potential of these compounds.[1]

References

A Comparative Analysis of Picralinal from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the extraction, quantification, and biological activities of the monoterpenoid indole alkaloid, Picralinal, from various plant sources.

Introduction

This compound, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties. This guide provides a comparative overview of this compound derived from different plant sources, focusing on its extraction, yield, and biological activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to explore the pharmacological potential of this natural compound.

Plant Sources of this compound

The primary and most well-documented botanical source of this compound is Alstonia scholaris, a large evergreen tree commonly known as the "Devil's Tree" or "Saptaparni." this compound has been isolated from various parts of this plant, including the leaves, bark, and fruits.[1][2] While other species of the Alstonia genus, such as Alstonia macrophylla, are known to produce a variety of picraline-type alkaloids, the presence and yield of this compound specifically in these species are not as extensively documented. Comparative phytochemical analyses have suggested that the alkaloidal profiles of Alstonia scholaris and Alstonia macrophylla are distinct, underscoring the need for species-specific investigation for this compound sourcing.

Comparative Yield of this compound

Quantitative analysis of this compound content in different parts of Alstonia scholaris reveals significant variation. A study utilizing ¹H NMR-based quantitative analysis demonstrated that the fruits of Alstonia scholaris contain the highest concentration of this compound, followed by the flowers. The concentration of this compound in the fruits was reported to be 38.13 ± 0.1472 µg/g of the dry weight of the sample.[1] This data suggests that for maximizing the yield of this compound, the fruits would be the most suitable plant part for extraction.

Plant SourcePlant PartThis compound Yield (µg/g dry weight)
Alstonia scholarisFruits38.13 ± 0.1472[1]
Alstonia scholarisFlowersHigh concentration (exact value not specified)[1]
Alstonia scholarisTrunk BarkContains this compound (exact value not specified)[1]
Alstonia scholarisLeavesContains this compound (exact value not specified)[2][3]

Experimental Protocols

General Extraction and Isolation of this compound

The following protocol outlines a general method for the extraction and isolation of alkaloids, including this compound, from Alstonia scholaris plant material. This procedure is a composite of established methods for alkaloid extraction from this genus.[4][5][6]

1. Preparation of Plant Material:

  • Collect the desired plant parts (e.g., leaves, bark, or fruit) of Alstonia scholaris.

  • Thoroughly wash the plant material with water to remove any dirt and debris.

  • Shade-dry the plant material at room temperature until it is completely free of moisture.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Acid-Base Extraction:

  • Macerate the powdered plant material in an acidic solution (e.g., 1% HCl in water) overnight at room temperature.[4] This step protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic solution.

  • Filter the mixture to separate the acidic extract from the solid plant residue.

  • Basify the acidic extract by adding a base (e.g., 25% NH4OH solution) until the pH reaches approximately 9-10.[4] This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as chloroform. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.[4]

  • Combine the organic extracts and wash them with distilled water to remove any residual base or other water-soluble impurities.

  • Dry the organic extract over a drying agent like anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Purification by Column Chromatography:

  • The crude alkaloid extract can be further purified using column chromatography.

  • Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).[5][6]

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with the solvent system, gradually increasing the polarity.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane: Ethyl acetate, 14:6) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).[7]

  • Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.

4. Further Purification and Characterization:

  • For higher purity, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[8]

  • The structure and identity of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

While extensive research has been conducted on the pharmacological properties of crude extracts of Alstonia scholaris, specific studies on the biological activities of isolated this compound are limited. The extracts have been reported to possess a wide range of activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3] It is plausible that this compound contributes to these observed effects.

Potential Signaling Pathways

To date, specific signaling pathways directly modulated by this compound have not been definitively elucidated in the scientific literature. However, based on the known biological activities of other indole alkaloids and extracts from the Alstonia genus, several signaling pathways are of interest for future investigation into the mechanism of action of this compound. These include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10][11][12]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.[13][14][15][16][17]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.[18][19][20][21][22]

Further research is required to determine if and how this compound interacts with these or other signaling pathways to exert its biological effects.

Experimental Workflows and Logical Relationships

Experimental Workflow for this compound Isolation and Bioactivity Screening

G cluster_0 Plant Material Processing cluster_1 Extraction and Purification cluster_2 Bioactivity Assessment cluster_3 Mechanism of Action Studies Collection of Alstonia scholaris Collection of Alstonia scholaris Drying and Powdering Drying and Powdering Collection of Alstonia scholaris->Drying and Powdering Acid-Base Extraction Acid-Base Extraction Drying and Powdering->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Isolated this compound Isolated this compound HPLC Purification->Isolated this compound Anti-inflammatory assays Anti-inflammatory assays Isolated this compound->Anti-inflammatory assays Cytotoxicity assays (Cancer cell lines) Cytotoxicity assays (Cancer cell lines) Isolated this compound->Cytotoxicity assays (Cancer cell lines) Neuroprotection assays Neuroprotection assays Isolated this compound->Neuroprotection assays In vitro assays In vitro assays Signaling Pathway Analysis Signaling Pathway Analysis In vitro assays->Signaling Pathway Analysis Anti-inflammatory assays->In vitro assays Cytotoxicity assays (Cancer cell lines)->In vitro assays Neuroprotection assays->In vitro assays Western Blot (NF-κB, MAPK, PI3K/Akt) Western Blot (NF-κB, MAPK, PI3K/Akt) Western Blot (NF-κB, MAPK, PI3K/Akt)->Signaling Pathway Analysis Reporter Gene Assays Reporter Gene Assays Reporter Gene Assays->Signaling Pathway Analysis

Workflow for this compound isolation and activity screening.
Postulated Signaling Pathways for this compound's Biological Activity

G cluster_0 Potential Cellular Effects cluster_1 Potential Signaling Pathways This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway MAPK Pathway MAPK Pathway This compound->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Anti-inflammatory Effect Anti-inflammatory Effect Apoptosis Induction Apoptosis Induction Neuroprotection Neuroprotection NF-κB Pathway->Anti-inflammatory Effect MAPK Pathway->Apoptosis Induction PI3K/Akt Pathway->Apoptosis Induction PI3K/Akt Pathway->Neuroprotection

Postulated signaling pathways for this compound's activity.

Conclusion

Alstonia scholaris stands out as a primary source for the isolation of this compound, with the fruits exhibiting the highest concentration of this valuable alkaloid. While standardized methods for its extraction and purification are available, there is a clear need for further research to quantify the yield and purity of this compound from different plant parts and to explore other potential botanical sources. Moreover, the precise biological activities and the underlying molecular mechanisms of action of this compound remain largely unexplored. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential. This will be a critical step in advancing the development of this compound-based pharmaceuticals.

References

Independent Validation of Picralinal Research: A Comparative Analysis of Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current state of published research on Picralinal and related indole alkaloids. Due to a notable lack of independent validation studies specifically on isolated this compound, this document focuses on the broader context of alkaloids derived from Alstonia scholaris and Picralima nitida (Akuamma seeds). The objective is to offer a comparative analysis based on the available experimental data for these related compounds, thereby providing a foundational understanding for future research and development.

Introduction to this compound and Related Alkaloids

This compound is an indole alkaloid identified in the medicinal plants Alstonia scholaris and Picralima nitida.[1][2] Research into the pharmacological properties of these plants has revealed a complex mixture of structurally similar alkaloids, including akuammine, akuammidine, pseudoakuammigine, and akuammicine.[3][4][5] While traditional use suggests analgesic and anti-inflammatory properties, rigorous scientific validation of isolated this compound remains limited. The majority of contemporary research has focused on the alkaloid mixture from Picralima nitida or on more abundant related alkaloids like akuammicine.

Comparative Analysis of Opioid Receptor Activity

Recent studies have predominantly investigated the interaction of alkaloids from Picralima nitida with opioid receptors. This research indicates that various alkaloids within this class exhibit distinct binding affinities and functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional activities of several key alkaloids from Picralima nitida at different opioid receptors, as reported in published studies. It is important to note the absence of specific data for this compound in these comparative assays.

AlkaloidReceptor TargetBinding Affinity (Ki, µM)Functional ActivitySource
Akuammidine µ-opioid0.6Agonist[5]
δ-opioid2.4-[5]
κ-opioid8.6-[5]
Akuammine µ-opioid0.5Antagonist[5]
Akuammicine κ-opioid0.2Full Agonist[5]
µ-opioid--
δ-opioid--
Pseudoakuammigine µ-opioidMicromolar activityLimited efficacy in analgesia assays[3]
Picraline Opioid receptors-Opioid-preferring activity[3]

Experimental Protocols

The data presented in this guide are derived from studies employing a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of alkaloids for opioid receptors.

  • Methodology:

    • Membrane preparations from cells expressing specific opioid receptor subtypes (µ, δ, or κ) were used.

    • Membranes were incubated with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid, [³H]U69,593 for κ-opioid) and varying concentrations of the test alkaloid.

    • Following incubation, the membranes were washed to remove unbound ligand.

    • The amount of bound radioactivity was measured using liquid scintillation counting.

    • The Ki values were calculated from the IC50 values (the concentration of alkaloid that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.[5]

Isolated Tissue Bioassays
  • Objective: To determine the functional activity (agonist or antagonist) of alkaloids at opioid receptors.

  • Methodology:

    • Isolated tissues containing specific opioid receptor subtypes were used (e.g., mouse vas deferens for µ- and δ-opioid receptors, guinea pig ileum for µ- and κ-opioid receptors).

    • Tissues were mounted in an organ bath and electrically stimulated to induce contractions.

    • The test alkaloid was added to the bath, and the effect on electrically stimulated contractions was measured.

    • Agonists inhibit contractions, while antagonists reverse the inhibitory effect of a known agonist.

    • For antagonists, the pKB value is calculated, which represents the negative logarithm of the molar concentration of the antagonist that produces a twofold shift to the right in the concentration-response curve of an agonist.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes described in the literature for related alkaloids, the following diagrams are provided.

experimental_workflow cluster_extraction Alkaloid Isolation cluster_assays Pharmacological Evaluation Picralima_nitida_seeds Picralima nitida seeds Extraction Solvent Extraction Picralima_nitida_seeds->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification pH-Zone-Refining Countercurrent Chromatography Crude_Extract->Purification Isolated_Alkaloids Isolated Alkaloids (Akuammicine, etc.) Purification->Isolated_Alkaloids Binding_Assay Radioligand Binding Assay Isolated_Alkaloids->Binding_Assay Functional_Assay Isolated Tissue Bioassay Isolated_Alkaloids->Functional_Assay

Workflow for the isolation and pharmacological evaluation of alkaloids.

kappa_opioid_pathway Akuammicine Akuammicine KOR Kappa Opioid Receptor (KOR) Akuammicine->KOR Gi_Go Gi/Go Protein KOR->Gi_Go MAPK MAPK Pathway KOR->MAPK AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia MAPK->Analgesia

Simplified signaling pathway for a KOR agonist like Akuammicine.

Conclusion and Future Directions

The existing body of scientific literature provides a foundational understanding of the opioid receptor activity of alkaloids from Picralima nitida. Notably, akuammicine has been identified as a potent kappa-opioid receptor agonist.[5] However, there is a conspicuous absence of dedicated research and independent validation for this compound.

Future research should prioritize the isolation and purification of this compound to enable a thorough pharmacological characterization. Comparative studies with other alkaloids from Alstonia scholaris and Picralima nitida, as well as with standard opioid receptor ligands, are essential to elucidate its specific mechanism of action and therapeutic potential. Such studies will be critical in validating the traditional medicinal uses of these plants and in guiding the development of novel therapeutics.

References

Assessing the Therapeutic Index of Picralinal: A Comparative Analysis with SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Picralinal, a key alkaloid from Alstonia scholaris, against established sodium-glucose cotransporter-2 (SGLT2) inhibitors. Due to the limited availability of specific toxicological and efficacy data for isolated this compound, this analysis utilizes data from Alstonia scholaris extracts as a proxy. This guide aims to offer a data-driven comparison to inform further research and drug development efforts.

Quantitative Data Summary

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the toxic and effective doses.

Compound/ExtractAnimal ModelLD50 (Oral)ED50 (Oral, Antidiabetic Effect)Estimated Therapeutic Index (LD50/ED50)
Alstonia scholaris (Total Alkaloid Extract)Mouse5.48 g/kg[1]--
Alstonia scholaris (Methanolic Extract)Rat> 2000 mg/kg[2]150 - 400 mg/kg[2][3][4][5]~5 - >13.3
CanagliflozinRat-~10 mg/kg[6]-
Dapagliflozin-500 mg/kg (ATE)~0.1 - 1.0 mg/kg (Rat)[7][8][9]~500 - 5000
Empagliflozin-> 10,000 mg/kg[10]0.6 mg/kg (Rat)[1]>16,667

Signaling Pathway of SGLT2 Inhibitors

The primary mechanism of action for SGLT2 inhibitors involves the blockade of the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug Pharmacological Intervention cluster_effect Physiological Effect SGLT2 SGLT2 Glucose_Na_in Glucose & Na+ Reabsorption SGLT2->Glucose_Na_in Facilitates Reduced_Reabsorption Reduced Glucose Reabsorption Bloodstream Bloodstream Glucose_Na_in->Bloodstream Urine Urine Picralinal_AS This compound / A. scholaris (Potential SGLT2 Inhibition) Picralinal_AS->SGLT2 Potential Inhibition SGLT2_inhibitor SGLT2 Inhibitors (e.g., Canagliflozin) SGLT2_inhibitor->SGLT2 Inhibits Increased_Excretion Increased Urinary Glucose Excretion Reduced_Reabsorption->Increased_Excretion Increased_Excretion->Urine Lowered_BG Lowered Blood Glucose Increased_Excretion->Lowered_BG

Caption: Mechanism of SGLT2 Inhibition.

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines the determination of the acute oral toxicity of a substance, which can be used to determine the LD50.

  • Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed in standard cages under controlled environmental conditions (temperature, humidity, and light-dark cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, saline, or a suspension). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.

  • Administration: The test substance is administered in a single dose by oral gavage to fasted animals.

  • Procedure:

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • A group of three animals of a single sex is dosed at the starting level.

    • The outcome (mortality or survival) is observed for up to 14 days.

    • If mortality occurs in two or three animals, the test is repeated at a lower dose level. If no or one animal dies, the test is repeated at a higher dose level.

    • This stepwise procedure continues until the dose causing mortality in two out of three animals is identified, or no mortality is observed at the highest dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.

  • Pathology: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

Assessment of Antidiabetic Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rodent Model

This protocol describes the induction of diabetes in rodents and the subsequent evaluation of a test substance's ability to lower blood glucose.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Induction of Diabetes:

    • Animals are fasted overnight.

    • A freshly prepared solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5) is administered via a single intraperitoneal injection (typically 40-65 mg/kg).

    • Diabetes is confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Animals with fasting blood glucose above a predetermined level (e.g., >250 mg/dL) are considered diabetic and included in the study.

  • Experimental Design:

    • Diabetic animals are randomly divided into several groups:

      • Diabetic control (vehicle-treated)

      • Positive control (treated with a known antidiabetic drug, e.g., glibenclamide or an SGLT2 inhibitor)

      • Test groups (treated with different doses of the test substance, e.g., Alstonia scholaris extract).

    • A non-diabetic normal control group is also included.

  • Treatment: The test substance and control drugs are administered orally once daily for a specified period (e.g., 28 days).

  • Efficacy Evaluation:

    • Fasting Blood Glucose: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) after an overnight fast, and glucose levels are measured using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be performed.

      • Animals are fasted overnight.

      • A baseline blood sample is taken.

      • The test substance or vehicle is administered orally.

      • After a specific time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

      • Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure blood glucose levels.

  • Data Analysis: The percentage reduction in fasting blood glucose is calculated. For the OGTT, the area under the curve (AUC) for glucose is calculated and compared between groups.

Comparative Discussion

The available preclinical data suggests a significant difference in the therapeutic indices of Alstonia scholaris extracts and the approved SGLT2 inhibitors.

Alstonia scholaris Extract: The methanolic extract of Alstonia scholaris exhibits a relatively wide margin of safety in acute toxicity studies in rats, with no mortality observed at doses up to 2000 mg/kg.[2] The effective doses for achieving a significant antidiabetic effect in rodent models range from 150 to 400 mg/kg.[2][3][4][5] This provides an estimated therapeutic index of approximately 5 to over 13.3. The total alkaloid extract was found to have an LD50 of 5.48 g/kg in mice.[1] While this indicates a degree of safety, it is considerably lower than that of some SGLT2 inhibitors.

SGLT2 Inhibitors: The SGLT2 inhibitors, as a class, appear to have a very high therapeutic index. Empagliflozin, in particular, has a reported oral LD50 of over 10,000 mg/kg, while its effective dose for glucose lowering in rats is as low as 0.6 mg/kg, resulting in an exceptionally high estimated therapeutic index of over 16,667.[1][10] Dapagliflozin also shows a favorable profile with an ATE LD50 of 500 mg/kg and effective doses in the range of 0.1-1.0 mg/kg in rats, suggesting a therapeutic index in the range of 500 to 5000.[7][8][9] While a specific LD50 for Canagliflozin was not identified, its effective dose in diabetic rats is around 10 mg/kg.[6]

Conclusion

Based on the available preclinical data, the SGLT2 inhibitors demonstrate a substantially wider therapeutic margin compared to the extracts of Alstonia scholaris. This is primarily due to their high potency (low effective doses) and very low acute toxicity.

It is crucial to emphasize that this comparison is based on data from Alstonia scholaris extracts and not on the isolated compound this compound. The therapeutic index of purified this compound could differ significantly. Further research is warranted to isolate this compound and determine its specific LD50 and ED50 values to accurately assess its therapeutic potential and safety profile. The experimental protocols provided in this guide can serve as a foundation for such future investigations. This comparative analysis underscores the importance of rigorous toxicological and efficacy testing in the early stages of drug development.

References

Safety Operating Guide

Proper Disposal of Picralinal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of Picralinal, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is the first step toward safe and compliant disposal. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

Table 1: General Guidelines for Chemical Waste Segregation

Waste CategoryExamplesStorage Container Requirements
Solid Bioactive Waste Unused this compound powder, contaminated consumables (e.g., weigh boats, filter paper, gloves)Clearly labeled, sealed, and puncture-resistant container.
Liquid Bioactive Waste (Non-halogenated) This compound solutions in organic solvents (e.g., ethanol, methanol, DMSO)Clearly labeled, sealed, and chemically compatible solvent waste container.
Liquid Bioactive Waste (Halogenated) This compound solutions in halogenated solvents (e.g., dichloromethane, chloroform)Separate, clearly labeled, sealed, and chemically compatible halogenated solvent waste container.
Aqueous Waste Dilute aqueous solutions containing this compoundLabeled, sealed container. pH should be neutral (6-8) before collection.
Sharps Waste Needles, syringes, or broken glass contaminated with this compoundPuncture-resistant sharps container.

Disposal Workflow for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and compliant disposal workflow must be followed. The primary route for disposal is through a licensed hazardous waste disposal company.

DisposalWorkflow start Start: this compound Waste Generated is_sds_available Is a specific this compound Safety Data Sheet (SDS) available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes no_sds No SDS available. Treat as hazardous chemical waste. is_sds_available->no_sds No end End: Disposal Complete follow_sds->end segregate Segregate waste by type: Solid, Liquid (Halogenated/ Non-halogenated), Aqueous, Sharps. no_sds->segregate label_waste Label waste containers clearly: 'Hazardous Waste - this compound', list components and concentrations. segregate->label_waste store_safely Store in a designated Satellite Accumulation Area (SAA). Ensure containers are sealed. label_waste->store_safely contact_ehs Contact your institution's Environmental Health & Safety (EHS) office for waste pickup. store_safely->contact_ehs professional_disposal Waste is collected and disposed of by a licensed hazardous waste contractor. contact_ehs->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound waste in a laboratory setting.

Detailed Experimental Protocol for Unused this compound Powder

For the disposal of small quantities of expired or unused solid this compound, the following procedure should be followed:

  • Consult Institutional Policy: Before proceeding, confirm your institution's specific procedures for the disposal of solid chemical waste.

  • Prepare for Disposal: In a chemical fume hood, carefully open the container of this compound.

  • Package for Disposal:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, place the entire container into a larger, sealable, and clearly labeled secondary container.

    • The label should include "Hazardous Waste," the chemical name "this compound," and an approximate quantity.

  • Documentation: Complete a hazardous waste disposal tag as required by your institution, providing all necessary information about the waste.

  • Storage and Pickup: Place the labeled container in your laboratory's designated Satellite Accumulation Area for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

Under no circumstances should this compound powder or its concentrated solutions be disposed of down the drain or in regular trash. Due to its bioactive nature, the environmental impact of such disposal is unknown and could be significant. The most responsible course of action is to manage all this compound waste through a certified hazardous waste management provider. By adhering to these conservative guidelines, laboratories can ensure the safe and environmentally conscious disposal of this and other bioactive research compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picralinal
Reactant of Route 2
Picralinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.